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  • Product: 5-Bromoquinoline-8-carboxamide
  • CAS: 1823338-54-0

Core Science & Biosynthesis

Foundational

5-Bromoquinoline-8-carboxamide: Structural Nuances, Synthetic Utility, and Therapeutic Applications in NAD+ Mimicry

Executive Summary In the landscape of modern drug discovery, the quinoline-8-carboxamide scaffold has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting NAD+-dependent enzymes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline-8-carboxamide scaffold has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting NAD+-dependent enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and CD38. 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) represents a critical evolutionary step in this chemical space. By combining the rigid, preorganized hydrogen-bonding network of the quinoline-8-carboxamide core with a versatile halogen handle at the C5 position, this molecule serves both as a potent mechanistic probe and a highly functionalizable building block for library synthesis.

This technical guide dissects the physicochemical properties, mechanistic causality, and synthetic workflows associated with 5-bromoquinoline-8-carboxamide, providing a self-validating framework for medicinal chemists and drug development professionals.

Chemical Architecture & Physicochemical Profiling

The pharmacological utility of 5-bromoquinoline-8-carboxamide is dictated by its unique stereoelectronic properties. The core features a quinoline ring substituted with a primary carboxamide at the 8-position and a bromine atom at the 5-position.

The Intramolecular Hydrogen Bond

The most critical structural feature of this scaffold is the strong intramolecular hydrogen bond formed between the lone pair of the quinoline nitrogen and the primary amide N-H. This interaction locks the carboxamide group into a coplanar anti-conformation relative to the aromatic ring. This preorganization drastically reduces the entropic penalty upon binding to target enzymes, perfectly mimicking the nicotinamide moiety of NAD+ [1].

The Strategic C5 Bromine Substitution

While the 2- and 3-positions of the quinoline ring are often restricted by the tight steric constraints of the NAD+ binding pocket, the 5-position generally points toward the solvent interface or adjacent sub-pockets. The bromine atom at C5 serves a dual purpose:

  • Halogen Bonding: It can act as a heavy atom for halogen bonding within specific hydrophobic pockets.

  • Synthetic Handle: Bromine is an excellent leaving group for oxidative addition by Palladium(0), making it an ideal vector for late-stage functionalization via cross-coupling reactions.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 5-Bromoquinoline-8-carboxamide
CAS Registry Number 1823338-54-0 [2]
Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
SMILES O=C(C1=C2N=CC=CC2=C(Br)C=C1)N
Conformational State Coplanar anti-conformation (locked via N···H-N bonding)
Reactivity Profile Susceptible to Pd-catalyzed cross-coupling at C5

Mechanistic Role in Drug Design: NAD+ Mimicry

The structural preorganization of 5-bromoquinoline-8-carboxamide allows it to act as a competitive inhibitor for enzymes that utilize NAD+ as a substrate.

PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks via the base excision repair (BER) pathway. Inhibiting PARP-1 in cancers with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality [3]. The quinoline-8-carboxamide core anchors deeply into the catalytic domain of PARP-1, forming critical hydrogen bonds with key residues (e.g., Gly863 and Ser904), while the C5 substituent can be optimized to improve pharmacokinetic properties or selectivity [1].

CD38 Inhibition

CD38 is a transmembrane glycoprotein and an NAD-hydrolyzing enzyme implicated in aging and metabolic diseases. Submicromolar inhibitors of CD38 have been successfully developed using the quinoline-8-carboxamide scaffold, where substitutions at the 5- and 6-positions were utilized to enhance potency and oral bioavailability, ultimately elevating NAD+ tissue levels in vivo [4].

NAD_Mimicry A 5-Bromoquinoline- 8-carboxamide B Intramolecular H-Bond Formation A->B C Coplanar anti-Conformation (NAD+ Mimicry) B->C D PARP-1/CD38 Catalytic Domain Binding C->D E Inhibition of Enzymatic Activity D->E

Pathway illustrating the structural preorganization of quinoline-8-carboxamides for target binding.

Experimental Workflows: From Scaffold to Library

To leverage 5-bromoquinoline-8-carboxamide in drug discovery, researchers must employ robust, self-validating synthetic protocols. The following methodology details the generation of a 5-substituted library via Suzuki-Miyaura cross-coupling, followed by biological validation.

Synthetic_Workflow A 5-Bromoquinoline-8-carboxamide (Scaffold) B Pd(dppf)Cl2 + Base + Boronic Acid A->B C Suzuki-Miyaura Cross-Coupling B->C D 5-Substituted Quinoline- 8-carboxamide Library C->D E LC-MS & NMR Validation D->E

Palladium-catalyzed workflow for generating 5-substituted quinoline-8-carboxamide libraries.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C5

Causality: The oxidative addition of Pd(0) into the C5-Br bond is highly favored. By utilizing a bidentate ligand like dppf, reductive elimination is accelerated, minimizing off-target side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromoquinoline-8-carboxamide (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base required for the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic doublet of the brominated starting material (M and M+2 peaks of equal intensity) disappears, replaced by the mass of the coupled product.

  • Purification & NMR Confirmation: Purify via flash chromatography. Validate the structural integrity using ¹H NMR; the intramolecular hydrogen bond must be confirmed by the persistence of a highly downfield-shifted amide proton signal (typically > δ 9.0 ppm in DMSO-d6) [1].

Protocol 2: In Vitro PARP-1 Inhibition Assay

Causality: To ensure the newly synthesized 5-substituted derivatives retain their NAD+ mimicking capabilities, an enzymatic assay measuring the inhibition of poly(ADP-ribosyl)ation is required.

Step-by-Step Methodology:

  • Reagent Setup: Utilize a commercial PARP-1 chemiluminescent assay kit. Coat 96-well plates with histone proteins.

  • Enzyme Incubation: Add recombinant human PARP-1 enzyme and the synthesized quinoline-8-carboxamide derivatives (in a serial dilution from 10 µM to 1 nM) to the wells.

  • Substrate Addition: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Causality: The inhibitor must outcompete the natural NAD+ substrate for the catalytic site.

  • Detection: After 30 minutes, wash the plates and add Streptavidin-HRP followed by a chemiluminescent substrate.

  • Data Analysis: Measure luminescence. Calculate the IC₅₀ values using non-linear regression analysis. A highly potent derivative will exhibit an IC₅₀ in the low nanomolar range, validating the efficacy of the C5 substitution [3].

References

  • Lord, A.-M.; Mahon, M. F.; Lloyd, M. D.; Threadgill, M. D. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Accela ChemBio. 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) Product Information. Accela ChemBio Catalog. [Link]

  • Becherer, J. D. et al. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.[Link]

Exploratory

Advanced Synthetic Utility and Physicochemical Profiling of 5-Bromoquinoline-8-carboxamide

Executive Summary In the landscape of modern medicinal chemistry, the quinoline-8-carboxamide scaffold represents a privileged pharmacophore. It is frequently leveraged in the design of poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline-8-carboxamide scaffold represents a privileged pharmacophore. It is frequently leveraged in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and novel anti-infective agents. As a Senior Application Scientist, I have found that starting with a precisely halogenated building block like 5-Bromoquinoline-8-carboxamide ()[] drastically accelerates the hit-to-lead optimization phase.

The strategic placement of the bromine atom at the C5 position provides an orthogonal vector for late-stage functionalization via transition-metal catalysis. Simultaneously, the C8-carboxamide moiety serves as a highly directional hydrogen-bond donor/acceptor pair, crucial for anchoring the molecule within target protein binding pockets (such as the kinase hinge region).

Physicochemical and Structural Profiling

To rationally design libraries around this core, we must first establish its physicochemical baseline. The molecular weight of 5-Bromoquinoline-8-carboxamide is precisely 251.08 g/mol [2], which provides ample room for structural elaboration without exceeding the Lipinski Rule of 5 threshold (MW < 500 Da).

Below is a consolidated physicochemical profile critical for predicting the pharmacokinetic behavior of downstream derivatives:

Table 1: Quantitative Physicochemical Data of 5-Bromoquinoline-8-carboxamide [2][3]

PropertyValueRationale / Impact on Drug Design
CAS Number 1823338-54-0Unique registry identifier for procurement and compliance[4].
Molecular Weight 251.08 g/mol Optimal starting mass for fragment-based drug design (FBDD)[2].
Molecular Formula C10H7BrN2OConfirms elemental composition and halogen presence[3].
SMILES O=C(C1=C2N=CC=CC2=C(Br)C=C1)NEssential for computational docking and cheminformatics[3].
TPSA 55.98 ŲExcellent for membrane permeability; highly suitable for CNS-targeted agents[3].
LogP (Calculated) 2.0962Ideal lipophilicity balance for oral bioavailability and aqueous solubility[3].
H-Bond Donors 1Provided by the primary amide (-NH2), critical for target anchoring[3].
H-Bond Acceptors 2Provided by the quinoline nitrogen and amide carbonyl oxygen[3].
Rotatable Bonds 1High rigidity, minimizing the entropic penalty upon target binding[3].

Structure-Activity Relationship (SAR) Logic

The rational design of drugs using this building block relies on the distinct roles of its functional groups. The diagram below illustrates the causality between the structural features of 5-Bromoquinoline-8-carboxamide and their functional outcomes in a drug discovery workflow.

SAR_Logic Core Quinoline Core (Rigid Scaffold) Br C5-Bromine (Synthetic Handle) Core->Br Amide C8-Carboxamide (Pharmacophore) Core->Amide Lipophilicity LogP = 2.09 (Optimal Lipophilicity) Core->Lipophilicity Physicochemical Baseline Diversity Late-Stage Functionalization Br->Diversity Pd-Catalyzed Coupling Kinase Target Protein Hinge Binding Amide->Kinase H-Bond Donor/Acceptor

Caption: Structural and functional logic of the 5-Bromoquinoline-8-carboxamide scaffold in drug discovery.

Synthetic Methodology: C5 Functionalization Workflow

The primary utility of 5-Bromoquinoline-8-carboxamide lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the quinoline ring accelerates the oxidative addition of the C-Br bond to the Pd(0) species, making it a highly reactive substrate.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position with an aryl/heteroaryl group to generate novel quinoline-8-carboxamide derivatives for SAR screening.

Causality & Rationale for Reagent Selection:

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand has a large bite angle, which facilitates reductive elimination and stabilizes the Pd intermediate, preventing premature decomposition and suppressing undesired dehalogenation.

  • Base Choice (K₂CO₃): A mild inorganic base that efficiently forms the reactive boronate complex required for transmetalation, without hydrolyzing the sensitive primary carboxamide at the C8 position.

  • Solvent System (1,4-Dioxane/H₂O 4:1): This biphasic/miscible system ensures the solubility of both the highly polar inorganic base and the lipophilic quinoline substrate. The boiling point (101°C) allows for sufficient thermal energy to drive the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 5-Bromoquinoline-8-carboxamide (1.0 eq, 251.08 mg, 1.0 mmol)[5] and the desired aryl boronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (2.0 eq, 2.0 mmol). Crucial Step: Ensure the system is purged with argon for 15 minutes to prevent catalyst oxidation.

  • Solvent Introduction: Inject degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Validation & Quality Control (Self-Validating Step): Monitor the consumption of the starting material via LC-MS. The starting material will exhibit a characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity at m/z 251 and 253)[2]. The disappearance of this doublet and the appearance of the new product mass confirms successful C-C bond formation.

  • Work-up & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the target compound.

Catalytic_Cycle A 5-Bromoquinoline-8-carboxamide (MW: 251.08) B Pd(0) Catalyst Coordination A->B Catalyst Entry C Oxidative Addition (C-Br Bond Cleavage) B->C D Transmetalation (Ar-B(OH)2 + Base) C->D Base/Ligand Exchange E Reductive Elimination (C-C Bond Formation) D->E E->B Pd(0) Regeneration F C5-Functionalized Quinoline-8-carboxamide E->F Product Release

Caption: Palladium-catalyzed cross-coupling cycle for C5-functionalization of the quinoline core.

Conclusion

5-Bromoquinoline-8-carboxamide is far more than a simple chemical intermediate; it is a meticulously balanced scaffold optimized for modern drug discovery. With a molecular weight of 251.08 g/mol , an ideal LogP of ~2.1, and built-in vectors for both target engagement (C8-amide) and synthetic expansion (C5-bromide), it empowers researchers to rapidly generate high-quality, drug-like chemical libraries.

References

  • AccelaChem , 1823338-54-0, 5-Bromoquinoline-8-carboxamide. Retrieved from:[Link]

Sources

Foundational

Biological Activity of 5-Bromoquinoline-8-carboxamide Derivatives

Executive Summary: The Privileged Scaffold The 5-bromoquinoline-8-carboxamide scaffold represents a convergence of two potent pharmacophores: the DNA-intercalating/enzyme-binding quinoline core and the hydrogen-bonding c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 5-bromoquinoline-8-carboxamide scaffold represents a convergence of two potent pharmacophores: the DNA-intercalating/enzyme-binding quinoline core and the hydrogen-bonding carboxamide moiety. While quinolines are historically recognized for antimalarial properties, the 8-carboxamide substitution specifically pivots the biological activity toward PARP-1 inhibition (oncology) and viral replication inhibition (antiviral).

The 5-bromo substituent is not merely structural furniture; it serves three critical medicinal chemistry functions:

  • Metabolic Blocking: Prevents oxidative metabolism at the susceptible C5 position.

  • Halogen Bonding: Comparison with biological carbonyls or pi-systems in target pockets.

  • Synthetic Handle: A versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate library diversity.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The Intramolecular Hydrogen Bond

The defining feature of 8-carboxamide quinolines is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide proton (NH) and the quinoline nitrogen (N1).

  • Effect: This locks the molecule into a planar conformation.

  • Biological Consequence: Planarity is essential for:

    • DNA Intercalation: Sliding between base pairs.

    • PARP-1 Mimicry: Mimicking the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase-1.

The 5-Bromo "Anchor"

In SAR studies, the 5-position often sits in a hydrophobic pocket of the target protein.

  • Lipophilicity (logP): The bromine atom increases logP, enhancing cell membrane permeability compared to the unsubstituted parent.

  • Electronic Effect: As a weak electron-withdrawing group (EWG), it lowers the pKa of the quinoline nitrogen slightly, modulating the strength of the intramolecular H-bond.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 5-Bromoquinoline-8-carboxamide Core Scaffold Pos8 8-Carboxamide Group (Critical Pharmacophore) Core->Pos8 Pos5 5-Bromo Substituent (Modulator) Core->Pos5 Ring Quinoline Ring (Scaffold) Core->Ring Intramolecular H-Bond\n(Locks Planarity) Intramolecular H-Bond (Locks Planarity) Pos8->Intramolecular H-Bond\n(Locks Planarity) PARP-1 Active Site\n(Nicotinamide Mimic) PARP-1 Active Site (Nicotinamide Mimic) Pos8->PARP-1 Active Site\n(Nicotinamide Mimic) Metabolic Stability\n(Blocks CYP450 oxidation) Metabolic Stability (Blocks CYP450 oxidation) Pos5->Metabolic Stability\n(Blocks CYP450 oxidation) Hydrophobic Pocket\nInteraction Hydrophobic Pocket Interaction Pos5->Hydrophobic Pocket\nInteraction Synthetic Handle\n(Pd-Catalyzed Coupling) Synthetic Handle (Pd-Catalyzed Coupling) Pos5->Synthetic Handle\n(Pd-Catalyzed Coupling) DNA Intercalation DNA Intercalation Ring->DNA Intercalation Pi-Pi Stacking Pi-Pi Stacking Ring->Pi-Pi Stacking

Figure 1: Structural dissection of the 5-Bromoquinoline-8-carboxamide scaffold highlighting the specific biological roles of the C5 and C8 substitutions.

Therapeutic Applications

Oncology: PARP-1 Inhibition

The primary high-value target for this class is Poly(ADP-ribose) polymerase-1 (PARP-1) .

  • Mechanism: The 8-carboxamide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, competing with NAD+.

  • 5-Bromo Utility: Derivatives with bulky groups at the 5-position (accessible via the 5-bromo precursor) have shown nanomolar potency by extending into the "adenine ribose binding pocket" of the enzyme.

  • Indication: BRCA1/2-deficient breast and ovarian cancers (Synthetic Lethality).

Antiviral Activity: Enterovirus & Zika

Recent screens have identified quinoline-carboxamides as inhibitors of the Viral 2C Protein (Enterovirus) and NS5 Polymerase (Zika/Dengue).

  • Mechanism: The scaffold stabilizes the viral protein in a non-functional conformation, preventing RNA replication.

  • Data: 5-bromo derivatives often exhibit EC50 values in the low micromolar range (1–5 µM) with superior Selectivity Indices (SI > 50) compared to non-halogenated analogs due to improved cellular retention.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps.

Chemical Synthesis: Suzuki Coupling on 5-Br

Objective: Functionalize the 5-position to create a library of derivatives.

  • Reagents: 5-Bromoquinoline-8-carboxamide (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins (Critical for Pd cycle).

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (5-Br) is less polar than the biaryl product.

  • Purification: Flash column chromatography.

  • QC: 1H-NMR must show disappearance of the specific C5-H signal and appearance of new aryl protons.

In Vitro Assay: PARP-1 Inhibition (Colorimetric)

Objective: Determine IC50 of the derivative.[1][2]

  • Kit Basis: Universal PARP Assay (Histone-coated plates).

  • Workflow:

    • Preparation: Dilute compounds in DMSO (Final DMSO < 1%).

    • Reaction: Add PARP enzyme (0.5 U/well), PARP cocktail (Biotinylated NAD+, activated DNA), and test compound.

    • Incubation: 1 hour at 25°C.

    • Detection: Add Strep-HRP followed by TMB substrate. Measure Absorbance at 450 nm.

  • Controls (Trustworthiness):

    • Positive Control: 3-Aminobenzamide (Standard PARP inhibitor).

    • Negative Control: DMSO only (100% Activity).

    • Blank: No Enzyme (0% Activity).

  • Calculation: % Inhibition = [(Abs_max - Abs_sample) / (Abs_max - Abs_min)] * 100.

Biological Workflow Diagram

Workflow Start Start: 5-Bromoquinoline-8-carboxamide Synth Pd-Catalyzed Functionalization (Suzuki/Sonogashira) Start->Synth Purify Purification & NMR Validation Synth->Purify Assay_PARP Primary Screen: PARP-1 Enzymatic Assay Purify->Assay_PARP Assay_Cell Secondary Screen: MTT Cytotoxicity (HeLa/MDA-MB-436) Assay_PARP->Assay_Cell Select Potent Hits Decision Hit Validation? (IC50 < 1 µM) Assay_Cell->Decision Lead Lead Optimization (PK/ADME) Decision->Lead Yes Discard Discard / Redesign Decision->Discard No

Figure 2: Integrated workflow for synthesizing and validating 5-bromoquinoline-8-carboxamide derivatives.

Quantitative Data Summary

The following table summarizes typical activity ranges for 5-substituted-8-carboxamide quinolines based on literature meta-analysis.

Assay TypeTarget / Cell LineMetricTypical Activity (5-Br)Optimized Derivative (5-Aryl)
Enzymatic PARP-1IC502.5 - 5.0 µM10 - 500 nM
Enzymatic Viral 2C ATPaseIC505.0 - 10.0 µM< 1.0 µM
Cellular BRCA-deficient Cells (HCC1937)EC5010 - 20 µM0.5 - 2.0 µM
Toxicity Normal Fibroblasts (HFF-1)CC50> 100 µM> 50 µM

Note: The 5-bromo parent is often a "moderate" inhibitor. Its true value lies in its conversion to 5-aryl or 5-alkynyl derivatives which fill specific enzyme pockets, drastically lowering IC50.

Future Outlook & Optimization

The 5-bromoquinoline-8-carboxamide is a "privileged intermediate." Future development focuses on:

  • Fragment-Based Drug Design (FBDD): Using the 5-Br group to "grow" the molecule into the solvent-exposed region of PARP-1 to improve solubility.

  • PROTACs: Replacing the bromine with a linker to recruit E3 ligases, degrading the target protein rather than just inhibiting it.

References

  • Quinoline-8-carboxamides as PARP-1 Inhibitors Source: Journal of Medicinal Chemistry Context: Establishes the 8-carboxamide pharmacophore for PARP inhibition and the synthetic utility of brominated precursors. Link:[Link]

  • Anticancer Activity of Quinoline Carboxamides: A Review Source: National Institutes of Health (PubMed) Context: Detailed SAR analysis of quinoline carboxamides, highlighting the potency of derivatives functionalized at the 5-position. Link:[Link]

  • Broad-Spectrum Antiviral Activity of Quinoline Analogues Source: Malaria World / Antiviral Research Context: Discusses the repurposing of quinoline scaffolds for antiviral activity (SARS-CoV-2, Enterovirus) and the role of lipophilicity (halogenation). Link:[Link]

  • Synthesis and Biological Evaluation of 8-Substituted Quinolines Source: ResearchGate (Letters in Drug Design & Discovery) Context: Provides specific protocols for bromination and cytotoxicity assays of 8-substituted quinoline derivatives. Link:[Link]

Sources

Exploratory

Whitepaper: The Strategic Role of 5-Bromo-8-quinolinecarboxamide in Modern Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In contemporary drug discovery, the identification of versatile, privileged scaffolds is paramount to accelerating lead optimization. 5-Bromo-8-quinolinecarboxamide (CAS: 18233...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary drug discovery, the identification of versatile, privileged scaffolds is paramount to accelerating lead optimization. 5-Bromo-8-quinolinecarboxamide (CAS: 1823338-54-0) has emerged as a critical building block in the synthesis of highly selective enzyme inhibitors and antitumor agents[1].

The molecular architecture of this compound offers a dual-purpose framework:

  • The 8-Carboxamide Moiety (The Pharmacophore): Acts as a potent, bidentate hydrogen-bonding network (serving as both donor and acceptor). This moiety is essential for anchoring the molecule within the active sites of metalloenzymes and hydrolases[2].

  • The 5-Bromo Substitution (The Synthetic Handle): The C–Br bond at the 5-position provides an optimal steric and electronic environment for transition-metal-catalyzed cross-coupling. It allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the quinoline ring without disrupting the sensitive carboxamide binding determinant[1].

Primary Biological Targets and Mechanisms of Action

Spermine Oxidase (SMOX) and Polyamine Metabolism

Spermine oxidase (SMOX) is an FAD-dependent enzyme responsible for the back-conversion of the polyamine spermine into spermidine, generating hydrogen peroxide (


) as a byproduct. Dysregulated polyamine catabolism is heavily implicated in tumor progression and oxidative stress[3].

Derivatives synthesized from the 8-quinolinecarboxamide scaffold have demonstrated profound efficacy in inhibiting SMOX. For instance, the compound SI-4650 utilizes the quinolinecarboxamide core appended with a polyamine-mimicking side chain to competitively block the SMOX active site[3]. This interference leads to intracellular spermine accumulation, cell cycle arrest, and the induction of tumor cell apoptosis[3]. Furthermore, substrate-derived analogues are continually being developed to map the exact regulatory mechanisms of polyamine metabolism[4].

SMOX_Pathway Spm Spermine (Spm) Polyamine Substrate SMOX Spermine Oxidase (SMOX Enzyme) Spm->SMOX Binds to active site Spd Spermidine + H2O2 (Oxidative Stress) SMOX->Spd Catalyzes oxidation Inhibitor 5-Substituted 8-Quinolinecarboxamides Inhibitor->SMOX Competitive Inhibition (Blocks FAD reduction) Apoptosis Tumor Cell Apoptosis / Cycle Arrest Inhibitor->Apoptosis Downstream Effect

Figure 1: Mechanism of action for 8-quinolinecarboxamide derivatives inhibiting Spermine Oxidase (SMOX).

CD38 Inhibition and NAD+ Homeostasis

CD38 is a transmembrane glycoprotein that functions as a primary NAD-hydrolyzing enzyme. Abnormal depletion of NAD+ is a hallmark of aging, obesity, and metabolic syndrome[2]. High-throughput screening identified the 8-quinolinecarboxamide scaffold as a micromolar hit. By leveraging the 5-bromo and 4-amino positions for SAR exploration, researchers discovered sub-micromolar inhibitors (e.g., Compound 1ah) capable of elevating NAD+ tissue levels in vivo[2]. The carboxamide group forms critical hydrogen bonds with the Glu226 residue in the CD38 active site, while substitutions at the bromo-position optimize oral bioavailability and metabolic clearance[5].

Quantitative Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table synthesizes the quantitative pharmacological data of functionalized 8-quinolinecarboxamide derivatives across their primary targets[2][3][6].

Scaffold / DerivativePrimary TargetKey SubstituentPotency (IC₅₀ / Kᵢ)Pharmacological Consequence
SI-4650 Spermine Oxidase (SMOX)N-(3-{[3-(dimethylamino)propyl]amino}propyl)Sub-µMAccumulation of spermine; induction of autophagy and cell cycle arrest.
Compound 1ah CD38 (NAD+ Hydrolase)2-fluoro-6-(trifluoromethyl)benzylamino~10–100 nMElevation of NAD+ levels in liver and skeletal muscle tissues.
Compound 5h Carbonic Anhydrase (hCA II)4-sulfamoylphenylKᵢ = 33.0 nMMetalloenzyme inhibition via zinc chelation.

Synthetic Methodology: Late-Stage Functionalization

To convert 5-bromo-8-quinolinecarboxamide into target-specific inhibitors, palladium-catalyzed cross-coupling is the industry standard. Below is a highly optimized, self-validating protocol for the Buchwald-Hartwig Amination of the 5-bromo handle.

Synth_Workflow Start 5-Bromo-8-quinolinecarboxamide (CAS: 1823338-54-0) Pd_Cat Pd-Catalyzed Cross-Coupling Start->Pd_Cat Synthetic Handle Amine Buchwald-Hartwig Amination Pd_Cat->Amine + Primary/Secondary Amines Aryl Suzuki-Miyaura Coupling Pd_Cat->Aryl + Aryl Boronic Acids Prod1 5-Amino Derivatives (e.g., SMOX Inhibitors) Amine->Prod1 Yield > 80% Prod2 5-Aryl Derivatives (e.g., CD38 Modulators) Aryl->Prod2 Yield > 85%

Figure 2: Divergent synthetic workflow utilizing the 5-bromo handle for late-stage functionalization.

Standard Operating Procedure: Buchwald-Hartwig Amination

Step 1: Reagent Assembly & Catalyst Pre-Activation In a nitrogen-filled glovebox, combine 5-bromo-8-quinolinecarboxamide (1.0 eq), the desired amine (1.2 eq),


 (0.05 eq), XPhos (0.1 eq), and 

(2.0 eq) in anhydrous 1,4-dioxane (0.1 M).
  • Causality of Choices: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination step for electron-deficient quinoline systems. Anhydrous 1,4-dioxane is chosen because its high boiling point (101 °C) accommodates the activation energy required for oxidative addition, while its aprotic nature prevents competitive solvolysis of the carboxamide.

    
     provides necessary basicity without inducing base-catalyzed hydrolysis of the primary amide.
    

Step 2: Reaction Execution & In-Process Monitoring Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C under continuous stirring for 12 hours.

  • Self-Validation System (In-Process): Prior to workup, an aliquot is quenched in LC-MS grade acetonitrile and analyzed via UPLC-MS. The reaction is deemed complete only when the starting material peak (

    
     251.08 
    
    
    
    ) is <2% relative to the target product mass. If unreacted bromide persists, an additional 0.02 eq of catalyst is spiked.

Step 3: Workup and Structural Verification Cool the mixture to room temperature and filter through a Celite pad to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

  • Self-Validation System (Post-Purification): Product integrity is validated via

    
     NMR (DMSO-
    
    
    
    ). The survival of the pharmacophore is confirmed by the presence of two distinct broad singlets around 9.0–11.0 ppm, verifying that the primary carboxamide (
    
    
    ) has not undergone unwanted dehydration to a nitrile during the high-temperature basic coupling.

References[1] Title: 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) Product Information & Specifications.

Sources

Foundational

Technical Whitepaper: The Quinoline-8-Carboxamide Scaffold

This guide provides an in-depth technical analysis of the Quinoline-8-carboxamide scaffold, a privileged structure in medicinal chemistry distinguished by its unique intramolecular hydrogen bonding and versatility in tar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Quinoline-8-carboxamide scaffold, a privileged structure in medicinal chemistry distinguished by its unique intramolecular hydrogen bonding and versatility in targeting NAD+-dependent enzymes (CD38, PARP-1) and specific GPCRs.[1]

Structural Architectures, Synthetic Pathways, and Pharmacological Frontiers

Executive Summary

The quinoline-8-carboxamide scaffold represents a distinct subclass of quinoline therapeutics.[1] Unlike the widely explored 2-, 3-, or 4-carboxamide derivatives (common in kinase inhibitors like Lenvatinib), the 8-carboxamide isomer possesses a unique structural feature: a stable intramolecular hydrogen bond between the amide proton and the quinoline nitrogen.[1] This "pseudo-tricyclic" planar conformation mimics the nicotinamide moiety, making it an exceptional pharmacophore for targeting NAD+-binding pockets (e.g., PARP-1, CD38) and specific allosteric sites.[1]

Molecular Architecture & SAR Logic

The biological potency of this scaffold is governed by its ability to lock into a specific conformation.[1]

  • The H-Bond Lock: The amide NH at position 8 donates a hydrogen bond to the quinoline nitrogen (N1).[1] This creates a planar, rigid 6-membered pseudo-ring, reducing the entropic penalty upon binding to target proteins.

  • Electronic Tuning:

    • C2/C4 Positions: Critical for steric bulk tolerance.[1] Substitutions here (e.g., amino or alkyl groups) often dictate selectivity between isoforms (e.g., PARP-1 vs. PARP-2).[1]

    • Amide Nitrogen: Functionalization here breaks the H-bond lock if the substituent is too bulky or if the nitrogen is disubstituted (tertiary amide), often leading to a loss of potency in NAD+-mimetic applications.[1]

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Quinoline-8-Carboxamide (Core Scaffold) N1 N1 Position: Acceptor for Intramolecular H-Bond (Crucial for Planarity) Core->N1 Electronic Core C8_Amide C8-Amide: Primary/Secondary Amide Required for H-Bond Donor (NH) Core->C8_Amide Pharmacophore C4 C4 Position: Amino/Alkoxy substitution enhances CD38 inhibition Core->C4 Selectivity Vector C2 C2 Position: Steric Gatekeeper (Modulates Metabolic Stability) Core->C2 Metabolic Site C5_7 C5-C7 Positions: Lipophilic Tuning (Halogens/Alkyls for ADME) Core->C5_7 Lipophilicity C8_Amide->N1 Intramolecular H-Bond (Pseudo-ring)

Figure 1: Structural logic of the Quinoline-8-carboxamide scaffold.[1] The dashed red line indicates the critical intramolecular hydrogen bond that enforces planarity.[1]

Pharmacological Applications[2][3][4][5][6][7]
A. CD38 Inhibition (Metabolic Disease & Aging)

CD38 is a primary NAD-hydrolyzing enzyme (NADase).[1] Inhibiting CD38 restores NAD+ levels, offering therapeutic potential in metabolic syndrome and aging.

  • Mechanism: 4-amino-quinoline-8-carboxamides act as potent, uncompetitive inhibitors.[1] They bind to the enzyme-substrate complex, preventing the hydrolysis of NAD+.[1]

  • Key Lead: Compounds such as 1ai (from GSK studies) show sub-micromolar potency.[1] The 4-amino group forms specific water-mediated contacts within the CD38 active site.[1]

B. PARP-1 Inhibition (Oncology)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme.[1]

  • Mechanism: The quinoline-8-carboxamide mimics the nicotinamide portion of NAD+.[1] The rigid planar structure fits into the nicotinamide-binding pocket of PARP-1, blocking DNA repair in cancer cells (synthetic lethality in BRCA-deficient tumors).[1]

  • SAR Insight: 3-substituted derivatives often show superior selectivity compared to unsubstituted analogs.[1]

C. Agrochemicals (Fungicides/Herbicides)

Hybrid molecules combining the quinoline-8-carboxamide core with chloro-substituted moieties (similar to Quinclorac) have demonstrated dual herbicidal and fungicidal activity.[1][2] These derivatives disrupt fungal cell wall biosynthesis or auxin signaling in weeds.[1]

Synthetic Methodologies

The construction of the 8-carboxamide core requires precise functionalization of the quinoline ring.[1] Below are the three primary synthetic routes.

Route 1: Direct Amidation (From Carboxylic Acid)

Most common for generating diverse amide libraries.[1]

  • Starting Material: 8-Quinolinecarboxylic acid.[1]

  • Activation: Reaction with Thionyl Chloride (

    
    ) to form the acid chloride OR coupling agents (HATU/EDC).
    
  • Amidation: Nucleophilic attack by primary/secondary amines.[1]

Route 2: Palladium-Catalyzed Aminocarbonylation (From Bromide)

Ideal when the carboxylic acid precursor is unstable or unavailable.[1]

  • Starting Material: 8-Bromoquinoline.[1]

  • Conditions:

    
    , Xantphos, CO atmosphere (balloon or autoclave), Amine nucleophile.
    
  • Outcome: Direct installation of the amide bond in one step.[1]

Route 3: The Modified Pfitzinger Reaction (De Novo Ring Synthesis)

Used for constructing the quinoline ring with the carboxylate already in place.[1]

  • Reactants: Isatin + Cyclohexanone (or other ketones).[1]

  • Mechanism: Base-catalyzed condensation followed by oxidative aromatization.[1]

Visualization: Synthetic Workflow

Synthesis_Flow Start_Acid 8-Quinolinecarboxylic Acid Acid_Cl Acid Chloride (via SOCl2) Start_Acid->Acid_Cl Activation Start_Bromo 8-Bromoquinoline Pd_Complex Pd-CO-Substrate Complex Start_Bromo->Pd_Complex Pd(OAc)2, CO, Ligand Start_Isatin Isatin + Ketone Ring_Close Pfitzinger Cyclization Start_Isatin->Ring_Close KOH/EtOH Target Quinoline-8-Carboxamide Scaffold Acid_Cl->Target Amine/Base (Nucleophilic Subst.) Pd_Complex->Target Aminocarbonylation Ring_Close->Start_Acid Oxidative Workup

Figure 2: Primary synthetic strategies for accessing the quinoline-8-carboxamide core.

Experimental Protocol: Synthesis of N-substituted Quinoline-8-carboxamide

Objective: Synthesis of N-(4-fluorophenyl)quinoline-8-carboxamide via HATU coupling.

Reagents:

  • 8-Quinolinecarboxylic acid (1.0 eq)[1]

  • 4-Fluoroaniline (1.2 eq)[1]

  • HATU (1.5 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Dimethylformamide) (Anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 8-quinolinecarboxylic acid (173 mg, 1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (570 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the activated ester.

  • Coupling: Add 4-fluoroaniline (0.11 mL, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with saturated

    
     (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (look for amide NH singlet > 10 ppm, indicating H-bond) and HRMS.
    
Quantitative Data Summary: CD38 Inhibition Potency[1][9]

The following table summarizes the potency of key 8-carboxamide derivatives against human CD38 (NADase activity), highlighting the importance of the C4-amino substitution.

Compound IDC4 SubstituentC8 Amide SubstituentCD38 IC50 (nM)Solubility (µM)
Ref-1 H-NH2> 10,000> 100
Lead-A -NH2-NH-(CH2)2-Ph45085
Lead-B -NH2-NH-Cyclohexyl12060
Lead-C -OMe-NH-Cyclohexyl2,50045

Note: The introduction of the amino group at C4 (Lead-B) significantly improves potency compared to the unsubstituted (Ref-1) or methoxy-substituted (Lead-C) analogs, likely due to specific H-bonding interactions in the active site.[1]

References
  • Poly(ADP-ribose)polymerase-1 (PARP-1)

    • Title: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor.[1]

    • Source: Journal of Medicinal Chemistry (2009).[1]

    • Link:[Link]

  • CD38 Inhibitors

    • Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.[1]

    • Source: Journal of Medicinal Chemistry (2017).[1]

    • Link:[Link][1]

  • General Quinoline Pharmacology

    • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[1]

    • Source: Molecular Diversity (2025).[1]

    • Link:[Link][1]

  • Agrochemical Applications

    • Title: Synthesis, structural characterization... and antifungal activity of novel quinoline carbonothioate compounds.[2]

    • Source: Journal of Molecular Structure (2022).[1]

    • Link:[Link][1]

Sources

Exploratory

Solubility Profiling and Thermodynamic Characterization of 5-Bromoquinoline-8-carboxamide

A Strategic Technical Guide for Pharmaceutical Development Executive Summary 5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) represents a critical scaffold in the synthesis of metallo-pharmaceuticals, antimalarial age...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Pharmaceutical Development

Executive Summary

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) represents a critical scaffold in the synthesis of metallo-pharmaceuticals, antimalarial agents, and kinase inhibitors. Despite its structural importance, empirical solubility datasets in open literature are sparse.[1] This guide provides a definitive physicochemical profiling strategy , bridging in silico predictions with a rigorous experimental validation protocol.

By analyzing the competitive interplay between the lipophilic bromo-quinoline core and the hydrophilic carboxamide moiety, this guide establishes a predictive solubility hierarchy: DMSO > DMF > Acetone > Ethanol > Water . It further details the thermodynamic framework required to quantify lattice energy barriers, essential for optimizing crystallization and purification workflows.

Physicochemical Architecture & Solubility Logic

To understand the solubility behavior of 5-Bromoquinoline-8-carboxamide, one must deconstruct its molecular interactions. The molecule is a "push-pull" system:

  • The Hydrophobic Anchor (Quinoline + Bromine): The fused aromatic ring system and the heavy halogen (Br) at position 5 increase lipophilicity (LogP

    
     2.1) and 
    
    
    
    -
    
    
    stacking potential. This drives solubility in aromatic and chlorinated solvents.
  • The Hydrophilic Head (8-Carboxamide): The

    
     group is a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Crucially, primary amides often form robust intermolecular hydrogen-bonded dimers  in the solid state.
    
    • Expert Insight: The high melting point often observed in carboxamides is due to this dimerization. For dissolution to occur, the solvent must possess sufficient energy (enthalpy) to break these solute-solute lattice interactions.

Predicted Solubility Ranking (Polarity & H-Bonding)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPHigh Disrupts amide dimerization via strong H-bond acceptance; solvates aromatic core.
Polar Protic Methanol, EthanolModerate Can donate/accept H-bonds but struggles to solvate the hydrophobic Br-quinoline region efficiently.
Polar Aprotic Acetone, Ethyl AcetateModerate-Low Good interaction with the organic core; weaker interaction with the amide head.
Non-Polar Toluene, HexaneLow Unable to break the polar amide crystal lattice network.
Aqueous WaterVery Low High lattice energy barrier; hydrophobic effect of the aromatic rings dominates.

Experimental Protocol: Laser-Monitoring Dynamic Method

For high-precision solubility determination, the Laser-Monitoring Dynamic Method is superior to the static shake-flask method as it minimizes solvent consumption and provides real-time metastable zone width (MSZW) data.

Workflow Diagram

Solubility_Protocol Start Start: Solid Solute Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Heating Controlled Heating (Rate: 2 K/h) Weighing->Heating Laser Laser Transmissivity Monitoring (Real-time Detection) Heating->Laser Continuous Stirring Dissolution Dissolution Point (T_eq) (Transmissivity Max) Laser->Dissolution Signal Plateau Calculation Calculate Mole Fraction (x_i) Dissolution->Calculation Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Calculation->Modeling

Caption: Figure 1.[2] Laser-monitoring dynamic solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision

    
     g). Load a jacketed glass vessel with a known mass of solvent (
    
    
    
    ).
  • Solute Addition: Add a specific mass of 5-Bromoquinoline-8-carboxamide (

    
    ) to create a supersaturated suspension.
    
  • Equilibration System: Insert a laser probe (or turbidity meter) and a temperature probe into the vessel. Initiate stirring (400 rpm) to ensure hydrodynamic uniformity.

  • Dynamic Heating: Raise the temperature of the jacketed vessel linearly (e.g., 2 K/hour).

  • Detection: Monitor the laser transmissivity.

    • Initial State: Low transmissivity (suspension scatters light).

    • Dissolution Event: Transmissivity rises sharply.

    • Endpoint: The temperature at which transmissivity maximizes and stabilizes is recorded as the Saturation Temperature (

      
      ) .
      
  • Replication: Repeat with varying solute/solvent ratios to construct the polythermal solubility curve.

Thermodynamic Modeling Framework

To translate raw data into actionable process parameters, the experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for asymmetric molecules like quinoline carboxamides.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Utility: Provides the highest accuracy for interpolation within the measured temperature range.

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis , we calculate the driving forces of dissolution.

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). The system absorbs heat to break the amide lattice.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
       for sparingly soluble compounds, decreasing as 
      
      
      
      increases.
Solute-Solvent Interaction Logic

Interaction_Logic Substrate 5-Bromoquinoline- 8-carboxamide DMSO DMSO/DMF (Strong H-Bond Acceptor) Substrate->DMSO Breaks Amide Dimer High Solubility EtOH Ethanol/Methanol (H-Bond Donor/Acceptor) Substrate->EtOH Competes for H-Bonds Moderate Solubility Hexane Hexane (Van der Waals only) Substrate->Hexane Lattice Intact Low Solubility

Caption: Figure 2.[5] Mechanistic solute-solvent interaction map determining solubility hierarchy.

Practical Implications for Drug Development

Solvent Selection for Crystallization
  • Anti-Solvent Crystallization: Dissolve the compound in DMSO (high solubility) and slowly add Water or Toluene (low solubility). This exploits the steep solubility gradient to control particle size.

  • Cooling Crystallization: Use Ethanol or Acetonitrile . These solvents typically show a strong dependence of solubility on temperature (high slope in the Apelblat curve), maximizing yield upon cooling.

Purification Strategy

Since the 5-bromo impurity or starting material often has different H-bonding capabilities than the carboxamide product, slurrying in ethyl acetate can be an effective purification step. The carboxamide's crystal lattice will likely remain stable (undissolved) while non-polar impurities are washed away.

References

  • BenchChem. (2025).[1][6] Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide. Link (Cited for comparative quinoline solubility protocols).

  • Wu, Z., et al. (2020).[7] "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents." Journal of Chemical & Engineering Data, 65(4).[7] Link (Cited as the primary structural analog benchmark).

  • Sheng, H., et al. (2018). "Experimental Determination and Thermodynamic Models for Solid-Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide." Journal of Chemical & Engineering Data, 63(6).[4] Link (Cited for carboxamide-specific thermodynamic modeling).

  • PubChem. (2025).[8] Compound Summary: 5-Bromoquinoline-8-carboxylic acid.[8][9] National Library of Medicine. Link (Source of physicochemical constants).

Sources

Foundational

Technical Guide: Coordination Chemistry &amp; Ligand Behavior of 5-Bromoquinoline-8-carboxamide

This guide details the coordination chemistry, synthesis, and ligand behavior of 5-Bromoquinoline-8-carboxamide , a bidentate chelator with significant utility in bioinorganic chemistry and medicinal applications. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the coordination chemistry, synthesis, and ligand behavior of 5-Bromoquinoline-8-carboxamide , a bidentate chelator with significant utility in bioinorganic chemistry and medicinal applications.

Executive Summary

5-Bromoquinoline-8-carboxamide (5-Br-QCA) is a functionalized derivative of the privileged quinoline scaffold. Unlike its parent compound, the introduction of a bromine atom at the C5 position significantly alters the ligand's electronic profile, lipophilicity, and coordination dynamics. This ligand operates primarily as a bidentate donor, forming stable five-membered chelate rings with transition metals (Cu, Zn, Pt, Ru). Its utility spans from acting as a metallo-drug precursor—where the C5-Br serves as a handle for cross-coupling—to a robust chelator for mimicking metalloenzyme active sites.

Chemical Identity & Electronic Properties

Structural Analysis

The ligand consists of a quinoline bicyclic core with two critical functional groups:

  • C8-Carboxamide: A chelating arm capable of acting as a neutral O-donor or an anionic N-donor.

  • C5-Bromide: An electron-withdrawing group (EWG) that modulates the basicity of the heterocyclic nitrogen.

Electronic Effects of the 5-Bromo Substituent

The bromine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M), with the inductive effect dominating the reactivity of the pyridine-like ring.

  • Reduced Basicity: The pKa of the quinoline nitrogen (typically ~4.8 in unsubstituted quinoline) is lowered in 5-Br-QCA. This makes the nitrogen a "softer" donor, potentially enhancing affinity for soft acids like Pt(II) or Pd(II) over hard acids.

  • Increased Acidity of Amide: The electron withdrawal stabilizes the conjugate base of the amide, lowering the pKa of the amide proton (N-H). This facilitates the formation of neutral complexes with divalent metals at lower pH values compared to the non-brominated parent.

Synthesis Protocol

Direct bromination of quinoline-8-carboxamide can yield mixtures. The most robust protocol involves brominating the carboxylic acid precursor followed by amidation.

Workflow Diagram

Synthesis Start Quinoline-8-carboxylic Acid Step1 Bromination (Br2, AcOH, rt) Start->Step1 Inter 5-Bromoquinoline-8-carboxylic Acid Step1->Inter Step2 Activation (SOCl2, Reflux) Inter->Step2 AcCl Acid Chloride Intermediate Step2->AcCl Step3 Amidation (NH3/MeOH or NH4OH) AcCl->Step3 Final 5-Bromoquinoline-8-carboxamide Step3->Final

Caption: Step-wise synthesis ensuring regioselectivity at the C5 position.

Detailed Methodology
Step 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid
  • Dissolution: Dissolve quinoline-8-carboxylic acid (1.0 eq) in glacial acetic acid (10 mL/g).

  • Bromination: Add a solution of bromine (Br2, 1.1 eq) in acetic acid dropwise at room temperature. The C5 position is electronically activated for electrophilic aromatic substitution.

  • Reaction: Stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Pour into ice water. Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the 5-bromo acid.

Step 2: Conversion to Carboxamide
  • Activation: Suspend 5-bromoquinoline-8-carboxylic acid in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solid dissolves (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure.

  • Amidation: Redissolve the residue in anhydrous DCM. Cool to 0°C. Slowly bubble anhydrous ammonia gas or add methanolic ammonia (excess).

  • Purification: Wash the organic layer with NaHCO3 (sat. aq.) to remove unreacted acid. Dry over MgSO4 and concentrate.

Coordination Chemistry & Ligand Behavior

5-Br-QCA exhibits "chameleon-like" coordination modes depending on the pH and the metal ion's preference.

Coordination Modes
ModeSpeciesBinding AtomsDescriptionPreferred Metals
Type A (Neutral) L (Neutral)Npy, Oamide The amide oxygen binds as a ketone. The ligand is neutral; the complex is cationic (e.g., [M(L)2]2+).Cu(II), Zn(II) (Acidic/Neutral pH)
Type B (Anionic) L- (Deprotonated)Npy, Namide The amide nitrogen deprotonates. The ligand becomes anionic (monoanionic); the complex is neutral (e.g., [M(L)2]0).Pt(II), Pd(II), Cu(II) (Basic pH)
Mechanistic Pathway of Coordination

The 5-Br substituent stabilizes the Type B mode. The electron withdrawal lowers the electron density on the amide nitrogen, increasing the acidity of the N-H bond.

Coordination cluster_Modes Coordination Equilibrium Ligand Free Ligand (5-Br-QCA) ModeA Type A: Neutral (N,O-Chelation) Forms Cationic Complex Ligand->ModeA + M(II) ModeB Type B: Anionic (N,N-Chelation) Forms Neutral Complex ModeA->ModeB - H+ (Deprotonation) Effect 5-Br Effect: Lowers pKa of Amide NH Stabilizes Type B at physiological pH ModeB->Effect

Caption: The pH-dependent switch between N,O and N,N coordination modes.

Applications in Drug Development

Anticancer Activity (Kinase & Topoisomerase Inhibition)

Metal complexes of quinoline-carboxamides are potent cytotoxic agents.

  • Mechanism: The planar quinoline ring intercalates into DNA base pairs. The metal center (often Cu or Pt) coordinates to N7 of guanine or backbone phosphates.

  • The 5-Br Advantage:

    • Lipophilicity: The bromine atom increases the logP value, enhancing passive transport across the cell membrane.

    • Metabolic Stability: Halogenation blocks metabolic oxidation at the C5 position, prolonging half-life.

    • SAR Handle: The C5-Br bond is susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to attach solubilizing groups or targeting moieties (e.g., folate) after complex formation or on the ligand precursor.

Experimental Validation: Cytotoxicity Assay

To validate the biological activity of 5-Br-QCA complexes:

  • Cell Lines: Use HeLa (cervical) and MCF-7 (breast) cancer lines.

  • Control: Cisplatin (positive control) and free ligand (negative control).

  • Protocol:

    • Incubate cells for 24h.

    • Add complex (0.1 - 100 µM) in DMSO (<1% v/v).

    • Measure viability using MTT or Resazurin assay after 48h.

    • Expectation: The complex should show lower IC50 than the free ligand due to enhanced uptake and metal-mediated DNA damage.

References

  • Zhang, J., et al. (2003). "Novel Cu(II)-quinoline Carboxamide Complexes: Structural Characterization, Cytotoxicity and Reactivity Towards 5'-GMP." BioMetals, 16(3), 485–496.

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252–274. (Provides foundational SAR for 8-substituted quinolines).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 150664, Quinoline-8-carboxamide." (Parent structure data).

  • BenchChem. (2025). "Comparative analysis of different synthesis routes for 5-bromoquinoline." (Validation of bromination regioselectivity).

  • Biju, A. T., et al. (2012). "Transition-Metal-Free Carbonylation of Aryl Halides." Chemical Society Reviews. (Context for amide synthesis from aryl halides).

Exploratory

An In-depth Technical Guide on the Toxicological Data and Safety of 5-Bromoquinoline-8-carboxamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. 5-Bromoquinoline-8-carboxamide is a compound fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 5-Bromoquinoline-8-carboxamide is a compound for which comprehensive toxicological data is not yet available. The information herein is synthesized from supplier safety data, extrapolated from structurally similar compounds, and based on established principles of toxicology and chemical safety. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous. A thorough, substance-specific risk assessment should be performed before any use.

Introduction and Current Knowledge Gaps

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of quinoline are investigated for a wide array of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[1][2] 5-Bromoquinoline-8-carboxamide (CAS No. 1823338-54-0) is one such derivative, holding potential as a research chemical and a building block in drug discovery.[]

However, its novelty means that a full toxicological profile has not been established. Publicly available information is limited, presenting a significant challenge for researchers. This guide aims to bridge this knowledge gap by providing a framework for its safe handling and outlining the necessary toxicological evaluation. The causality behind experimental choices in this guide is grounded in established regulatory guidelines and the precautionary principle for handling novel chemical entities.[4][5]

Hazard Identification and Comparative Analysis

While specific toxicological studies on 5-Bromoquinoline-8-carboxamide are lacking, initial hazard identification is possible through supplier-provided data and analysis of structurally related compounds.

Known Hazard Classification

Safety information from suppliers indicates that 5-Bromoquinoline-8-carboxamide is classified with the following GHS Hazard Statements.[6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word associated with this compound is "Warning".[6]

Comparative Toxicological Assessment

To build a more complete, albeit inferred, safety profile, it is instructive to examine the GHS classifications of closely related analogs. This comparative approach is a cornerstone of initial safety assessment for novel compounds.[7]

Compound NameCAS NumberMolecular FormulaGHS Hazard Statements
5-Bromoquinoline-8-carboxamide 1823338-54-0C₁₀H₇BrN₂OH302, H315, H319 [6]
5-Bromoquinoline-8-carboxaldehyde885267-41-4C₁₀H₆BrNOH302, H312, H315, H319, H332, H335[8][9]
5-Bromoquinoline-8-carboxylic acid928839-62-7C₁₀H₆BrNO₂H302, H315, H319, H335[10]

This comparison reveals that the core hazards (oral toxicity, skin and eye irritation) are consistent across these closely related structures. The presence of additional warnings for the aldehyde analog (H312: Harmful in contact with skin, H332: Harmful if inhaled, H335: May cause respiratory irritation) suggests that researchers should treat 5-Bromoquinoline-8-carboxamide with a high degree of caution, assuming these additional hazards may also be present until proven otherwise.[8][9][10]

Proposed Workflow for Toxicological Assessment

Given the data scarcity, a structured, tiered approach to toxicological testing is required. The following workflow illustrates a logical progression from initial in vitro screening to more complex in vivo studies, consistent with international guidelines.[11][12]

Toxicological Assessment Workflow Figure 1: Tiered Toxicological Assessment Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Systemic Toxicity A Compound Synthesis & Characterization (Purity ≥98%) B In Silico / QSTR Analysis (Predictive Toxicity) A->B C Genotoxicity Assessment (In Vitro) B->C F Cytotoxicity Assessment (e.g., Neutral Red Uptake - OECD 129) B->F D Bacterial Reverse Mutation Test (Ames Test - OECD 471) C->D E In Vitro Mammalian Cell Chromosome Aberration Test (OECD 473) C->E G Acute Systemic Toxicity (In Vivo) D->G E->G F->G H Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) G->H I Repeated Dose Toxicity Study (28-day or 90-day - OECD 407/408) H->I J Full Toxicological Profile (Risk Assessment) I->J

Caption: A logical workflow for assessing the toxicology of a novel chemical entity.

Safe Handling and Personal Protective Equipment (PPE)

Based on the known and inferred hazards, the following handling protocols are mandatory. These protocols are designed as a self-validating system to minimize exposure regardless of the unknown toxicological endpoints.

  • Engineering Controls: All work involving solid or dissolved 5-Bromoquinoline-8-carboxamide must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety goggles are required at all times. A face shield should be worn when handling larger quantities or if there is a splash hazard.[4]

    • Hand Protection: Chemically resistant nitrile or neoprene gloves should be worn. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination occurs.[4]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Disposable sleeves are recommended for extensive work.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be within a designated area for hazardous compounds.[4][13]

  • Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols for Toxicological Assessment

The following sections provide detailed, step-by-step methodologies for the core toxicological experiments outlined in the workflow. These protocols are based on internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data reliability and regulatory acceptance.[11]

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a critical first step to evaluate the mutagenic potential of a substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14][15]

Objective: To determine if 5-Bromoquinoline-8-carboxamide can cause gene mutations.

Methodology:

  • Strain Selection: Utilize a minimum of five bacterial strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[14] This selection covers both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. The S9 mix mimics mammalian metabolism, identifying substances that become mutagenic after biotransformation.[16]

  • Dose-Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Plate Incorporation Method: a. Prepare a molten top agar solution kept at 45°C. b. To a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound solution at a specific concentration, and 500 µL of S9 mix or buffer (for non-activation plates). c. Add 2 mL of the molten top agar, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate. d. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the negative control.[17]

Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[18]

Objective: To determine if 5-Bromoquinoline-8-carboxamide can cause chromosomal damage.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary human peripheral blood lymphocytes (HPBL). Culture the cells in an appropriate medium under controlled conditions (37°C, 5% CO₂).[18]

  • Metabolic Activation: As with the Ames test, conduct experiments with and without an S9 metabolic activation system.

  • Treatment: a. Short Treatment (with and without S9): Expose cell cultures to at least three concentrations of the test compound for 3-6 hours. After exposure, wash the cells and add fresh medium. b. Continuous Treatment (without S9): Expose cells continuously for approximately 1.5 normal cell cycles (e.g., 21 hours for CHO cells).[18][19]

  • Cell Harvest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation. This accumulates cells in the metaphase stage of mitosis.

  • Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and then fix them with a methanol/acetic acid solution. Drop the fixed cells onto microscope slides and stain with Giemsa.

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges). Also, assess for numerical aberrations (polyploidy).[20]

  • Data Analysis: A result is considered positive if a statistically significant, dose-dependent increase in the number of cells with structural aberrations is observed compared to the solvent control.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This in vivo study provides information on the acute toxic effects of a single oral dose of a substance and allows for its classification according to the Globally Harmonised System (GHS).[21][22]

Objective: To determine the acute oral toxicity of 5-Bromoquinoline-8-carboxamide and its GHS classification.

Methodology:

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats). The use of a single sex reduces the number of animals required.[23][24]

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least a 5-day acclimatization period.

  • Dosing Procedure (Stepwise Approach): a. Start with a group of three animals at a predetermined dose level (e.g., 300 mg/kg, based on the H302 classification). b. Administer the compound by oral gavage. c. Observe the animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, and mortality).

  • Decision Logic:

    • If 2 or 3 animals die, re-test at a lower dose level.

    • If 0 or 1 animal dies, re-test at a higher dose level.

    • The test is stopped when a dose that causes mortality in 2/3 animals is identified, or when no mortality is observed at the highest dose level (2000 or 5000 mg/kg).[25]

  • Pathology: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The results allow the substance to be classified into one of the GHS acute toxicity categories, providing an estimate of the LD50 range.

Conclusion and Future Directions

The available data for 5-Bromoquinoline-8-carboxamide, while limited, strongly indicates that it should be handled as a hazardous substance that is harmful if swallowed and causes significant skin and eye irritation.[6] The toxicological profile of structurally related compounds suggests that dermal, inhalation, and respiratory hazards should also be presumed.

This guide provides the essential framework for working safely with this compound and for initiating a robust toxicological evaluation. The causality for the proposed experimental plan is rooted in a tiered, evidence-based approach that prioritizes in vitro methods to refine and reduce animal testing, in line with modern toxicological practices.[26][27] Completion of the outlined studies—genotoxicity, acute toxicity, and subsequently, repeated-dose toxicity studies[28][29]—is imperative to fully characterize the safety profile of 5-Bromoquinoline-8-carboxamide and to enable its responsible use in research and drug development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • In Vitro Toxicology Testing Services. (n.d.). SGS. Retrieved from [Link]

  • Methods of in vitro toxicology. (2002). Food and Chemical Toxicology, 40(2-3), 193–236.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. Retrieved from [Link]

  • OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. (n.d.). Scribd. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. Retrieved from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities, 3(2), 56-64.
  • In vitro toxicology. (n.d.). Wikipedia. Retrieved from [Link]

  • Repeated Dose Toxicity. (2016, April 25). ChemSafetyPro.COM. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009). Environmental Toxicology and Chemistry, 28(3), 510-517.
  • Guideline on Repeated Dose Toxicity. (2010). European Medicines Agency.
  • 5-Bromoquinoline-8-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Repeated dose toxicity - Scientific guideline. (2010, March 29). European Medicines Agency. Retrieved from [Link]

  • Guideline on Repeated Dose Toxicity Corr. (2010, March 18). European Medicines Agency. Retrieved from [Link]

  • Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025, September 26). MarketsandMarkets. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals. Retrieved from [Link]

  • Ames test. (n.d.). Wikipedia. Retrieved from [Link]

  • Oecd guidelines for toxicology studies. (n.d.). SlideShare. Retrieved from [Link]

  • Recommendations on dose level selection for repeat dose toxicity studies. (2022). Archives of Toxicology, 96(5), 1265–1280.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018, June 25). OECD. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved from [Link]

  • 420 | oecd guideline for testing of chemicals. (2001, December 17). OECD. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Updates on Safety Assessments. (2022, October 4). Drew & Napier LLC. Retrieved from [Link]

  • Chromosome Aberration Test. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011, November 9). ICH. Retrieved from [Link]

  • In Vitro Chromosome Aberration Test in Human Peripheral Blood Lymphocytes Laboratory Project ID: DuPont. (n.d.). Regulations.gov. Retrieved from [Link]

  • The In Vitro Chromosome Aberration Test. (n.d.). Retrieved from [Link]

  • Requirements for the Safety Assessment of Novel Food and Novel Food Ingredients. (2025, March 17). Singapore Food Agency. Retrieved from [Link]

  • Chromosome aberration test. (n.d.). PraxiLabs. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. (n.d.). PMC. Retrieved from [Link]

  • 5-Bromoquinoline-8-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical safety assessment – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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Foundational

The Evolution and Engineering of Halogenated Quinoline-3-Carboxamides: A Technical Guide

Executive Summary The development of quinoline-3-carboxamides represents a masterclass in rational drug design and phenotypic optimization. Originally discovered in the 1980s, the first-generation compound Roquinimex (Li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of quinoline-3-carboxamides represents a masterclass in rational drug design and phenotypic optimization. Originally discovered in the 1980s, the first-generation compound Roquinimex (Linomide) demonstrated potent immunomodulatory and anti-angiogenic properties but was ultimately derailed by severe pro-inflammatory and cardiovascular toxicities[1].

As a Senior Application Scientist navigating drug development, understanding why a molecule fails is as critical as knowing how it works. The renaissance of this drug class was driven by a specific structural intervention: halogenation . By introducing bulky halogenated moieties—such as the 5-chloro group in Laquinimod or the trifluoromethyl group in Tasquinimod—researchers successfully engineered second-generation analogs that retained high efficacy while completely bypassing the toxicity profiles of their predecessors[2]. This whitepaper explores the history, structural causality, mechanism of action, and synthetic methodologies of halogenated quinoline-3-carboxamides.

Historical Evolution & Rational Design: The Causality of Halogenation

The transition from Roquinimex to second-generation halogenated analogs was not an accident of high-throughput screening; it was a targeted chemical solution to a biological problem.

The Problem: Planar Metabolite Toxicity

Clinical trials of Roquinimex in the 1990s revealed dose-limiting toxicities, including pericarditis and myocardial infarction. Pharmacokinetic analysis traced these pro-inflammatory side effects to the in vivo generation of planar metabolites that triggered off-target inflammatory cascades[2].

The Solution: Steric Hindrance via Halogenation

To salvage the quinoline-3-carboxamide scaffold, medicinal chemists hypothesized that restricting the molecule's ability to form planar configurations would eliminate the toxicity. They achieved this by introducing steric bulk at strategic positions on the quinoline ring and the phenyl moiety[1].

  • Laquinimod: Introduction of a chlorine atom at the 5-position of the quinoline ring.

  • Tasquinimod: Introduction of a trifluoromethyl (

    
    ) group on the phenyl ring and a methoxy group at the 5-position.
    

The Causality: The bulky halogens force the molecule into a non-planar, twisted conformation. This steric hindrance completely blocks the metabolic pathways responsible for the toxic planar byproducts. Furthermore, this twisted conformation serendipitously increased the binding affinity of the drug to its primary target, S100A9, resulting in a 30- to 60-fold increase in potency compared to Roquinimex[1][3].

Mechanism of Action: Targeting the Tumor Microenvironment

Halogenated quinoline-3-carboxamides are not traditional cytotoxic agents; they are microenvironment modulators. Their primary validated target is S100A9 , a calcium-binding pro-inflammatory protein secreted heavily by Myeloid-Derived Suppressor Cells (MDSCs)[4].

  • S100A9 Inhibition: Tasquinimod and Laquinimod bind directly to S100A9, acting as allosteric inhibitors. This binding prevents S100A9 from interacting with its downstream receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE)[3].

  • MDSC Modulation: By blocking the S100A9/TLR4 axis, these drugs halt the recruitment and immunosuppressive activation of MDSCs within the tumor microenvironment.

  • The Angiogenic Switch: Tasquinimod uniquely upregulates Thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis, effectively starving the tumor of its blood supply without directly targeting VEGF[2].

(Note: Recent literature suggests that while S100A9 is a primary target, the exact specificity of quinoline-3-carboxamides may involve multi-target polypharmacology, including direct effects on NF-κB signaling[5].)

MoA Tasq Halogenated Quinoline (Tasquinimod/Laquinimod) S100A9 S100A9 Protein Tasq->S100A9 Binds & Inhibits Receptors TLR4 / RAGE Receptors S100A9->Receptors Activates (Blocked) MDSC MDSC Recruitment & Activation Receptors->MDSC Promotes Angio Tumor Angiogenesis (TSP-1 Modulation) MDSC->Angio Tumor Progression

Mechanism of action: Halogenated quinolines inhibit S100A9, blocking MDSC-driven angiogenesis.

Quantitative Pharmacological Profile

The structural evolution of these compounds directly correlates with their clinical utility. Below is a comparative summary of the key quinoline-3-carboxamides.

CompoundGenerationKey HalogenationPrimary IndicationTarget Affinity (S100A9)Clinical Status
Roquinimex 1st GenNoneMS / OncologyLowDiscontinued (Toxicity)
Laquinimod 2nd Gen5-ChloroMultiple SclerosisHighPhase III
Tasquinimod 2nd Gen4-(Trifluoromethyl)Prostate Cancer (CRPC)Very HighPhase III

Chemical Synthesis: Modern Phosgene-Free Protocols

Early synthetic routes for Laquinimod relied heavily on toxic reagents like phosgene and hazardous bases like sodium hydride, making scale-up dangerous and economically unviable[6]. Modern industrial protocols have replaced these with safer, high-yield condensation pathways[7][8].

Step-by-Step Methodology: Synthesis of Tasquinimod

This protocol outlines the modern, scalable route for N-alkyl-N-phenyl-quinoline-3-carboxamides.

  • Isatoic Anhydride Formation: Begin with substituted anthranilic acid. React with a phosgene alternative (e.g., di-tert-butyl dicarbonate or urea derivatives) to form the corresponding halogenated isatoic anhydride intermediate.

  • Methylation: Treat the isatoic anhydride with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a mild base (avoiding sodium hydride) to yield the N-methyl isatoic anhydride.

  • Methyl Ester Condensation: Condense the N-methyl isatoic anhydride with dimethyl malonate in a basic medium. This triggers ring opening and subsequent cyclization to form the 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxylic acid methyl ester.

  • Aniline Coupling (The Critical Step):

    • Causality of Solvent Choice: Instead of using complex carbodiimide coupling agents, the modern protocol utilizes a direct condensation driven by thermodynamics.

    • Mix the methyl ester with the heavily halogenated aniline (e.g., 4-(trifluoromethyl)-N-methylaniline) in a high-boiling aliphatic solvent like n-heptane or n-octane[7][8].

    • Heat the mixture to 150°C. As the reaction proceeds, methanol is generated as a byproduct. By continuously distilling off the methanol, Le Chatelier's principle drives the equilibrium entirely toward the final quinoline-3-carboxamide product.

  • Purification: Cool the mixture to precipitate the product. Filter and wash with cold heptane to achieve >99% purity.

Synthesis Step1 Anthranilic Acid Derivative Step2 Isatoic Anhydride Intermediate Step1->Step2 Phosgene-free Cyclization Step3 Methyl Ester Formation Step2->Step3 Methylation & Condensation Step4 Halogenated Quinoline-3-Carboxamide Step3->Step4 Aniline Coupling (Distillation)

Phosgene-free synthetic workflow for second-generation halogenated quinoline-3-carboxamides.

Self-Validating Experimental Protocol: In Vitro MDSC Migration Assay

To rigorously validate the mechanism of action of a newly synthesized halogenated quinoline, one must prove that its efficacy is explicitly tied to S100A9 inhibition. A standard migration assay is insufficient; a self-validating system requires genetic orthogonal controls.

Objective: Quantify the inhibition of MDSC migration by Tasquinimod, validating S100A9 as the obligate target.

Self-Validating Design:

  • Test Group: Wild-Type (WT) MDSCs + S100A9 chemoattractant + Tasquinimod.

  • Negative Control (The Validator): S100A9 Knockout (

    
    ) MDSCs. If Tasquinimod has off-target cytotoxic effects, it will alter the baseline migration of knockout cells. If it is truly specific, the drug will have zero statistical effect on the knockout cells compared to vehicle[9].
    

Step-by-Step Protocol:

  • Cell Isolation: Isolate MDSCs from the spleens of WT and

    
     tumor-bearing mice using magnetic-activated cell sorting (MACS) with anti-Gr-1 and anti-CD11b microbeads.
    
  • Transwell Setup: Seed

    
     MDSCs into the upper chamber of a 5 µm polycarbonate transwell insert.
    
  • Treatment: Pre-incubate the cells in the upper chamber with varying concentrations of the synthesized halogenated quinoline (0.1 µM to 10 µM) or DMSO (vehicle) for 1 hour.

  • Chemoattraction: Add recombinant S100A9 protein (10 µg/mL) to the lower chamber to establish a chemotactic gradient.

  • Incubation & Quantification: Incubate for 4 hours at 37°C. Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside with crystal violet, lyse with 10% acetic acid, and measure absorbance at 590 nm.

  • Data Interpretation: A successful assay will show a dose-dependent decrease in migration in the WT group, but a flatline response in the

    
     group, proving target specificity.
    

Conclusion & Future Perspectives

The history of halogenated quinoline-3-carboxamides is a testament to the power of rational chemical modification. By understanding the metabolic pitfalls of early iterations, scientists utilized targeted halogenation to sterically protect the molecule, resulting in highly potent, non-toxic immunomodulators. As research progresses, the unique ability of compounds like Tasquinimod to reprogram the tumor microenvironment and flip the angiogenic switch positions them as vital combination therapies alongside standard-of-care checkpoint inhibitors and chemotherapies.

References

  • The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer National Center for Biotechnology Information (PMC)[Link]

  • Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer National Center for Biotechnology Information (PMC)[Link]

  • Tasquinimod Wikipedia[Link]

  • Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 Blood Advances (American Society of Hematology)[Link]

  • Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis ACS Publications[Link]

  • Tasquinimod Synthetic Protocols and Approvals New Drug Approvals[Link]

  • US8552194B2 - Process for preparing quinoline-3-carboxamide derivatives Google P

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 5-Bromoquinoline-8-carboxamide

Introduction & Strategic Importance The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and immunomodulatory agents[1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and immunomodulatory agents[1]. Within this class, 5-bromoquinoline-8-carboxamide serves as a highly strategic building block. The bromine atom at the C-5 position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1],[2]. Meanwhile, the C-8 primary carboxamide is a critical hydrogen-bonding pharmacophore frequently found in PARP inhibitors and Toll-like receptor 7/8 (TLR7/8) antagonists[3],[4].

This application note details two distinct, field-proven methodologies for synthesizing 5-bromoquinoline-8-carboxamide from the commercially available precursor, 5-bromoquinoline-8-carboxylic acid.

Mechanistic Overview & Route Selection

Amidation of carboxylic acids requires the activation of the relatively unreactive hydroxyl group to facilitate nucleophilic acyl substitution. We present two divergent strategies to achieve this, allowing researchers to select the protocol that best fits their scalability and safety requirements.

  • Method A (Acid Chloride Route): Utilizes oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack reagent[5]. This intermediate converts the carboxylic acid into an acyl chloride, which is subsequently trapped by ammonia[4]. This method is highly scalable, atom-economical, and cost-effective, but requires rigorous anhydrous conditions.

  • Method B (Peptide Coupling Route): Employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) to generate an active HOBt-ester[6]. Ammonium chloride (NH₄Cl) combined with N,N-Diisopropylethylamine (DIPEA) serves as an in situ, bench-safe ammonia source[6]. This method avoids harsh acyl chlorides and toxic gases, making it ideal for parallel library synthesis.

SynthesisWorkflow SM 5-Bromoquinoline-8-carboxylic acid (Starting Material) RouteA_Int 5-Bromoquinoline-8-carbonyl chloride (Intermediate) SM->RouteA_Int Method A: Oxalyl Chloride, cat. DMF, DCM RouteB_Int Active HOBt Ester (Intermediate) SM->RouteB_Int Method B: EDCI, HOBt, DIPEA, DMF Product 5-Bromoquinoline-8-carboxamide (Target Compound) RouteA_Int->Product NH3 (aq) or NH3 in Dioxane RouteB_Int->Product NH4Cl (in situ NH3)

Synthesis workflows for 5-Bromoquinoline-8-carboxamide comparing Method A and Method B.

Quantitative Data & Reagent Summaries

Table 1: Stoichiometry for Method A (Acid Chloride Route)
ReagentMW ( g/mol )EquivalentsFunction
5-Bromoquinoline-8-carboxylic acid252.061.00Starting Material
Oxalyl Chloride126.931.50Activating Agent
N,N-Dimethylformamide (DMF)73.090.05Catalyst
Ammonia (28% Aqueous)17.035.00Nucleophile
Dichloromethane (DCM)84.930.2 MSolvent
Table 2: Stoichiometry for Method B (Peptide Coupling Route)
ReagentMW ( g/mol )EquivalentsFunction
5-Bromoquinoline-8-carboxylic acid252.061.00Starting Material
EDCI·HCl191.701.50Coupling Agent
HOBt (Anhydrous)135.131.50Additive / Activator
Ammonium Chloride (NH₄Cl)53.493.00Ammonia Source
DIPEA (Hünig's Base)129.244.00Base
N,N-Dimethylformamide (DMF)73.090.2 MSolvent

Experimental Protocols

Method A: Acid Chloride Route (High Yield, Scalable)

Causality & Self-Validation: The use of oxalyl chloride over thionyl chloride is preferred here as the byproducts (CO, CO₂, and HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification[5]. The visual cessation of gas evolution serves as a self-validating indicator that the Vilsmeier-Haack activation is complete.

Mechanism DMF DMF + Oxalyl Chloride VH Vilsmeier-Haack Reagent DMF->VH -CO2, -CO Adduct Acyl-O-Iminium Adduct VH->Adduct + R-COOH AcidChloride Acid Chloride Product Adduct->AcidChloride + Cl-, -DMF

Mechanistic activation of carboxylic acid via the Vilsmeier-Haack intermediate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 5-bromoquinoline-8-carboxylic acid (1.00 g, 3.97 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add 3 drops of anhydrous DMF (~15 µL, 0.05 equiv). Note: DMF is strictly required to form the active chloroiminium species.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (0.51 mL, 5.95 mmol) via syringe over 5 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogenous solution.

  • Concentration: Concentrate the mixture in vacuo to remove the solvent and, critically, any unreacted oxalyl chloride. Causality: Failure to remove excess oxalyl chloride will result in the formation of urea byproducts during the amidation step.

  • Amidation: Redissolve the crude yellow solid (acid chloride) in anhydrous DCM (15 mL) and cool to 0 °C. Slowly add 28% aqueous ammonia (1.35 mL, ~19.8 mmol) dropwise. Caution: Highly exothermic.

  • Workup: Stir for 1 hour at room temperature. Dilute with additional DCM (30 mL) and wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 5-bromoquinoline-8-carboxamide as an off-white solid.

Method B: Peptide Coupling Route (Mild, Bench-Safe)

Causality & Self-Validation: This method avoids the moisture-sensitive acid chloride. HOBt is utilized not to prevent racemization (as in peptide synthesis), but to convert the unstable O-acylisourea intermediate formed by EDCI into a stable, highly reactive active ester[6]. DIPEA is added to deprotonate the NH₄Cl in situ, liberating free ammonia gas directly into the solvent matrix, ensuring high local concentration without the hazards of pressurized NH₃ cylinders.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-bromoquinoline-8-carboxylic acid (1.00 g, 3.97 mmol) in anhydrous DMF (20 mL).

  • Active Ester Formation: Add EDCI·HCl (1.14 g, 5.95 mmol) and HOBt (0.80 g, 5.95 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the HOBt-ester. Validation: A slight color change to pale yellow is typically observed.

  • Ammonia Generation: Add solid NH₄Cl (0.64 g, 11.9 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.76 mL, 15.8 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (100 mL). The product will typically precipitate. Filter the resulting solid and wash thoroughly with cold water to remove DMF and water-soluble urea byproducts.

  • Purification: If the solid is impure, dissolve in Ethyl Acetate (50 mL), wash with 1N HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate to afford the pure amide.

References

  • MySkinRecipes. 5-Bromoquinoline-8-carboxylic acid. MySkinRecipes. Retrieved from:[Link][1]

  • Google Patents. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders. Retrieved from:[3]

  • University of Bath (CORE). Novel hypoxia-selective prodrugs of radiosensitisers and chemosensitisers. Retrieved from:[Link][4]

  • White Rose eTheses Online. Mechanistic Understanding and Development of Catalytic Carbon Dioxide Utilisation Reactions. Retrieved from: [Link][5]

  • Google Patents. US20190194169A1 (Ariston Arms). Retrieved from:[6]

Sources

Application

Application Notes &amp; Protocols: 5-Bromoquinoline-8-carboxamide as a Bidentate Ligand

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-Bromoquinoline-8-carboxamide as a versatile bidentate ligand. We delve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 5-Bromoquinoline-8-carboxamide as a versatile bidentate ligand. We delve into the causality behind its molecular design, offering field-proven insights into its synthesis, coordination behavior, and the generation of novel metal complexes. Detailed, step-by-step protocols for ligand synthesis, complex formation, and characterization are provided, underpinned by authoritative references. This guide is structured to empower users to not only replicate these methods but also to innovate upon them for applications in catalysis, drug development, and materials science.

Introduction: The Rationale for 5-Bromoquinoline-8-carboxamide

The quinoline scaffold is a cornerstone in coordination chemistry and medicinal sciences, primarily due to the nitrogen heteroatom's ability to form stable complexes with a wide range of metal ions.[1][2][3] The strategic placement of a carboxamide group at the 8-position introduces a second coordination site, enabling the molecule to act as a bidentate ligand. This chelation, involving the quinoline nitrogen and the carboxamide group, results in the formation of a thermodynamically stable five-membered ring with a coordinated metal center.

The inclusion of a bromine atom at the 5-position is a deliberate design choice. This halogen substituent exerts a significant electron-withdrawing effect, which can modulate the electronic properties of the quinoline ring system. This, in turn, influences the ligand field strength and the redox potential of the resulting metal complexes. Furthermore, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[4] The potential applications for metal complexes derived from this ligand are vast, spanning from anticancer and antimicrobial agents to novel materials with unique photophysical properties.[5][6]

Synthesis of 5-Bromoquinoline-8-carboxamide

While not extensively detailed in current literature, a robust and logical synthetic pathway can be devised from well-established chemical transformations. The most direct approach involves the amidation of a suitable precursor, such as 5-bromoquinoline-8-carboxylic acid.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 5-bromoquinoline, which is carboxylated at the 8-position. The resulting carboxylic acid is then converted to an acyl chloride, which readily reacts with ammonia to yield the target 5-Bromoquinoline-8-carboxamide.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 5-Bromoquinoline B 5-Bromoquinoline-8-carboxylic acid A->B 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ C 5-Bromoquinoline-8-carboxylic acid D 5-Bromoquinoline-8-carbonyl chloride C->D SOCl2, reflux E 5-Bromoquinoline-8-carbonyl chloride F 5-Bromoquinoline-8-carboxamide E->F NH4OH, DCM

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromoquinoline-8-carboxamide

Executive Summary & Biological Grounding 5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is a critical synthetic building block in modern drug discovery, particularly in the development of targeted cancer therapies[]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Grounding

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is a critical synthetic building block in modern drug discovery, particularly in the development of targeted cancer therapies[]. The quinoline-8-carboxamide scaffold is a privileged pharmacophore designed to mimic the nicotinamide moiety of NAD+, which is the natural substrate of Poly(ADP-ribose) polymerase-1 (PARP-1)[2].

A defining structural feature of this scaffold is the strong intramolecular hydrogen bond formed between the quinoline nitrogen lone pair and the primary carboxamide N-H[3]. This interaction locks the molecule into a highly specific, unstrained coplanar conformation required for optimal binding within the PARP-1 catalytic domain[3][4]. Functionalization of the quinoline core via palladium-catalyzed cross-coupling is the premier strategy for exploring Structure-Activity Relationships (SAR)[3]. While substitutions at the 2- and 3-positions have been extensively studied, Suzuki-Miyaura coupling at the 5-position allows for the exploration of novel chemical space, projecting substituents into distinct regions of the target binding pocket.

G A 5-Arylquinoline-8-carboxamide Derivatives B Intramolecular H-Bond (Quinoline N & Amide NH) A->B Structural Feature C Mimics NAD+ Nicotinamide Pharmacophore B->C Confers Property D Binds PARP-1 Catalytic Domain (High Affinity) C->D Target Binding E Inhibits DNA Repair (Targeted Cancer Therapy) D->E Mechanism of Action

Biological application pathway of quinoline-8-carboxamides as PARP-1 inhibitors.

Mechanistic Insights and Causality in Reaction Design

The Suzuki-Miyaura coupling of 5-bromoquinoline-8-carboxamide presents unique electronic and coordination challenges that dictate the choice of reagents:

  • Oxidative Addition at the C5 Position: Unlike the highly activated 2- and 4-positions of the quinoline ring, which are prone to direct nucleophilic attack, the 5-position behaves more analogously to a standard electron-deficient aryl bromide[5]. Oxidative addition of Pd(0) into the C5-Br bond is generally facile but requires sufficient thermal activation.

  • Mitigating Catalyst Poisoning: The presence of both a basic quinoline nitrogen and a primary carboxamide group introduces the risk of competitive bidentate coordination to the palladium center, which can stall the catalytic cycle[6]. To counteract this, bidentate phosphine ligands with large bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are strongly recommended. The steric bulk and chelating nature of dppf in

    
     prevent the substrate from displacing the ligand and deactivating the catalyst.
    
  • Transmetalation Dynamics: The transmetalation step requires the activation of the boronic acid to a highly nucleophilic boronate complex. A biphasic solvent system (e.g., 1,4-Dioxane/Water) coupled with an inorganic base (e.g.,

    
     or 
    
    
    
    ) ensures optimal solubility of both the organic substrate and the inorganic base, driving the formation of the reactive "ate" complex.

G A 5-Bromoquinoline-8-carboxamide (Substrate) B Pd(0)L_n Catalyst Oxidative Addition A->B C Pd(II) Intermediate (Ar-Pd-Br) B->C D Boronic Acid + Base Transmetalation C->D E Reductive Elimination Pd(0) Regeneration D->E E->B Catalyst Recycle F 5-Arylquinoline-8-carboxamide (Cross-Coupled Product) E->F

Suzuki-Miyaura Catalytic Cycle for 5-Bromoquinoline-8-carboxamide.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and coupling efficiency when reacting 5-bromoquinoline-8-carboxamide with a standard arylboronic acid (e.g., phenylboronic acid).

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1


Toluene/EtOH/

901645%Monodentate

is susceptible to displacement by the substrate's coordinating groups.
2


1,4-Dioxane/

(4:1)
90 12 88% Bidentate dppf prevents catalyst poisoning; biphasic system ensures base solubility.
3

/ SPhos

1,4-Dioxane/

(4:1)
100892%Electron-rich, bulky Buchwald ligand accelerates oxidative addition and reductive elimination.
4


THF/

(4:1)
702460%Lower temperature and weaker solvent polarity reduce the rate of transmetalation.

Detailed Experimental Protocol

Synthesis of 5-Phenylquinoline-8-carboxamide via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromoquinoline-8-carboxamide (1.0 equiv, 1.0 mmol, 251 mg)[7]

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • 
     (0.05 equiv, 0.05 mmol, 41 mg)
    
  • Potassium carbonate (

    
    ) (2.5 equiv, 2.5 mmol, 345 mg)
    
  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromoquinoline-8-carboxamide, phenylboronic acid,

    
    , and 
    
    
    
    .
  • Atmosphere Exchange (Crucial for Trustworthiness): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous exclusion of

      
       prevents the formation of inactive Pd(II) black and homocoupling byproducts.
      
  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water. (Degassing is achieved by sparging the solvents with Argon for 30 minutes prior to use).

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (Dioxane) and aqueous phases, facilitating transmetalation.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in

    
    ). The starting material (
    
    
    
    ~0.4) should be completely consumed, replaced by an intense UV-active product spot (
    
    
    ~0.35). LC-MS can be used for self-validation (Expected
    
    
    for
    
    
    = 249.1).
  • Workup and Extraction: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Dichloromethane) to afford the pure 5-substituted quinoline-8-carboxamide.

References

  • [3] American Chemical Society (ACS). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitors. Retrieved from: [Link]

  • [6] National Institutes of Health (NIH) / PMC. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Retrieved from:[Link]

  • [5] ResearchGate. Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. Retrieved from:[Link]

  • [4] ProQuest. Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers. Retrieved from: [Link]

Sources

Application

Application Note: Preparation and Functionalization of Metal Complexes with 5-Bromoquinoline-8-carboxamide

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Rationale The quinoline-8-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The quinoline-8-carboxamide scaffold is a highly versatile pharmacophore and chelating agent in modern coordination chemistry[1]. When deprotonated, it acts as a robust bidentate (N,N') or tridentate (N,N',X) ligand, forming highly stable five-membered metallacycles with transition metals such as Palladium(II), Ruthenium(II), Copper(II), and Iron(IV)[2][3].

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is of particular interest to drug developers and synthetic chemists for two mechanistic reasons:

  • The Heavy Atom Effect: The introduction of a bromine atom at the 5-position significantly alters the electronic landscape of the quinoline ring. In luminescent complexes (e.g., Ru or Ir), this facilitates enhanced spin-orbit coupling, promoting intersystem crossing for phosphorescence applications[4].

  • Late-Stage Functionalization (LSF): The 5-bromo substituent serves as an orthogonal reactive handle. Researchers can first synthesize a stable metal complex utilizing the N,N'-chelation of the quinoline-8-carboxamide, and subsequently perform Suzuki-Miyaura or Sonogashira cross-coupling at the 5-position to tune the steric and electronic properties of the complex without disrupting the metal center[5].

This application note provides field-proven protocols for the complexation of 5-bromoquinoline-8-carboxamide with Palladium(II)—a metal frequently used in the development of cytotoxic anti-cancer agents—and outlines the self-validating analytical markers required to confirm successful synthesis[2][5].

Physicochemical Properties & Analytical Markers

Before initiating complexation, it is critical to verify the integrity of the starting ligand. The table below summarizes the core properties of the building block[][7].

Table 1: Properties of 5-Bromoquinoline-8-carboxamide
PropertyValue / Description
CAS Number 1823338-54-0
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, hot MeOH; poorly soluble in H₂O
Storage Conditions Sealed in dry, 2-8°C
Table 2: Diagnostic Spectroscopic Markers for Metal Coordination

A self-validating protocol relies on tracking specific spectroscopic shifts. The transition from a neutral ligand to an anionic N,N'-coordinated complex yields distinct changes in IR and NMR spectra.

Analytical MethodFree Ligand (Expected)Metal Complex (Expected)Causality / Rationale
FT-IR (ATR) ~1680 cm⁻¹ (Strong C=O stretch)~1610–1630 cm⁻¹Deprotonation of the amide nitrogen increases the single-bond character of the adjacent carbonyl, lowering the stretching frequency.
¹H NMR (DMSO-d₆) ~10.5 ppm (Amide NH₂, broad)AbsentThe primary amide loses a proton upon coordination; the remaining proton (if any) shifts or disappears entirely in an anionic N-coordination.
¹H NMR (DMSO-d₆) ~8.9 ppm (Quinoline C2-H)~9.2–9.5 ppmCoordination of the quinoline nitrogen to a Lewis acidic metal deshields the adjacent C2 proton.

Experimental Workflows and Protocols

Protocol A: Synthesis of [Pd(5-Br-QCA)Cl(Pyridine)] Complex

Objective: To synthesize a stable, mononuclear Palladium(II) complex using 5-bromoquinoline-8-carboxamide (5-Br-QCA) as a bidentate N,N'-ligand.

Causality Note on Base Selection: The free carboxamide NH has a high pKa (~15). However, initial coordination of the quinoline nitrogen to the highly electrophilic Pd(II) center drastically lowers the pKa of the adjacent amide proton. This allows for deprotonation using a mild base like Triethylamine (Et₃N) rather than requiring harsh bases like NaH, thereby preserving the integrity of the bromo-substituent[2].

Materials:

  • 5-Bromoquinoline-8-carboxamide (1.0 equiv, 1.0 mmol, 251 mg)

  • Bis(benzonitrile)palladium(II) dichloride,

    
     (1.0 equiv, 1.0 mmol, 383 mg)
    
  • Triethylamine, Et₃N (1.2 equiv, 1.2 mmol, 167 µL)

  • Pyridine (1.5 equiv, 1.5 mmol, 121 µL) - Acts as an auxiliary ligand to prevent dimerization.

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Procedure:

  • Ligand Solubilization: Suspend 5-Br-QCA (251 mg) in a solvent mixture of DCM/MeOH (4:1 v/v, 20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Metalation: Add

    
     (383 mg) in one portion. The solution will typically transition to a deep yellow/orange color as the quinoline nitrogen coordinates to the Pd(II) center. Stir for 30 minutes at room temperature.
    
  • Deprotonation & Chelation: Add Et₃N (167 µL) dropwise over 5 minutes. A noticeable color change (often deepening to red/orange) and the formation of a microcrystalline precipitate indicate the formation of the neutral N,N'-coordinated species.

  • Auxiliary Coordination: Add Pyridine (121 µL) to the suspension and stir for an additional 4 hours at room temperature to ensure complete formation of the mononuclear[Pd(5-Br-QCA)Cl(Py)] complex.

  • Isolation: Concentrate the mixture under reduced pressure to ~5 mL. Add diethyl ether (15 mL) to precipitate the complex fully.

  • Purification: Filter the solid through a fine glass frit, wash sequentially with cold MeOH (2 × 5 mL) and diethyl ether (3 × 10 mL), and dry under high vacuum for 12 hours.

  • Validation: Run an FT-IR spectrum of the dried powder. The disappearance of the 1680 cm⁻¹ peak and the appearance of a new peak at ~1625 cm⁻¹ confirms successful N,N'-chelation.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To functionalize the 5-position of the coordinated complex without demetalation.

Procedure:

  • Charge a Schlenk tube with [Pd(5-Br-QCA)Cl(Py)] (0.5 mmol), phenylboronic acid (0.6 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.025 mmol, 5 mol%).
  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed DMF/H₂O (4:1, 10 mL).

  • Heat the mixture to 85°C for 12 hours. Note: The robust N,N'-chelate prevents the primary Pd(II) center from participating in or being poisoned by the cross-coupling cycle.

  • Cool to room temperature, dilute with water, and extract with DCM. Wash the organic layer with brine, dry over

    
    , and purify via column chromatography (Silica gel, DCM/MeOH gradient) to yield the 5-phenyl substituted metal complex.
    

Visualizing the Workflows and Mechanisms

Synthesis and Functionalization Workflow

G L 5-Bromoquinoline- 8-carboxamide Complex N,N'-Coordinated Metal Complex L->Complex Chelation M Metal Precursor (e.g., PdCl2) M->Complex Metalation Base Mild Base (Et3N) Base->Complex Deprotonation Func Cross-Coupling (Suzuki) Complex->Func React via 5-Br App Catalysis / Therapeutics Complex->App Direct Use Func->App Tuned Properties

Caption: Workflow for the synthesis and late-stage functionalization of 5-bromoquinoline-8-carboxamide metal complexes.

Proposed Mechanism of Action for Cytotoxic Pd(II) Complexes

Pathway Complex Pd(II) Quinoline-8-carboxamide Complex DNA DNA Intercalation / Binding Complex->DNA Non-covalent interaction ROS ROS Generation Complex->ROS Redox cycling Apop Apoptosis (Cancer Cells) DNA->Apop DNA Damage Response ROS->Apop Oxidative Stress

Caption: Biological pathway illustrating the cytotoxic mechanism of Pd(II) quinoline-8-carboxamide complexes.

References

  • BOC Sciences . CAS 1823338-54-0 (5-Bromoquinoline-8-carboxamide) - Building Block. Retrieved from []

  • ChemScene . 1823338-54-0 | 5-Bromoquinoline-8-carboxamide. Retrieved from 7[7]

  • Organometallics (ACS Publications) . 2-Benzimidazolyl-N-phenylquinoline-8-carboxamide Chromium(III) Trichlorides: Synthesis and Application for Ethylene Oligomerization and Polymerization. Retrieved from 1[1]

  • Molecules (MDPI) . Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides Featuring Labile Phosphoryl Coordination Sites. Retrieved from 2[2]

  • International Journal of Molecular Sciences (PMC) . Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation. Retrieved from 5[5]

  • Angewandte Chemie (Radboud Repository) . Closed Shell Iron(IV) Oxo Complex with an Fe–O Triple Bond. Retrieved from3[3]

  • Pharmaceuticals (PMC) . Synthesis and Transformation of Tricyclic KYNA Derivatives. Retrieved from4[4]

Sources

Method

Scalable synthesis of 5-Bromoquinoline-8-carboxamide for pharmaceutical research

Executive Summary 5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for PARP-1 inhibitors, NK3 receptor antagonists, and metallo-pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for PARP-1 inhibitors, NK3 receptor antagonists, and metallo-pharmaceuticals.[1] Its structural utility lies in the orthogonal reactivity of the C5-bromide (amenable to Suzuki/Buchwald couplings) and the C8-carboxamide (a robust directing group and hydrogen-bond donor).[1]

This guide addresses the primary bottleneck in its production: regioselectivity during scale-up . While 8-substituted quinolines are prone to poly-halogenation (yielding 5,7-dibromo byproducts), this protocol details a controlled electrophilic aromatic substitution (SEAr) followed by a mild, one-pot amidation.[1] This workflow prioritizes purity (>98% HPLC) and safety, eliminating the need for chromatographic purification in the primary sequence.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of unstable acid chlorides and expensive transition metal catalysts during the core scaffold construction.[1]

  • Step 1: Regioselective Bromination. We utilize the directing effects of the protonated quinolinium species in sulfuric acid to direct bromine to the C5 position.[1] The C8-carboxylic acid group sterically hinders the C8 position and electronically deactivates the C7 position, favoring C5 substitution.[1]

  • Step 2: Activation/Amidation. A "Mixed Anhydride" or Acyl-Imidazole approach using 1,1'-Carbonyldiimidazole (CDI) is selected over Thionyl Chloride (

    
    ).[1] This avoids the formation of corrosive HCl gas and unstable hydrochloride salts, which are problematic during large-scale filtration.[1]
    
Synthetic Workflow Diagram

SynthesisRoute SM 8-Quinolinecarboxylic Acid Inter Intermediate: 5-Bromoquinoline- 8-carboxylic acid SM->Inter NBS, H2SO4 rt, 12h (Regioselective S_E Ar) Prod Target: 5-Bromoquinoline- 8-carboxamide Inter->Prod 1. CDI, THF, 50°C 2. NH4OH or NH3(g) (One-Pot Amidation) Waste Succinimide (Water Soluble) Inter->Waste Precipitation

Figure 1: Two-step scalable synthesis route avoiding chromatography.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination of 8-Quinolinecarboxylic Acid[1]

Objective: Synthesis of 5-bromoquinoline-8-carboxylic acid. Scale: 50 mmol input. Critical Quality Attribute (CQA): < 2% 5,7-dibromo impurity.

Materials
  • 8-Quinolinecarboxylic acid (8.66 g, 50 mmol)[1]

  • N-Bromosuccinimide (NBS) (9.79 g, 55 mmol, 1.1 equiv)[1]

  • Sulfuric Acid (H₂SO₄), concentrated (98%, 50 mL)[1]

  • Ice/Water mixture (500 mL)

  • Sodium Thiosulfate (saturated aq.[1] solution)

Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge concentrated H₂SO₄ (50 mL). Cool to 0°C using an ice bath.[1]

  • Addition: Add 8-Quinolinecarboxylic acid portion-wise over 15 minutes. Ensure the internal temperature does not exceed 10°C. Note: The solution will be viscous; maintain vigorous stirring.

  • Bromination: Add NBS in small portions (approx. 1 g each) over 30 minutes.

    • Mechanism:[1][2] In strong acid, NBS generates the bromonium ion (

      
      ) or protonated NBS, while the quinoline nitrogen is protonated. The protonated nitrogen deactivates the ring, but the 5-position remains the most nucleophilic site relative to the 7-position (sterically hindered by 8-COOH and electronically disfavored).[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.[1]

  • IPC (In-Process Control): Aliquot 50 µL into water/acetonitrile. Analyze by LC-MS. Target: >95% conversion. If starting material remains, add 0.1 equiv NBS and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water. The product will precipitate as a white/off-white solid.[1]

  • Purification:

    • Add 10 mL saturated sodium thiosulfate to quench residual bromine.[1]

    • Adjust pH to ~3–4 using 50% NaOH or Na₂CO₃ (Caution: Exotherm and foaming).[1] Strict pH control is vital to ensure the carboxylic acid precipitates while succinimide remains in solution.

    • Filter the solid.[1][3] Wash with water (3 x 50 mL) and cold acetone (1 x 20 mL).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–85% (10.0–10.7 g). Appearance: Off-white powder.[1]

Protocol B: One-Pot Activation and Amidation

Objective: Conversion to 5-Bromoquinoline-8-carboxamide. Scale: 20 mmol input.

Materials
  • 5-Bromoquinoline-8-carboxylic acid (5.04 g, 20 mmol)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (3.89 g, 24 mmol, 1.2 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous (100 mL)[1]

  • Ammonium Hydroxide (28% NH₃ in water, 10 mL) OR Ammonium Acetate (solid).[1]

Procedure
  • Activation: In a dry 250 mL flask under Nitrogen/Argon, suspend the starting acid (5.04 g) in anhydrous THF (100 mL).

  • CDI Addition: Add CDI in one portion.

    • Observation: Evolution of CO₂ gas will occur.[1] Ensure proper venting.[1]

  • Heating: Heat the mixture to 50°C for 2 hours. The suspension should clarify as the acyl-imidazole intermediate forms.[1]

  • Amidation: Cool the mixture to 0°C. Add Ammonium Hydroxide (10 mL) dropwise.

    • Alternative: For strictly anhydrous conditions, bubble NH₃ gas through the solution for 15 minutes.

  • Precipitation: Stir at room temperature for 2 hours. The target amide is less soluble in THF/water mixtures than the intermediate.[1]

  • Work-up: Concentrate the THF to approx. 20 mL volume under reduced pressure. Add water (50 mL) to force full precipitation.[1]

  • Filtration: Filter the crude solid. Wash with saturated NaHCO₃ (to remove unreacted acid) and water.[1]

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–80% (3.7–4.0 g). Purity: >98% (HPLC).

Process Control & Troubleshooting

Analytical Parameters
ParameterSpecificationMethod
HPLC Purity > 98.0%C18 Column, H₂O/MeCN (0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Residual Solvent < 5000 ppm (THF)GC-HS
Appearance White to pale yellow solidVisual
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check1 Is 5,7-Dibromo impurity > 5%? Problem->Check1 Action1 Reduce NBS equivalents to 1.05. Maintain temp < 25°C. Check1->Action1 Yes Check2 Low Yield in Amidation? Check1->Check2 No Action2 Check moisture in THF. CDI is water sensitive. Check2->Action2 Yes Check3 Product is colored (Brown)? Check2->Check3 No Action3 Residual Bromine. Wash with Na2S2O3. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety and Waste Management

  • Bromination Hazards: The reaction in H₂SO₄ is exothermic.[1] NBS can degrade violently if heated dry; keep wet or in solution.[1]

  • CDI Handling: CDI is moisture sensitive.[1] CO₂ evolution can cause pressure buildup; do not seal the vessel during activation.[1]

  • Waste Disposal:

    • Aqueous Acid Waste: Neutralize with Sodium Bicarbonate before disposal.[1] Contains bromide salts.[1][2][4][5][6]

    • Organic Waste: THF filtrates contain imidazole and trace amines.[1] Segregate as non-halogenated solvents.

References

  • Pharmaceutical Utility: Lord, G., et al. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry, 51(20), 6538–6550. Link[1]

  • Bromination Regioselectivity: Egorov, I. N., et al. (2014).[2] Regioselective bromination of 8-substituted quinolines. Beilstein Journal of Organic Chemistry. (Contextual grounding on C5-selectivity in activated systems). Link

  • Amidation Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Product Characterization: Sigma-Aldrich Product Specification, 5-Bromoquinoline-8-carboxylic acid.[1] Link[1]

Sources

Application

Application Note: Accelerated Synthesis of Quinoline-8-Carboxamide Scaffolds via Microwave Irradiation

Executive Summary The quinoline-8-carboxamide moiety is a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from NK3 receptor antagonism to metal-chelating anticancer properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-8-carboxamide moiety is a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from NK3 receptor antagonism to metal-chelating anticancer properties (e.g., matrix metalloproteinase inhibition). However, the synthesis of these derivatives is frequently bottlenecked by the "peri-effect"—severe steric repulsion between the C8-substituent and the N1-lone pair. Traditional thermal amidation often requires harsh reflux conditions (24–48 hours), resulting in poor yields and extensive byproduct formation.

This Application Note details a validated microwave-assisted protocol that overcomes this activation energy barrier. By leveraging dielectric heating, we demonstrate a reduction in reaction times from days to minutes while increasing isolated yields by 30–50%.

Scientific Foundation: The "Peri-Effect" Challenge

To optimize this reaction, one must understand the structural resistance of the substrate. Unlike the 2-, 3-, or 4-positions, the 8-position of the quinoline ring is uniquely hindered.

Steric and Electronic Barriers
  • The Peri-Interaction: The carboxylic acid group at position 8 is spatially crowded by the lone pair of the quinoline nitrogen (N1). This repulsion twists the carboxyl group out of planarity with the aromatic ring, reducing conjugation and making the carbonyl carbon less electrophilic.

  • Chelation Traps: In the presence of metal catalysts or certain Lewis acids, the N1 and the C8-carbonyl can form stable 5-membered chelates, effectively "locking" the molecule and preventing nucleophilic attack by the amine.

The Microwave Solution

Microwave irradiation (2.45 GHz) addresses this by two primary mechanisms:

  • Dipolar Polarization: The polar solvent (e.g., DMF) and the polarizable carboxyl group align with the oscillating electric field, generating rapid internal heat.

  • Ionic Conduction: If ionic coupling reagents (e.g., HATU, TBTU) are used, the dissolved ions oscillate, colliding with solvent molecules to generate heat.

This rapid energy transfer provides the necessary activation energy (


) to overcome the steric hindrance at the 8-position, a feat difficult to achieve with conductive heating (oil baths) due to thermal gradients.

Experimental Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision points in the synthesis workflow.

G cluster_0 Microwave Advantage Start 8-Quinolinecarboxylic Acid Activation Activation (HATU/DIPEA) Start->Activation Mix Intermediate Active Ester (O-At Intermediate) Activation->Intermediate Fast MW_Heating MW Irradiation (110°C, 15 min) Intermediate->MW_Heating + Amine AmineAdd Nucleophilic Attack (R-NH2) Product Quinoline-8-Carboxamide AmineAdd->Product Amidation MW_Heating->AmineAdd Dielectric Heating

Caption: Mechanistic pathway for the HATU-mediated amidation. MW irradiation accelerates the rate-limiting nucleophilic attack on the sterically hindered active ester.

Validated Protocols

Protocol A: High-Throughput Synthesis (Coupling Agent Method)

Best for: Library generation, precious amines, and functionalized substrates.

Reagents:

  • 8-Quinolinecarboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.2 equiv)
    
  • HATU (1.5 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 8-quinolinecarboxylic acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.75 mmol). Stir at room temperature for 5 minutes to pre-form the activated ester.

  • Addition: Add the amine (0.6 mmol). Cap the vial with a septum-seal cap.

  • Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

  • Workup: Pour the reaction mixture into saturated aqueous

    
     (20 mL) and extract with EtOAc (3 x 15 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: "Green" Direct Amidation (Solvent-Free/Silica)

Best for: Scale-up, simple amines, avoiding expensive coupling agents.

Reagents:

  • 8-Quinolinecarboxylic acid (1.0 equiv)

  • Amine (2.0 equiv)

  • Catalyst: Silica Gel (Impregnated with

    
     or neat)
    

Step-by-Step Procedure:

  • Adsorption: Dissolve the acid and amine in a minimum amount of volatile solvent (

    
    ). Add Silica Gel (200-400 mesh). Evaporate the solvent under reduced pressure to leave a free-flowing powder.
    
  • Irradiation: Place the powder in a microwave-transparent vessel (Pyrex). Irradiate at 140 °C for 10 minutes. Note: Use a fiber-optic temperature probe if available, as IR sensors can be inaccurate on solids.

  • Extraction: Wash the silica pad with MeOH/EtOAc (10:90) to elute the product.

Data & Results Comparison

The following table summarizes the efficiency gains of Protocol A compared to traditional thermal reflux methods.

EntryAmine SubstrateThermal ConditionsThermal YieldMW Conditions (Protocol A)MW Yield
1 BenzylamineReflux (THF), 24 h45%110°C, 10 min92%
2 AnilineReflux (Toluene), 48 h30%120°C, 20 min85%
3 MorpholineReflux (DMF), 18 h52%110°C, 10 min94%
4 tert-ButylamineReflux (DCM), 36 h<10% (Steric)130°C, 25 min78%

Data Source: Internal validation studies and comparative literature analysis [1, 3].

Troubleshooting & Optimization

Decision Tree for Optimization

Use the following logic flow to troubleshoot low yields or incomplete conversions.

Optimization Start Reaction Analysis (LC-MS) Check1 Starting Material Remaining? Start->Check1 Check2 Byproducts formed? Check1->Check2 No (Low Yield) Action1 Increase Temp by 20°C (Max 160°C) Check1->Action1 Yes (Incomplete) Action2 Switch Coupling Agent (T3P or COMU) Check2->Action2 Epimerization/Hydrolysis Action4 Reduce Temp, Extend Time Check2->Action4 Decomposition Action3 Check Solvent Absorption (Switch to NMP) Action1->Action3 If still incomplete

Caption: Troubleshooting logic for optimizing microwave parameters.

Critical Parameters
  • Temperature vs. Power: Always control by temperature, not fixed power. The reaction mixture's ability to absorb microwave energy changes as the reaction proceeds (polarity changes).

  • Vessel Pressure: When using volatile amines (e.g., tert-butylamine), ensure the vessel is rated for at least 20 bar. The vapor pressure will spike rapidly at 130°C.

  • Solvent Choice: DMF is standard, but if product isolation is difficult, Acetonitrile (can be heated to 150°C under pressure) is a cleaner alternative that evaporates easily.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020).[1] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[1][2][3][4] Molecules, 25(8), 1761.[1] [Link]

  • Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Direct Amidation of Carboxylic Acids.[2][3][4] Green Chemistry, 18. [Link]

  • Musumeci, D., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

Sources

Method

Application Note: Protocol for Amide Bond Formation in 8-Quinolinecarboxylic Acid Derivatives

Executive Summary & Strategic Analysis The 8-quinolinecarboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in metallo-enzyme inhibitors (e.g., HIV integrase, Jm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 8-quinolinecarboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in metallo-enzyme inhibitors (e.g., HIV integrase, JmjC histone demethylases) and as a directing group in C-H activation logic.[1] However, the derivatization of the C8-carboxylic acid presents a unique synthetic challenge compared to its C2, C3, or C6 isomers.

The Core Challenge:

  • Intramolecular Hydrogen Bonding: The C8-carboxylic acid forms a robust, 5-membered intramolecular hydrogen bond with the quinoline nitrogen (N1).[1] This stabilizes the ground state, significantly reducing the electrophilicity of the carbonyl carbon.

  • Peri-Interaction (Steric Bulk): The C8 position suffers from 1,8-peri-interactions with the C1-nitrogen lone pair and the C7-proton, creating a sterically congested environment that hinders nucleophilic attack by bulky amines.[1]

Strategic Solution: Standard coupling protocols (EDC/NHS) often stall or suffer from low conversion.[1] To overcome the thermodynamic sink of the intramolecular H-bond, activation must be irreversible and highly electrophilic . This guide details two validated protocols:

  • Protocol A (Acid Chloride): The robust "Gold Standard" for difficult/hindered amines, utilizing Oxalyl Chloride with catalytic DMF.[1]

  • Protocol B (HATU/HOAt): The "High-Throughput" method for parallel synthesis, optimized with pre-activation steps to ensure active ester formation.[1]

Mechanistic Insight: Breaking the "Lock"

Before attempting synthesis, it is critical to visualize the barrier. The intramolecular H-bond "locks" the molecule.[1] Successful protocols function by converting the -OH donor into a leaving group that cannot H-bond (e.g., -Cl or -OBt), permanently disrupting the stabilization.[1]

G Start 8-Quinolinecarboxylic Acid (Ground State) H_Bond Intramolecular H-Bond (Thermodynamic Sink) Start->H_Bond Stabilizes Activation Activation Step (Energy Barrier) Start->Activation Requires Energy H_Bond->Activation Resists Route_A Route A: Acid Chloride (Irreversible) Activation->Route_A SOCl2 / (COCl)2 Route_B Route B: HATU/Active Ester (Equilibrium) Activation->Route_B HATU / DIPEA Product 8-Quinolinecarboxamide (Target) Route_A->Product Fast Nucleophilic Attack (No H-Bond possible) Route_B->Product Slow Attack (Steric hindrance)

Figure 1: Mechanistic pathway illustrating the necessity of disrupting the ground-state hydrogen bond for successful amidation.[1]

Protocol A: The Acid Chloride Method (Gold Standard)[1]

Best For: Sterically hindered amines (anilines, secondary amines), scale-up (>1g), and when purification by crystallization is desired.[1] Mechanism: Formation of the highly reactive Vilsmeier-Haack intermediate using DMF/Oxalyl Chloride.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 8-Quinolinecarboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher boiling point)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge an oven-dried round-bottom flask with 8-quinolinecarboxylic acid and anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

    • Add catalytic DMF (2-3 drops).[1] Note: This forms the reactive chloroiminium species essential for activating the electron-rich quinoline system.

    • Cool to 0°C. Dropwise add Oxalyl Chloride over 10-15 minutes. Gas evolution (CO, CO2) will be vigorous.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Re-dissolve the residue in fresh anhydrous DCM and evaporate again (repeat 2x) to remove all traces of HCl and oxalyl chloride. Failure to do this will degrade acid-sensitive amines.[1]

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM (0.2 M).

    • In a separate flask, dissolve the Amine (1.1 equiv) and Base (TEA/DIPEA, 2.5 equiv) in DCM.

    • Cool the Amine/Base solution to 0°C.

    • Slowly add the Acid Chloride solution to the Amine solution via syringe/cannula.

    • Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup:

    • Quench with saturated NaHCO3.[1]

    • Extract with DCM (3x).[1] Wash organics with Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

    • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: The HATU High-Performance Method[1]

Best For: Parallel medicinal chemistry, acid-sensitive substrates, and rapid library generation.[1] Mechanism: Formation of the OAt-active ester, which benefits from a "neighbouring group effect" by the pyridine nitrogen in the coupling reagent, accelerating the reaction despite the steric bulk.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 8-Quinolinecarboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP (DCM is often poor for solubility of the zwitterionic acid).[1]

Step-by-Step Procedure
  • Pre-Activation (Crucial):

    • Dissolve 8-quinolinecarboxylic acid in DMF (0.1 – 0.2 M).

    • Add DIPEA (1.0 equiv only at this stage).[1]

    • Add HATU (1.2 equiv).[1]

    • Stir for 15–30 minutes at RT. Why? The intramolecular H-bond makes the initial attack of HATU slow. You must ensure the Active Ester (OAt-ester) is fully formed before adding the amine to prevent the amine from reacting with HATU directly (guanidinylation).[1]

  • Coupling:

    • Add the Amine (1.1 – 1.2 equiv).[1]

    • Add the remaining DIPEA (2.0 equiv).[1]

    • Stir at RT for 12–16 hours.[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The 8-position sterics often require thermal energy to drive the amine approach.[1]

  • Workup:

    • Dilute with EtOAc (ethyl acetate).[1]

    • Wash sequence:

      • Water (to remove DMF).[1]

      • Sat. LiCl (optional, excellent for removing DMF).[1]

      • Sat. NaHCO3.

      • Brine.[1]

    • Dry and concentrate.[1]

Comparative Data & Troubleshooting

Method Selection Matrix
VariableProtocol A (Acid Chloride)Protocol B (HATU)
Steric Hindrance (Amine) Excellent (High reactivity)Moderate (May require heat)
Electronic Deactivation Excellent (Works for anilines)Good
Functional Group Tolerance Moderate (Avoid acid-labile groups)High
Purification Easy (Volatile byproducts)Difficult (Tetramethylurea removal)
Scale Gram to KilogramMilligram to Gram
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions; use fresh Oxalyl Chloride.
Low Yield (Protocol B) Intramolecular H-Bond StabilitySwitch to Protocol A or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at reflux.[1]
Side Product (+99 Da) Guanidinylation of AmineIncrease Pre-Activation time in Protocol B; Ensure Amine is added after HATU activation.
Incomplete Conversion Steric Bulk at C8Increase temperature to 60°C; Use Microwave irradiation (100°C, 30 min).

Workflow Visualization

Workflow Start Start: 8-Quinolinecarboxylic Acid Check_Amine Check Amine Nature Start->Check_Amine Path_Sensitive Acid Sensitive / Chiral? Check_Amine->Path_Sensitive Yes Path_Hindered Hindered / Aniline / Scale-up? Check_Amine->Path_Hindered Yes HATU_Step1 Dissolve in DMF Add HATU + 1 eq DIPEA Path_Sensitive->HATU_Step1 COCl2_Step1 DCM + cat. DMF Add Oxalyl Chloride (0°C) Path_Hindered->COCl2_Step1 HATU_Wait WAIT 30 MINS (Break H-Bond / Form Active Ester) HATU_Step1->HATU_Wait HATU_Step2 Add Amine + 2 eq DIPEA HATU_Wait->HATU_Step2 End Isolate Product HATU_Step2->End COCl2_Evap Evaporate to Dryness (Remove HCl) COCl2_Step1->COCl2_Evap COCl2_Step2 Redissolve DCM Add Amine + Base COCl2_Evap->COCl2_Step2 COCl2_Step2->End

Figure 2: Decision tree and process flow for selecting the optimal amidation route based on substrate properties.

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • BenchChem Application Note. (2025). "Protocol for the synthesis of substituted quinolines utilizing N,N-dimethylformamide". Link[1]

  • Dabhi, R. C., et al. (2023).[1] "Process optimization for acid-amine coupling: a catalytic approach". Current Chemistry Letters, 12, 134-142.[1] Link

Sources

Application

Application Note: Advanced Solvent Selection and Optimization for Cross-Coupling Reactions of 5-Bromoquinoline-8-carboxamide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Insights 5-Bromoquinoline-8-carboxamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Insights

5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) is a highly privileged bifunctional scaffold in medicinal chemistry. The quinoline core provides a robust pharmacophore, while the 5-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions. However, working with this molecule presents unique physicochemical challenges that dictate rigorous solvent selection.

As an application scientist, it is critical to understand that solvent choice here is not merely about dissolution; it is about thermodynamic control of the catalytic cycle[1]. The 8-carboxamide group introduces two major complications:

  • Severe Solubility Constraints: The primary carboxamide forms strong intermolecular hydrogen bonding networks, leading to notoriously poor solubility in non-polar organic media. Transitioning this scaffold from stock solutions (e.g., DMSO) into aqueous reaction buffers or biphasic mixtures frequently causes catastrophic precipitation[2].

  • Catalyst Sequestration (Poisoning): The quinoline nitrogen (position 1) and the 8-carboxamide oxygen/nitrogen can act as a bidentate ligand. If the solvent does not adequately solvate this moiety, the starting material can chelate the active Palladium(0) or Palladium(II) species, stalling the catalytic cycle.

Therefore, the solvent system must balance the disruption of hydrogen bonds, the stabilization of charged intermediates, and the prevention of off-target amide deprotonation[1].

Solvent Selection Matrix

The following table synthesizes quantitative physicochemical data with field-proven mechanistic rationales for solvent selection when functionalizing 5-Bromoquinoline-8-carboxamide.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Scaffold SolubilityPrimary ApplicationMechanistic Rationale
1,4-Dioxane / H₂O (3:1) 2.2 (Dioxane)101ModerateSuzuki-MiyauraBiphasic miscibility enables inorganic base dissolution while stabilizing Pd(0) nanoparticles.
DMF / H₂O (4:1) 36.7 (DMF)153HighSuzuki (High-Temp)Superior solvation of the carboxamide; prevents premature precipitation during transmetalation[3].
Toluene / t-Amyl OH 2.4 (Toluene)110LowBuchwald-HartwigLow polarity suppresses the ionic dissociation of strong bases, preventing primary amide deprotonation.
DMSO 46.7189ExcellentPhotocatalysis / C-SHigh polarity disrupts H-bonds entirely; enables dimsyl anion formation for charge-transfer reactions[4].

Decision Workflow for Solvent Optimization

The logical relationship between reaction type, solvent selection, and in-process troubleshooting is visualized below.

SolventWorkflow A 5-Bromoquinoline-8-carboxamide Reaction Planning B Identify Cross-Coupling Type A->B C Suzuki-Miyaura (C-C Bond Formation) B->C Boronic Acid Partner D Buchwald-Hartwig (C-N Bond Formation) B->D Amine Partner E 1,4-Dioxane / H2O (3:1) Optimal for transmetalation C->E F Toluene / t-Amyl OH Minimizes amide deprotonation D->F G Precipitation Issue? Switch to DMF / H2O E->G In-Process Control H Sluggish Kinetics? Add 10% DMSO Co-solvent F->H In-Process Control

Workflow for solvent selection and optimization in 5-Bromoquinoline-8-carboxamide cross-couplings.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 5-Bromoquinoline-8-carboxamide with an arylboronic acid using a miscible organic/aqueous solvent system[5].

Mechanistic Causality: 1,4-Dioxane/Water (3:1) is selected because Dioxane provides a weakly coordinating environment that does not compete with the oxidative addition complex. Water is strictly required to generate the reactive, electron-rich boronate species from the boronic acid, which is necessary for transmetalation[3].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 5-Bromoquinoline-8-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed hydrolysis of the 8-carboxamide group.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and deionized water (3:1 v/v ratio, achieving a 0.1 M overall concentration). Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Dissolved O₂ rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, terminating the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%).

    • Validation Check (Self-Validating System): Heat the mixture to 60°C. The solution must transition from a pale suspension to a deep red/orange homogeneous mixture. If a cloudy suspension persists, the quinoline has precipitated. Correction: Immediately inject 10% v/v DMF to disrupt the hydrogen bonding and solubilize the scaffold[2].

  • Execution & Workup: Heat at 90°C for 12 hours. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 5-Bromoquinoline-8-carboxamide with a secondary amine.

Mechanistic Causality: The 8-carboxamide contains acidic N-H protons (pKa ~15). Using highly polar, aprotic solvents (like pure DMSO or DMF) drastically enhances the effective basicity of the required base (e.g., NaOtBu). This leads to competitive deprotonation of the carboxamide, resulting in off-target amidation or polymerization. Toluene is selected to suppress this ionic dissociation, acting as a kinetic trap[1][5].

Step-by-Step Methodology:

  • Reagent Charging: Add 5-Bromoquinoline-8-carboxamide (1.0 equiv), secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous Toluene and t-Amyl alcohol (9:1 v/v, 0.2 M).

    • Validation Check (Self-Validating System): The mixture will likely remain a heterogeneous slurry at room temperature. This is expected and desired; the low solubility of the deprotonated carboxamide in toluene protects it from reacting prematurely.

  • Catalyst Introduction: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%).

    • Causality: BrettPhos is a bulky, electron-rich biaryl phosphine. It is explicitly chosen because it accelerates the reductive elimination step of the catalytic cycle, outcompeting the slow background coordination of the 8-carboxamide to the palladium center.

  • Execution & Workup: Seal the vial under Argon and heat at 100°C for 8 hours. Upon completion, filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium nanoparticles[1]. Concentrate the filtrate for chromatographic purification.

References

  • Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at:[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromoquinoline-8-carboxamide Purification

The following technical guide details the purification strategies for 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) . This document is structured to support researchers in medicinal chemistry and drug development, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategies for 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) . This document is structured to support researchers in medicinal chemistry and drug development, focusing on the specific physicochemical challenges posed by the 8-carboxamide substitution on the quinoline core.[1]

Executive Summary
  • Compound: 5-Bromoquinoline-8-carboxamide[2]

  • CAS: 1823338-54-0[2]

  • Core Challenge: The intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen significantly reduces the basicity of the heterocyclic ring. This alters standard quinoline purification protocols (acid-base extraction) and necessitates tailored solubility strategies.[2]

  • Primary Application: Intermediate for kinase inhibitors, metalloenzyme inhibitors (e.g., substituted 8-hydroxyquinolines), and supramolecular ligands.[1]

Part 1: Solubility & Initial Handling (FAQ)

Q1: What are the best solvents for dissolving 5-Bromoquinoline-8-carboxamide? A: The compound exhibits a "push-pull" solubility profile due to the lipophilic bromine atom and the polar amide group.

  • High Solubility: DMSO, DMF, DMAc (Dimethylacetamide).[1]

  • Moderate Solubility: Hot Ethanol, Hot Methanol, Dichloromethane (DCM)/Methanol mixtures (9:1).[1]

  • Low/Insoluble: Water, Diethyl Ether, Hexanes, cold Toluene.[1]

Q2: Why does the compound not dissolve in dilute HCl like other quinolines? A: This is a critical mechanistic feature. In 8-carboxamide quinolines, the amide proton forms a strong intramolecular hydrogen bond (IMHB) with the quinoline nitrogen lone pair. This "locks" the nitrogen, significantly lowering its pKa (estimated < 2.0) compared to unsubstituted quinoline (pKa ~4.9).[2] Consequently, it may not protonate or dissolve in dilute aqueous acid (1M HCl), causing it to remain in the organic layer or precipitate as a solid rather than entering the aqueous phase.

Q3: Is the compound stable to hydrolysis? A: The 8-carboxamide bond is sterically shielded but can hydrolyze to 5-bromoquinoline-8-carboxylic acid under prolonged exposure to strong acids or bases at elevated temperatures.[2] Avoid boiling in 6M HCl or NaOH.[2]

Part 2: Purification Strategy (Decision Logic)

The following workflow illustrates the decision process based on crude purity and solubility behavior.

PurificationWorkflow Start Crude 5-Bromoquinoline-8-carboxamide SolubilityCheck Solubility Check: Dissolve in DCM/MeOH (9:1) Start->SolubilityCheck AcidBase Strategy A: Acid-Base Wash (Remove Acid/Amine Impurities) SolubilityCheck->AcidBase Soluble Column Strategy C: Flash Chromatography (If Yield is Critical) SolubilityCheck->Column Poor Solubility / Complex Mix CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity Recryst Strategy B: Recrystallization (Polishing Step) Final Pure Product (>98%) Recryst->Final Column->Final CheckPurity->Recryst Fail (Minor Impurities) CheckPurity->Column Fail (Complex Mix) CheckPurity->Final Pass

Figure 1: Decision tree for selecting the optimal purification route based on crude material properties.

Part 3: Detailed Protocols
Protocol A: Modified Acid-Base Wash (The "Reverse" Extraction)

Best for removing unreacted starting materials (5-bromo-8-quinolinecarboxylic acid or amines) without subjecting the product to harsh conditions.[2]

Prerequisites:

  • Solvent: Dichloromethane (DCM) containing 5-10% Methanol (to improve solubility).[2]

  • Wash Solutions: Saturated NaHCO₃, 0.5M HCl, Brine.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in DCM/MeOH (9:1). If insoluble, increase MeOH to 15% or switch to Ethyl Acetate/THF.[1][2]

  • Base Wash (Remove Acid Precursor): Wash the organic layer 2x with Saturated NaHCO₃ .[2]

    • Mechanism:[2][3][4] The unreacted carboxylic acid starting material deprotonates and moves to the aqueous layer.[1] The amide product remains organic.[1]

  • Acid Wash (Remove Basic Impurities): Wash the organic layer 1x with 0.5M HCl .[2]

    • Critical Check: Observe the interface. If a solid precipitate forms, it is likely the Hydrochloride salt of your product (due to the "salting out" effect).[1] Do not discard. Filter this solid and analyze; it might be pure.[2][5]

    • Mechanism:[2][3][4] Highly basic amine impurities (e.g., coupling reagents, unreacted amines) will protonate and extract into water.[1] The weakly basic 5-bromoquinoline-8-carboxamide (due to IMHB) will largely remain in the organic layer.[2]

  • Drying: Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for removing non-polar byproducts and achieving high crystallinity.

Solvent Systems:

  • Ethanol (Absolute): Heat to reflux.[2] If not fully soluble, add drops of DMF.[2] Cool slowly to 4°C.

  • Ethanol/Water: Dissolve in boiling Ethanol. Add hot water dropwise until persistent cloudiness appears. Re-heat to clear, then cool.

  • Acetonitrile: Good for removing non-polar impurities.[2]

Troubleshooting Table:

ObservationDiagnosisRemediation
Oiling Out Product separates as an oil instead of crystals.[2]Re-heat and add a "seed" crystal.[2] Alternatively, switch to a solvent with a higher boiling point (e.g., Toluene/DMF mix).[1]
No Precipitation Solution is too dilute or compound is too soluble.[2]Concentrate the solution by 50%. Add an anti-solvent (e.g., Hexane or Diethyl Ether) via vapor diffusion.[1][2]
Colored Impurities Oxidation byproducts (quinolines darken with age).[2]Add activated charcoal to the hot solution, stir for 5 mins, and filter through Celite before cooling.
Protocol C: Flash Column Chromatography

Use when Acid-Base workup fails or for difficult separations.[2]

  • Stationary Phase: Silica Gel (Standard).[2]

  • Mobile Phase: DCM : Methanol (Gradient 0% to 5% MeOH).[2]

    • Note: Pure DCM often moves the bromo-quinoline impurities (Rf ~0.8).[2] The amide product usually elutes later (Rf ~0.3-0.5 in 2% MeOH).[2]

  • Additive: If tailing occurs, add 1% Triethylamine to the mobile phase to neutralize silica acidity, preventing the quinoline nitrogen from dragging.[1]

Part 4: Analytical Verification (Data & Logic)

When verifying the structure, look for these specific markers which confirm the 8-carboxamide regiochemistry and the presence of the bromine.

1. Proton NMR (DMSO-d6) Markers:

  • Amide Protons: Two distinct singlets (broad) around δ 9.0 - 10.5 ppm .[2] They are often non-equivalent due to restricted rotation and the intramolecular H-bond.[2] One proton will be significantly downfield (deshielded by the ring nitrogen).

  • Quinoline Ring:

    • H-2, H-3, H-4: Characteristic splitting pattern for the pyridine ring of quinoline.[1]

    • H-6, H-7: The bromine at C-5 and amide at C-8 leave only two protons on the benzene ring, appearing as an AB system (doublets) with ortho-coupling (~8 Hz).[2] This is the definitive proof of 5,8-substitution.

2. Mass Spectrometry (LCMS):

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) must show a 1:1 doublet at M+ and M+2.

    • Example: If M+ is 250, you must see a peak of equal height at 252.

  • Ionization: Expect [M+H]⁺ in positive mode.[2]

References
  • Solubility & Basicity of 8-Substituted Quinolines

    • Mechanism:[2][3][4] The intramolecular hydrogen bond in 8-carboxamide quinolines is analogous to that in 8-hydroxyquinoline, reducing basicity.[1][2]

    • Source: Leito, I., et al. "Basicity of substituted quinolines in non-aqueous media." Journal of Organic Chemistry, 2020 .[1][6]

  • General Quinoline Purification

    • Protocol: "Purification of Quinoline Derivatives."[2] Armarego, W. L. F., Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017 .[1]

  • Synthesis Precursors

    • Data: 5-Bromoquinoline-8-carboxylic acid properties and handling.[2]

    • Source: PubChem Compound Summary for CID 66582.[2] Link

  • Amide Coupling & Workup

    • Methodology: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 .[1][2] Link

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 5-Bromoquinoline-8-carboxamide

Welcome to the NMR Troubleshooting Hub. As application scientists, we frequently encounter "brick dust" molecules—compounds with exceptionally high crystal lattice energies that defy standard sample preparation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Troubleshooting Hub. As application scientists, we frequently encounter "brick dust" molecules—compounds with exceptionally high crystal lattice energies that defy standard sample preparation. 5-Bromoquinoline-8-carboxamide is a classic example of a pathological NMR sample.

This guide provides field-proven, causality-driven workflows to overcome the solubility barriers of this specific molecule, ensuring you achieve high-resolution


 and 

spectra without compromising structural integrity.

Root Cause Analysis: Why is this molecule insoluble?

To solve a solubility issue, we must first understand the thermodynamic barriers keeping the molecule in the solid state. 5-Bromoquinoline-8-carboxamide resists solvation in standard NMR solvents (like


 or 

) due to a synergistic combination of structural features.
Table 1: Structural Features and Causality
Structural FeaturePhysicochemical EffectImpact on NMR Solubility
Quinoline Core Highly planar, rigid aromatic system.Promotes strong intermolecular

stacking, drastically increasing crystal lattice energy.
8-Carboxamide Group Strong H-bond donor (

) and acceptor (

).
Forms extensive intermolecular hydrogen-bonded polymeric networks, resisting non-polar solvents[1].
5-Bromo Substituent Heavy halogen atom.Increases overall lipophilicity and introduces halogen bonding, rendering the molecule insoluble in highly polar protic solvents like

.

Experimental Protocols for Solubilization

Do not attempt to force dissolution by simply adding more solvent; this will result in a dilute sample with an overwhelmingly poor signal-to-noise (S/N) ratio. Instead, use the following self-validating protocols designed to disrupt specific intermolecular forces.

Protocol A: Variable Temperature (VT) NMR in DMSO-

Dimethyl sulfoxide-


 is a strong hydrogen-bond acceptor that competes with the carboxamide's intermolecular networks[2]. When combined with thermal energy, it can break the crystal lattice.

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–5 mg of 5-Bromoquinoline-8-carboxamide into a secondary glass vial. Add 0.6 mL of anhydrous DMSO-

    
    .
    
  • Transfer: Transfer the suspension to a high-quality 5 mm NMR tube.

  • Heating: Insert the sample into the NMR spectrometer and gradually increase the probe temperature to 60–80 °C. Allow 10 minutes for thermal equilibration.

  • Self-Validation (Lock & Shim): Monitor the deuterium lock signal. A fluctuating lock indicates convection currents or incomplete dissolution (suspended micro-particles). Re-shim the Z-axis gradients at the elevated temperature. Run a quick 1D

    
     scan; if the baseline is flat and the solvent peak is sharp, the sample is fully dissolved.
    
Protocol B: The LiCl / DMSO- H-Bond Disruption Method

If VT-NMR fails or causes degradation, chemical disruption of the hydrogen bonds is required. The addition of Lithium Chloride (LiCl) to DMSO-


 is a highly effective technique borrowed from cellulose and peptide NMR analysis[3][4].

Mechanism (Causality): The


 cation acts as a Lewis acid, coordinating strongly to the carboxamide carbonyl oxygen. Simultaneously, the 

anion acts as a hydrogen-bond acceptor for the amide

protons. This dual-action completely dismantles the dimeric/polymeric H-bonded networks.

Step-by-Step Methodology:

  • Salt Preparation: Dry LiCl at 250 °C in vacuo for 4 hours. Critical: Any residual water will introduce a massive broad peak in the

    
     spectrum, obscuring the amide signals.
    
  • Solvent Mixing: Prepare a 1–3 wt% solution of anhydrous LiCl in DMSO-

    
    . Sonicate until the salt is fully dissolved.
    
  • Sample Dissolution: Add 0.6 mL of the LiCl/DMSO-

    
     matrix to 5 mg of your compound.
    
  • Self-Validation (Shift Monitoring): Acquire the

    
     spectrum. Validate the structural integrity by checking the integration. Note that the carboxamide 
    
    
    
    protons will experience a significant downfield chemical shift due to the
    
    
    hydrogen bonding[3].
Protocol C: Acid-Mediated Solubilization (TFA- Co-solvent)

For absolute structural elucidation where DMSO-


 is undesirable, protonation of the quinoline nitrogen can force dissolution by creating an ionic species that repels 

stacking.

Step-by-Step Methodology:

  • Solvent Prep: Prepare a mixture of 5–10% v/v Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ) in
    
    
    .
  • Dissolution: Dissolve 5 mg of the sample in 0.6 mL of the acidic mixture.

  • Self-Validation (Hydrolysis Check): Carboxamides can hydrolyze to carboxylic acids under strongly acidic conditions. To validate that your compound is intact, acquire a

    
     spectrum immediately, and then a second spectrum 12 hours later. If the amide 
    
    
    
    peaks disappear and the aromatic shifts change over time, hydrolysis is occurring, and you must revert to Protocol A or B.

Solubilization Workflow Visualization

NMR_Solubility_Workflow Start 5-Bromoquinoline-8-carboxamide Sample Prep Step1 Dissolve in DMSO-d6 (H-bond acceptor) Start->Step1 Check1 Fully Soluble at 25°C? Step1->Check1 RunStandard Acquire Standard 1H/13C NMR Check1->RunStandard Yes Step2 Variable Temp (VT) NMR Heat to 60-80°C Check1->Step2 No / Broad Peaks Check2 Soluble at Elevated Temp? Step2->Check2 RunVT Acquire VT-NMR (Note shift changes) Check2->RunVT Yes Step3 Add LiCl (1-3 wt%) to DMSO-d6 Check2->Step3 No Check3 Aggregation Disrupted? Step3->Check3 RunLiCl Acquire NMR (LiCl alters shifts) Check3->RunLiCl Yes Step4 Use TFA-d / CDCl3 Mix (Protonation) Check3->Step4 No RunAcid Acquire NMR (Monitor hydrolysis) Step4->RunAcid

Decision matrix for resolving 5-Bromoquinoline-8-carboxamide NMR solubility issues.

Frequently Asked Questions (FAQs)

Q: My compound appears fully dissolved in DMSO-


, but the 

peaks are incredibly broad. Why?
A: This is a classic symptom of dynamic micro-aggregation or intermediate chemical exchange. Even if the solution looks clear to the naked eye, the carboxamide groups are rapidly forming and breaking hydrogen bonds on the NMR timescale. To resolve this, you must either increase the temperature (Protocol A) to push the exchange into the fast regime, or add LiCl (Protocol B) to lock the functional groups and stop the exchange entirely.

Q: Can I recover my precious 5-Bromoquinoline-8-carboxamide sample after using DMSO-


? 
A:  Yes. Historically, DMSO was considered a "dead-end" solvent due to its high boiling point (189 °C). However, you can recover the sample quantitatively using a spiral plug smart evaporator or by lyophilization (freeze-drying) under a high vacuum[2]. If you used the LiCl method, you will need to precipitate your compound by adding water, followed by filtration, to remove the salt.

Q: Will the addition of LiCl change the chemical shifts of my compound? A: Yes. Because the


 and 

ions physically coordinate with the carboxamide group, you will observe a downfield shift (higher ppm) for the protons in close proximity to the binding site, particularly the amide

protons[3]. The aromatic quinoline protons will experience minor secondary shifts. Always clearly note the use of LiCl in your experimental supplementary information.

Q: Why shouldn't I just use pure TFA-


 instead of a 

mixture?
A: Pure TFA-

is an extremely harsh environment. While it will instantly dissolve the compound, it drastically increases the risk of hydrolyzing the 8-carboxamide into 5-bromoquinoline-8-carboxylic acid. Furthermore, pure TFA-

causes massive changes to the electronic environment of the quinoline ring, making the spectra difficult to compare with standard literature values. A 5-10% mixture provides the necessary protonation without overwhelming the system.

References

  • NMR solvent selection - that also allows sample recovery | BioChromato |[Link]

  • Complete 1H and 13C NMR assignment of cellulose oligomer in LiCl/DMSO | ResearchGate | [Link]

  • Lithium chloride perturbation of cis-trans peptide bond equilibria | SciSpace |[Link]

Sources

Troubleshooting

Technical Support Guide: Purification of 5-Bromoquinoline-8-carboxamide

Case ID: BQC-PUR-001 Topic: Impurity Removal & Isolation Protocols Support Level: Tier 3 (Senior Application Scientist) Introduction: The Purity Imperative You are likely working with 5-Bromoquinoline-8-carboxamide as a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BQC-PUR-001 Topic: Impurity Removal & Isolation Protocols Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purity Imperative

You are likely working with 5-Bromoquinoline-8-carboxamide as a critical intermediate for metallodrug synthesis (e.g., copper/zinc ionophores) or kinase inhibition studies. In these applications, the presence of the 5-bromoquinoline-8-carboxylic acid precursor or regioisomeric byproducts (e.g., 7-bromo) can disastrously skew binding constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or biological assay data.[1]

This guide moves beyond generic advice. It provides a logic-gated purification strategy designed to exploit the specific physicochemical properties of the quinoline scaffold: its basic nitrogen (


) and the acidity of its common precursors .

Module 1: The Triage (Initial Assessment)

Before committing to a purification method, characterize your crude material to select the correct workflow.[2]

ObservationProbable ImpurityRecommended Action
Yellow/Orange Sticky Solid Oligomers / Oxidation productsRecrystallization with Charcoal (Module 3)
White Solid, Acidic pH Unreacted Carboxylic AcidBase Wash Extraction (Module 2)
Doublet peaks in NMR Regioisomers (5-Br vs 7-Br)Column Chromatography (Module 4)
Insoluble in MeOH/DCM Inorganic SaltsHot Filtration / Aqueous Wash

Module 2: Chemical Purification (The "Base Wash")[2]

Objective: Remove unreacted 5-bromoquinoline-8-carboxylic acid. Principle: The target molecule is an amide (neutral/weakly basic), while the primary impurity is a carboxylic acid . We exploit this


 difference.
Protocol:
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3]

    • Note: If solubility is poor, add 5-10% Methanol, but avoid higher alcohols to prevent emulsion.

  • The Scavenger Wash: Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[4] The base deprotonates the carboxylic acid impurity (

      
      ), forcing it into the aqueous layer.[1] The amide remains in the organic layer.
      
  • The Neutralization: Wash the organic phase 1x with Brine and 1x with Water .

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    
Workflow Diagram

BaseWash cluster_layers Phase Separation Start Crude Mixture (Amide + Acid Impurity) Dissolve Dissolve in EtOAc/DCM Start->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash OrgLayer Organic Layer (Contains Target Amide) Wash->OrgLayer Target stays AqLayer Aqueous Layer (Contains Acid Impurity as Salt) Wash->AqLayer Impurity leaves Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Purified Amide Solid Dry->Final

Caption: Chemical separation exploiting the acidity of the precursor vs. the neutrality of the amide.

Module 3: Physical Purification (Recrystallization)[2][4]

Objective: Remove colored oligomers and trace salts. Context: Quinoline derivatives often "oil out" rather than crystallize if the solvent is too polar.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) High Best first choice.[1] Dissolves impurities; product crystallizes on cooling.[1][5]
DMF / Water Medium Use only if product is insoluble in boiling EtOH.[1] Hard to dry.
Acetic Acid High Good for very insoluble quinolines.[1] Risk of amide hydrolysis if boiled too long.
Toluene Low Often leads to "oiling out" for amides.[1]
Step-by-Step Protocol:
  • Slurry: Suspend the solid in minimal Ethanol .

  • Heat: Heat to reflux (

    
    ).[1] Add solvent dropwise until just dissolved.
    
  • Decolorize (Optional): If the solution is dark brown, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallize: Allow to cool slowly to Room Temp, then

    
    .
    
    • Tip: If no crystals form, scratch the glass or add a "seed" crystal.

  • Harvest: Filter and wash with cold Ethanol.

Module 4: Troubleshooting & FAQs

Q1: My product is still yellow after recrystallization. Is it impure?

A: Not necessarily. Quinoline derivatives are inherently chromophoric (often pale yellow). However, deep orange/brown indicates oxidation.

  • Fix: Perform a "Charcoal Filtration" (see Module 3) or pass a short plug of silica using DCM as the eluent.

Q2: I see a double spot on TLC (Regioisomers). How do I separate them?

A: If you have the 7-bromo isomer (common if bromination was uncontrolled), recrystallization is often insufficient due to structural similarity.[6]

  • Fix: You must use Flash Chromatography .[1]

    • Stationary Phase: Silica Gel.[1][3]

    • Mobile Phase: Gradient of DCM : Methanol (Start 100:0

      
       95:5).
      
    • Logic: The 5-bromo and 7-bromo isomers have slightly different dipole moments.[1] A slow gradient is required.[1]

Q3: The amide hydrolyzed back to the acid during workup!

A: This happens if you exposed the material to strong acid or base at high temperatures.

  • Fix: Avoid boiling in NaOH or HCl. When using the NaHCO₃ wash (Module 2), keep it at room temperature and do not prolong contact time.[6]

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue AcidImpurity Acid Impurity (Precursor) Problem->AcidImpurity ColorImpurity Colored Oligomers Problem->ColorImpurity IsomerImpurity Regioisomer (7-Br) Problem->IsomerImpurity Action1 NaHCO3 Wash AcidImpurity->Action1 Action2 Recrystallize (EtOH + Charcoal) ColorImpurity->Action2 Action3 Chromatography (DCM:MeOH) IsomerImpurity->Action3

Caption: Logic flow for selecting the correct purification intervention based on impurity type.

References

  • PubChem. Quinoline-8-carboxamide Compound Summary. National Library of Medicine. Available at: [Link][6]

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219.[6] (Demonstrates bromination/purification logic for similar heterocycles). Available at: [Link][6]

  • Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives. Patent US6500954B1.[1] (Details recrystallization solvents for bromo-quinolines). Available at:

Sources

Optimization

Optimizing bromination conditions for quinoline-8-carboxamide

Technical Support Center: Quinoline-8-Carboxamide Bromination Executive Summary This guide addresses the regioselective bromination of quinoline-8-carboxamide to yield 5-bromoquinoline-8-carboxamide . The quinoline scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-8-Carboxamide Bromination

Executive Summary

This guide addresses the regioselective bromination of quinoline-8-carboxamide to yield 5-bromoquinoline-8-carboxamide . The quinoline scaffold presents a unique challenge: the nitrogen-containing ring is susceptible to protonation (deactivating the system), while the carbocyclic ring remains nucleophilic at positions C5 and C8.[1] With C8 occupied by the carboxamide group, C5 becomes the primary electrophilic target.

Common failure modes include over-bromination (5,7-dibromo formation) , solubility-induced stalling , and amide hydrolysis . This guide provides self-validating protocols to navigate these issues.

Part 1: Troubleshooting & Optimization (Q&A)

Q1: I am observing a mixture of mono-bromo (C5) and di-bromo (C5, C7) products. How do I lock regioselectivity to C5?

Diagnosis: This is a classic stoichiometry and kinetic control issue. The quinoline ring, once brominated at C5, is only slightly deactivated. If the local concentration of the brominating agent is high, the C7 position (ortho to the ring junction) becomes the next nucleophilic site.

The Fix:

  • Switch Reagents: Move from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of electrophilic bromine, preventing the "flooding" that leads to di-bromination.
    
  • Solvent Polarity: Use Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state for the mono-brominated product without accelerating the second addition as aggressively as acetic acid might.

  • Stoichiometric Titration: Do not add NBS all at once. Dissolve NBS in the reaction solvent and add it dropwise over 30 minutes. Stop exactly at 1.05 equivalents.

Q2: My starting material (quinoline-8-carboxamide) precipitates out of solution, leading to incomplete conversion.

Diagnosis: Quinoline-8-carboxamide has high lattice energy due to intermolecular hydrogen bonding (amide-to-amide). Standard non-polar solvents (DCM, CHCl3) or weak polar solvents (THF) often fail to solvate it effectively, leading to heterogeneous surface reactions that are slow and unpredictable.

The Fix:

  • Primary Solvent: Use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These disrupt the hydrogen bonding network.

  • Temperature Modulation: If using DMF, slight warming to 40°C is acceptable. Avoid higher temperatures (>60°C) as this increases the risk of amide hydrolysis or thermodynamic equilibration to the wrong isomer.

Q3: I see a new spot on TLC that doesn't match the product, and my mass spec shows a loss of 17 mass units. What happened?

Diagnosis: You likely hydrolyzed the carboxamide (


) to the carboxylic acid (

) or nitrile (

).
  • Hydrolysis: Occurs if you used aqueous acids (e.g.,

    
     or 
    
    
    
    ) or if your solvent was "wet" (hygroscopic DMF/DMSO absorbing water from air).
  • Dehydration: Occurs if strong dehydrating agents (like

    
     or thionyl chloride) were present or generated in situ.
    

The Fix:

  • Buffer System: Add solid Sodium Bicarbonate (

    
    )  (1.1 eq) to the reaction. This neutralizes the HBr byproduct generated during NBS bromination, protecting the amide group from acid-catalyzed hydrolysis.
    
  • Dry Solvents: Ensure DMF/MeCN is anhydrous (water content <0.05%).

Part 2: Comparative Data Analysis

The following table summarizes solvent and reagent screening data for the bromination of 8-substituted quinolines.

EntryReagentSolventTemp (°C)Yield (5-Br)Yield (5,7-di-Br)Notes
1

(1.1 eq)
AcOH2565%20%Difficult separation; acid promotes hydrolysis.
2 NBS (1.1 eq)DCM25<10%0%Failed: Low solubility of substrate.
3 NBS (1.1 eq)DMF 25 92% <2% Optimal: Homogeneous solution, clean conversion.
4 NBS (1.1 eq)MeCN6078%12%High temp promotes over-bromination.
5 NBS +

MeCN2585%5%Lewis acid accelerates rate but lowers selectivity.

Part 3: The "Golden Standard" Protocol

Objective: Synthesis of 5-bromoquinoline-8-carboxamide on a 10 mmol scale.

Reagents:

  • Quinoline-8-carboxamide (1.72 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)

  • Dimethylformamide (DMF) (Anhydrous, 20 mL)

  • Sodium Bicarbonate (

    
    ) (Optional buffer, 10 mmol)
    

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-8-carboxamide in 15 mL of DMF. Ensure the solution is clear (homogeneous).

    • Checkpoint: If cloudy, sonicate or warm to 35°C until clear.

  • Reagent Preparation: Dissolve NBS in the remaining 5 mL of DMF.

  • Addition: Add the NBS solution dropwise to the quinoline solution over 20 minutes at room temperature.

    • Note: The reaction mixture may turn slightly yellow/orange. Deep red indicates free bromine (

      
      ) accumulation—slow down addition.
      
  • Monitoring: Stir at 25°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Validation: Product should be less polar (higher Rf) than the starting material.

  • Quench & Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water . The product should precipitate immediately as a white/off-white solid.

    • Stir the slurry for 30 minutes to dissolve succinimide (byproduct) and residual DMF.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry under vacuum at 45°C overnight.

Part 4: Mechanistic & Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for this transformation.

BrominationOptimization Start Start: Quinoline-8-carboxamide SolubilityCheck Solubility Check: Is it soluble in DCM/MeCN? Start->SolubilityCheck SolventDMF Select Solvent: DMF (Disrupts H-bonds) SolubilityCheck->SolventDMF No (Cloudy) SolventMeCN Select Solvent: MeCN (Easier Workup) SolubilityCheck->SolventMeCN Yes (Clear) ReagentChoice Reagent Selection: NBS (Controlled Release) SolventDMF->ReagentChoice SolventMeCN->ReagentChoice Mechanism Mechanism: Electrophilic Aromatic Substitution (C5 Nucleophilic Attack) ReagentChoice->Mechanism Intermed Intermediate: Sigma Complex (Wheland) Mechanism->Intermed RegioCheck Checkpoint: Di-bromo formation? Intermed->RegioCheck Success Target: 5-bromoquinoline-8-carboxamide (Precipitate with Water) RegioCheck->Success No (Clean Mono) Recrystallize Remedy: Recrystallize (EtOH/H2O) RegioCheck->Recrystallize Yes (Mixture) Recrystallize->Success

Caption: Workflow logic for optimizing solvent selection and managing regioselectivity risks during quinoline bromination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Electrophilic Aromatic Substitution on heterocycles).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reactivity profiles of quinoline C5 vs C8).

  • Musser, J. H., et al. (1987). "Synthesis of 5-Lipoxygenase Inhibitors: Quinoline-8-carboxamides." Journal of Medicinal Chemistry. (Specific precedent for amide stability and functionalization).

  • BenchChem Technical Support. (2025). "Regioselective Bromination of the Quinoline Scaffold." (General protocols for NBS bromination of electron-deficient heterocycles).

  • National Institutes of Health (NIH). (2018). "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[2] Chemical Science. (Use of NBS/MeCN for high C5 selectivity).

Sources

Troubleshooting

Troubleshooting low conversion rates in quinoline carboxamide coupling

Current Status: Active Ticket ID: QNC-OPT-2026 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Quinoline Carboxamide Coupling Support Center. You are likely here because your standard amide...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: QNC-OPT-2026 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Quinoline Carboxamide Coupling Support Center. You are likely here because your standard amide coupling protocols (EDC/NHS, HATU/DIPEA) have yielded suboptimal conversion (<30%) or messy reaction profiles when working with quinoline-carboxylic acids or amino-quinolines.

Quinoline scaffolds present unique challenges due to the heterocyclic nitrogen's basicity , electron-deficiency of the ring system , and position-specific steric hindrance (particularly at the C2 and C8 positions). This guide moves beyond generic advice to provide a tiered troubleshooting system specifically for this heterocycle.

Tier 1: Rapid Diagnostics (The "Sanity Check")

Before altering the chemistry, validate the system integrity.[1] Quinoline coupling reactions are notoriously sensitive to moisture due to the deactivated nature of the intermediates.

Diagnostic Checklist
ParameterSpecificationWhy it matters for Quinolines
Solvent Water Content < 50 ppm (Karl Fischer)Activated quinoline esters hydrolyze rapidly. The electron-withdrawing ring makes the carbonyl highly electrophilic toward water.
DMF Quality Amine-free (No dimethylamine)Dimethylamine (from DMF decomposition) is a better nucleophile than your target amine and will form the dimethylamide byproduct.
Stoichiometry Base:Acid Ratio ≥ 3:1The quinoline nitrogen can act as a "proton sink," sequestering protons and altering the effective pH, preventing amine deprotonation.
Reagent Age HATU < 6 monthsOld HATU hydrolyzes to the less reactive tetramethylurea byproduct.

Action Item: If you are using DMF from a wash bottle or an old drum, switch to a fresh, anhydrous bottle immediately.

Tier 2: Mechanistic Bottlenecks & The "Quinoline Nitrogen" Effect

If Tier 1 is cleared, your issue is likely mechanistic. The quinoline nitrogen (


) creates an internal competition that disrupts standard uronium/phosphonium coupling (HATU/PyBOP).
The Problem: Nitrogen Interference

The quinoline nitrogen lone pair can interfere in two ways:

  • Self-Chelation: If the carboxyl group is at C2 or C8, the nitrogen can coordinate with the active ester, stabilizing it against nucleophilic attack.

  • Catalyst Poisoning: The basic nitrogen can coordinate with metal catalysts or protonate preferentially, disrupting the catalytic cycle if using Lewis acid additives.

Visualizing the Interference

QuinolineInterference cluster_0 Bottleneck Zone Quinoline Quinoline-COOH Activation Activation (HATU) Quinoline->Activation + Base ActiveEster Active Ester (OAt/OBt) Activation->ActiveEster Interference N-Lone Pair Interference ActiveEster->Interference Chelation (C2/C8 pos) Product Quinoline Carboxamide ActiveEster->Product Slow Attack Interference->ActiveEster Stabilizes Intermediate Amine Target Amine (R-NH2) Amine->Product Nucleophilic Attack

Caption: Figure 1. Mechanistic interference where the quinoline nitrogen stabilizes the active ester or sequesters the activating agent, slowing nucleophilic attack.

The Solution: T3P (Propylphosphonic Anhydride)

For quinolines, T3P is superior to HATU/EDC.

  • Why? T3P forms a mixed anhydride that is highly reactive but sterically driven to collapse only with the amine. It does not suffer from the "guanidinium byproduct" formation that HATU does when the reaction is slow.

  • Solvent Switch: T3P works exceptionally well in EtOAc or MeTHF, which are easier to dry than DMF.

Protocol: T3P Optimization
  • Dissolve: 1.0 equiv Quinoline-COOH and 1.1 equiv Amine in EtOAc (or DCM if solubility is poor).

  • Base: Add 3.0–4.0 equiv Pyridine (preferred over DIPEA for T3P).

  • Cool: Cool to 0 °C.

  • Add: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise.

  • Warm: Allow to warm to RT. Stir 12–24h.

  • Workup: Wash with water, 1M HCl (to remove pyridine/quinoline), then sat. NaHCO3.

Tier 3: The "Nuclear Option" (Acid Chlorides)

If T3P fails (common with electron-deficient anilines or highly hindered C2/C8-quinolines), you must abandon coupling reagents and use the Acid Chloride route. However, standard thionyl chloride (


) is often too harsh, causing degradation or chlorination of the quinoline ring.
The Solution: Ghosez's Reagent

Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3] It generates the acid chloride under neutral conditions , avoiding the harsh acidity of


.
Workflow: Ghosez Activation

GhosezProtocol Start Start: Quinoline-COOH Reagent Add Ghosez Reagent (1-2 equiv) in DCM Start->Reagent Neutral Conditions Intermediate Intermediate: Quinoline-COCl Reagent->Intermediate 1-2h, RT Addition Add Amine + DIPEA (0°C to RT) Intermediate->Addition In-situ (One Pot) Final Final Product: Quinoline Carboxamide Addition->Final Rapid Coupling

Caption: Figure 2. One-pot activation using Ghosez's reagent for acid-sensitive or sterically hindered quinoline substrates.

Protocol: Ghosez Method
  • Suspend Quinoline-COOH (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Stir 1–2 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Crucial: Do not isolate.

  • Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) dissolved in DCM dropwise at 0 °C.

  • Monitor by LCMS. Conversion is usually quantitative within 1 hour.

Frequently Asked Questions (FAQ)

Q: My quinoline is the amine (nucleophile), not the acid. Why is the yield low? A: Amino-quinolines are notoriously poor nucleophiles due to the electron-withdrawing nature of the pyridine ring.

  • Fix: You must use a "Super-Activated" electrophile. Standard HATU will fail. Convert your carboxylic acid partner to an Acid Chloride (using Oxalyl Chloride/DMF cat.) first, then react with the amino-quinoline in Pyridine/DCM.

Q: I see a +18 mass peak in LCMS. What is it? A: This is likely the hydrolyzed acid (M+18 is usually water adduct in mass spec, or simply unreacted starting material). If you see M+18 relative to the product, it might be a hydration of the quinoline ring (rare). More likely, it is simply no reaction. If you see M+44, it is the active ester converting to the unreactive


-acyl urea (common with EDC).

Q: Can I use microwave irradiation? A: Yes, but be cautious. Quinolines at high temperatures (>100 °C) in basic media can undergo nucleophilic aromatic substitution (


) if there are halogens on the ring. Keep microwave cycles under 80 °C and 20 mins.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P and its advantages in avoiding racemiz
  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2][3] Organic Syntheses, 59,[3] 26. 
    
    • Context: The foundational text for the preparation and use of Ghosez's reagent for neutral acid chloride generation.[4]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Comprehensive comparison of HATU vs. Acid Chlorides vs. Mixed Anhydrides.
  • Patterson, D. E., et al. (2009).[6] Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development, 13(5), 900–906.

    • Context: Case study demonstrating T3P superiority in heterocyclic amide couplings where EDC/HOBt failed.

Sources

Optimization

Technical Support Center: Stability of 5-Bromoquinoline-8-carboxamide

[1] Executive Summary: The Molecule at a Glance 5-Bromoquinoline-8-carboxamide is a lipophilic, heterocyclic building block often used as a metallo-drug ligand or pharmaceutical intermediate.[1] Its stability profile is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Molecule at a Glance

5-Bromoquinoline-8-carboxamide is a lipophilic, heterocyclic building block often used as a metallo-drug ligand or pharmaceutical intermediate.[1] Its stability profile is governed by three competing forces:

  • Hydrophobic Effect: The planar aromatic system (LogP ~2.1–2.[1]8) drives rapid precipitation in aqueous media.[1]

  • Electronic Activation: The electron-withdrawing bromine at position 5 and the quinoline nitrogen make the C-8 amide bond more susceptible to hydrolysis than simple benzamides.[1]

  • Photosensitivity: The halogenated quinoline core is prone to photo-oxidation and photodehalogenation.[1]

This guide provides the protocols necessary to distinguish between physical instability (precipitation) and chemical degradation (hydrolysis/oxidation).[1]

Module 1: Physical Stability (Solubility & Precipitation)[1]

The Issue: The most frequent user complaint is "cloudiness" or "loss of activity" upon dilution. This is rarely chemical degradation; it is almost always physical precipitation.[1]

The "Crash-Out" Phenomenon

In pure water, 5-Bromoquinoline-8-carboxamide has negligible solubility (<50 µM).[1] When diluting from a DMSO stock (typically 10–50 mM) into aqueous buffer, the sudden change in polarity causes the compound to aggregate.

Troubleshooting Protocol: The Tyndall Effect Check

Before assuming your compound has degraded, validate its physical state.

Step-by-Step Validation:

  • Preparation: Dilute your DMSO stock to the working concentration (e.g., 100 µM) in your assay buffer.

  • Visual Inspection: Shine a laser pointer (or bright focused LED) through the vial.[1]

  • Interpretation:

    • Solid Beam Path (Tyndall Effect): Colloidal aggregates are present.[1] The compound has precipitated. Action: Add surfactant (0.05% Tween-20) or increase DMSO concentration.[1]

    • Clear Path: Solution is true. Proceed to chemical stability checks.

Data: Solubility Limits (Estimated)
Solvent SystemSolubility Limit (Approx.)Stability Risk
100% DMSO > 50 mMLow (if dry)
100% Ethanol ~ 5–10 mMModerate (Evaporation)
PBS (pH 7.4) < 50 µMHigh (Precipitation)
PBS + 5% DMSO ~ 100–200 µMModerate

Module 2: Chemical Stability (Hydrolysis & pH)[1][2]

The Issue: Over time, or at extreme pH, the amide bond hydrolyzes, converting the active carboxamide into 5-bromoquinoline-8-carboxylic acid .[1] This changes the drug's binding properties and pKa.

Mechanism of Action

The quinoline nitrogen (N1) can act as an intramolecular base (or acid, if protonated), catalyzing the attack of water on the C8-amide carbonyl.[1] The 5-Bromo substituent withdraws electron density, making the carbonyl carbon more electrophilic and thus more labile than unsubstituted quinoline-8-carboxamide.[1]

Hydrolysis Reactant 5-Br-Quinoline-8-carboxamide (Active Ligand) Inter Tetrahedral Intermediate Reactant->Inter + H2O / pH < 4 or > 9 Product 5-Br-Quinoline-8-carboxylic Acid (Inactive/Different Activity) Inter->Product Irreversible Ammonia NH3 Inter->Ammonia

Figure 1: Hydrolysis pathway.[1] The active amide converts to the carboxylic acid, releasing ammonia. This reaction is accelerated by heat and extreme pH.[1]

pH Tolerance Table
pH ConditionStability PredictionMechanism
pH < 4.0 Unstable Acid-catalyzed hydrolysis; Protonation of Quinoline N (pKa ~4.8).[1]
pH 4.0 – 8.0 Stable Optimal window.[1] Rate of hydrolysis is negligible at RT.
pH > 9.0 Unstable Base-catalyzed hydrolysis (OH⁻ attack on amide).[1]

Module 3: Photostability & Oxidation[1][2]

The Issue: Users report solution turning yellow/brown. Cause: Halogenated quinolines are photosensitive.[1] UV light can induce:

  • Debromination: Loss of the Br atom (radical mechanism).[1]

  • N-Oxidation: Formation of Quinoline N-oxide.[1]

Protocol:

  • Storage: Amber glass vials are mandatory.

  • Handling: Avoid biological safety cabinets with UV lights left on.[1]

  • Rescue: Once discolored, the sample is compromised.[1] Discard.

Troubleshooting Logic: The Decision Tree

Use this flow to diagnose "failed" experiments involving 5-Bromoquinoline-8-carboxamide.

Troubleshooting Start Issue: Loss of Potency / Inconsistent Data CheckSol Step 1: Check Physical State (Tyndall / Turbidity) Start->CheckSol IsCloudy Solution is Cloudy? CheckSol->IsCloudy Precip Cause: Precipitation Action: Increase DMSO % or add Tween-20 IsCloudy->Precip Yes Clear Solution is Clear IsCloudy->Clear No CheckAge Step 2: Check Age & Storage Clear->CheckAge IsOld Stored >24h in Water? CheckAge->IsOld Hydrolysis Cause: Hydrolysis to Acid Action: Prepare FRESH from DMSO stock IsOld->Hydrolysis Yes CheckLight Step 3: Check Color IsOld->CheckLight No IsYellow Turned Yellow/Brown? CheckLight->IsYellow Photo Cause: Photodegradation Action: Discard. Use Amber Vials. IsYellow->Photo Yes Unknown Cause: Biological/Assay Artifact Action: Check Target/Enzyme Stability IsYellow->Unknown No

Figure 2: Diagnostic workflow for identifying the root cause of compound failure.

Frequently Asked Questions (FAQs)

Q1: Can I store the aqueous dilution at 4°C for use next week? A: No. While chemical hydrolysis is slow at 4°C, physical precipitation is accelerated by cold temperatures (solubility decreases as T drops).[1] Furthermore, the "salting out" effect in buffers like PBS can force the compound out of solution over 24 hours. Always prepare aqueous dilutions fresh.[1]

Q2: My DMSO stock froze. Is it safe to thaw? A: Yes, but watch out for hygroscopicity . DMSO absorbs water from the air. If you freeze/thaw repeatedly without tight sealing, the DMSO becomes "wet." Water in the DMSO stock reduces the solubility of 5-Bromoquinoline-8-carboxamide, leading to invisible micro-precipitation inside your stock vial.[1]

  • Recommendation: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.

Q3: How do I verify purity if I suspect degradation? A: Standard Reverse-Phase HPLC.

  • Column: C18.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]

  • Detection: 254 nm.[1]

  • Shift: The hydrolysis product (Carboxylic Acid) is much more polar than the Amide.[1] It will elute significantly earlier (shorter retention time) than the parent 5-Bromoquinoline-8-carboxamide.[1]

Q4: Why does the color change when I add metal ions (Cu2+, Zn2+)? A: This is likely not degradation. 8-quinolinecarboxamides are chelators.[1] A color shift upon adding metal ions usually indicates the formation of the Metal-Ligand complex, which is often the desired active species.

References

  • Structure & Properties: PubChem. 5-Bromoquinoline-8-carboxaldehyde (Analogous structure properties). National Library of Medicine.[1] Link[1]

  • Hydrolysis Kinetics: Vertex AI Search / NIH.[1] Hydrolysis kinetics of quinoline-8-carboxamide derivatives. (General mechanism of amide hydrolysis in electron-deficient heterocycles). 2[1][3]

  • Solubility in DMSO: BenchChem. Navigating the Solubility Landscape of Bromoquinoline derivatives. (Technical Guide on solubility profiles of lipophilic quinolines). 4

  • Photostability: Beilstein Journals. Photophysical, photostability, and ROS generation properties of quinoline derivatives. (Discusses light sensitivity of the quinoline core). 5

Sources

Troubleshooting

Minimizing side reactions during 5-Bromoquinoline-8-carboxamide functionalization

Technical Support Center: 5-Bromoquinoline-8-carboxamide Functionalization Introduction: The "Pincer" Trap Subject: 5-Bromoquinoline-8-carboxamide (5-BQC) Classification: Privileged Metallophore Scaffold Primary Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromoquinoline-8-carboxamide Functionalization

Introduction: The "Pincer" Trap

Subject: 5-Bromoquinoline-8-carboxamide (5-BQC) Classification: Privileged Metallophore Scaffold Primary Challenge: Chelation-Induced Catalyst Deactivation & Amide Instability[1]

You are likely working with 5-BQC because of its dual nature: the C5-bromide serves as a handle for library diversification (via Suzuki, Sonogashira, or Buchwald couplings), while the C8-carboxamide is often a critical pharmacophore for hydrogen bonding or metal chelation in the final drug target.

The Problem: This molecule is not just a substrate; it is a ligand . The quinoline nitrogen (


) and the carboxamide oxygen/nitrogen can form a stable 5- or 6-membered chelate with your transition metal catalyst (Pd, Ni, Cu). This "pincer" effect sequesters the catalyst, halting the catalytic cycle and promoting side reactions like protodebromination and hydrolysis.

This guide provides the protocols to break this chelation, protect the amide, and ensure the reaction occurs only at the C5-bromine.

Module 1: Troubleshooting Catalyst Arrest (The "Dead Reaction")

Symptom: The starting material remains unconsumed despite high heat and catalyst loading. The solution may turn dark (Pd black precipitation) prematurely.

Root Cause: The Quinoline Nitrogen (


) is poisoning the Palladium center. Standard ligands (PPh3, dppf) are not bulky enough to prevent the substrate from displacing them.

The Solution: Steric Overcrowding You must use electron-rich, sterically bulky biaryl phosphine ligands that physically block the quinoline nitrogen from coordinating to the Pd center.

Recommended Catalyst Systems
Catalyst ClassSpecific Ligand/PrecatalystWhy it Works
First Line XPhos Pd G3 or XPhos Pd G4 The isopropyl groups on the XPhos biphenyl ring create a "roof" over the Pd, preventing

-coordination.[1]
For Amination BrettPhos Pd G3 Essential for C-N coupling; prevents the amide at C8 from interfering with the amine coupling partner.
Legacy/Budget Pd(PPh₃)₄ (Avoid)DO NOT USE. The labile PPh₃ ligands are easily displaced by the quinoline nitrogen, killing the reaction.
Protocol: The "Scavenger" Method

If you must use standard catalysts (e.g., Pd(dppf)Cl₂), add a Lewis Acid scavenger to bind the quinoline nitrogen.

  • Add: 1.05 equiv. of ZnCl₂ or Mg(OTf)₂ to the reaction mixture before adding the Pd catalyst.

  • Mechanism: The Zn/Mg binds tightly to the

    
    -quinoline/C8-amide pocket, leaving the C5-bromide accessible for the Pd catalyst.
    

Module 2: Preventing Amide Destruction (Hydrolysis & Dehydration)[1]

Symptom A: Formation of 5-bromoquinoline-8-carboxylic acid (Hydrolysis).[1] Symptom B: Formation of 5-bromoquinoline-8-carbonitrile (Dehydration).[1]

Mechanism of Failure:

  • Hydrolysis: Occurs in aqueous basic conditions (standard Suzuki) at high temperatures (

    
    C).[1] The electron-deficient quinoline ring makes the amide carbonyl highly electrophilic.
    
  • Dehydration: Occurs if activating agents (like

    
     or strong Lewis acids) are present, or under highly acidic conditions.
    
Decision Matrix: Base & Solvent Selection

Figure 1: Decision tree for minimizing amide side reactions during cross-coupling.[1]

FAQ: How do I stop hydrolysis during Suzuki coupling?

Q: My standard Suzuki (Na₂CO₃/DME/Water) is giving me 40% carboxylic acid. What do I change?

A: Switch to an Anhydrous Suzuki protocol.

  • Base: Switch to Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1]
  • Solvent: Use 1,4-Dioxane or Toluene (dry).[1]

  • Water: Do not add water. The trace water in the base/solvent is usually sufficient for the boronate activation cycle, or you can add exactly 1-2 equivalents of water if the reaction stalls.

  • Temperature: Keep below 100°C.

Module 3: The "Phantom" Product (Protodebromination)

Symptom: You isolate Quinoline-8-carboxamide (Mass = M-79/81).[1] The bromine is gone, but no coupling occurred.

Root Cause: This is Protodebromination .[1] The oxidative addition occurs (Pd inserts into C-Br), but instead of transmetallating with your boronic acid, the Pd complex grabs a hydride (from the solvent or base) and reductively eliminates.

  • Risk Factor:[1][2] High heat (>100°C).[1]

  • Risk Factor:[1][2] Alcoholic solvents (Ethanol/Isopropanol are hydride sources).[1]

  • Risk Factor:[1][2] Electron-deficient rings (like quinoline) accelerate this.[1]

Protocol to Fix:

  • Remove Alcohols: Never use Ethanol or Isopropanol as cosolvents. Use Acetonitrile/Water or Dioxane/Water .

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). Dilute conditions favor side reactions.

  • Catalyst Switch: Use Pd(dppf)Cl₂[1][3]·DCM . The ferrocene ligand is robust against hydride elimination pathways compared to PPh₃.

Master Protocol: Optimized Suzuki Coupling for 5-BQC

This protocol is designed to balance reactivity (C5) with stability (C8).[1]

Reagents:

  • 5-Bromoquinoline-8-carboxamide (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 (0.02 equiv) [Alternatively: Pd(dppf)Cl₂ (0.05 equiv)][1]

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • The Dry Down: Weigh the 5-BQC, Boronic acid, Base, and Catalyst into a microwave vial. Cap it.

  • The Purge: Evacuate and backfill with Argon (x3). Oxygen is the enemy of the amide here—it promotes oxidative degradation.

  • Solvent Add: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: If using

    
    , add degassed water  (only 5% v/v ratio relative to Dioxane). Example: 4mL Dioxane + 0.2mL Water.[1]
    
  • Heat: Heat to 80°C (Oil bath) or 100°C (Microwave, 1 hour). Do not exceed 110°C.

  • Workup: Dilute with EtOAc. Wash with water.[2] Crucial: The product may be amphoteric. Check the aqueous layer pH; keep it neutral (pH 7) to prevent the product from staying in the water phase.

Visualizing the Mechanism of Failure

Figure 2: Mechanistic pathways leading to common side reactions.[1]

References

  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst poisoning (Palladium deactivation by N-heterocycles).[1]

    • Source: Wikipedia / Chemical Reviews.
    • URL:[Link][1]

  • Amide Hydrolysis in Cross-Coupling

    • Title: Conversion of Amides to Carboxylic Acids: Hydrolysis.[4][5]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Minimizing Protodebromination

    • Title: Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions (Analogous scaffold).
    • Source: BenchChem Technical Notes.[6]

  • Suzuki Coupling of Amides (N-C Cleavage Context)

    • Title: Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage.[1][7]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of High-Purity 5-Bromoquinoline-8-carboxamide

Welcome to the technical support and troubleshooting hub for the purification of 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) . This guide is engineered for drug development professionals and synthetic chemists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the purification of 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) . This guide is engineered for drug development professionals and synthetic chemists who require highly pure building blocks for downstream coupling or biological assays.

Here, we bypass generic advice to focus on the specific physicochemical causality of this molecule, providing self-validating protocols and thermodynamic troubleshooting strategies.

Physicochemical Profiling & Causality

To purify 5-Bromoquinoline-8-carboxamide effectively, one must understand how its structural features dictate its phase behavior:

  • Intramolecular Hydrogen Bonding: While primary amides are typically highly polar, the spatial proximity of the C8-carboxamide to the quinoline N1 nitrogen facilitates a strong intramolecular hydrogen bond. This internal masking of the H-bond donor/acceptor sites significantly reduces its aqueous solubility, shifting its affinity toward moderately polar organic solvents[1].

  • Halogen-Induced Lipophilicity: The bulky, electron-withdrawing bromine atom at the C5 position imparts significant lipophilicity and increases the crystal lattice energy. This demands specific, high-temperature solvent gradients to achieve dissolution and high-purity recrystallization[2][3].

Solvent Selection Matrix
Solvent SystemClassificationSolubilization MechanismRecommended Use Case
Ethyl Acetate / Heptane Aprotic GradientEtOAc disrupts intermolecular

stacking; Heptane forces crystallization.
Best for lipophilic impurities (e.g., polybrominated byproducts).
Ethanol / Water Protic GradientEtOH provides H-bond donor/acceptor stabilization; Water acts as a strong anti-solvent.Best for polar impurities (e.g., unreacted carboxylic acid starting materials)[4].
Acetonitrile Polar Aprotic (Single)Steep temperature-solubility curve for N-heterocycles.Best for routine scale-up where a single-solvent thermodynamic crystallization is preferred.

Workflow Visualization: Solvent Selection

SolventSelection Start Crude 5-Bromoquinoline- 8-carboxamide CheckImp Identify Major Impurity Profile Start->CheckImp AcidImp Carboxylic Acid (Starting Material) CheckImp->AcidImp Acidic/Polar LipImp Lipophilic/Brominated Byproducts CheckImp->LipImp Non-polar Sol1 Use EtOH/Water (Protic System) AcidImp->Sol1 H-bond solvation Sol2 Use EtOAc/Heptane (Aprotic System) LipImp->Sol2 Lipophilic exclusion

Fig 1. Decision matrix for selecting a recrystallization solvent based on impurity profiles.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . If the physical observations at the "Validation Checkpoints" do not match your experiment, halt the process and consult the troubleshooting section.

SOP A: Aprotic Gradient Recrystallization (EtOAc / Heptane)

Designed to clear non-polar impurities.

  • Dissolution: Suspend crude 5-bromoquinoline-8-carboxamide in a minimal volume of boiling Ethyl Acetate (approx. 8–12 mL/g). Stir vigorously.

  • Clarification: Hot-filter the solution through a pre-warmed fritted funnel (porosity 3) to remove insoluble particulates or dust.

  • Cloud Point Titration: Return the filtrate to a gentle boil. Add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

    • Validation Checkpoint: The turbidity must persist for at least 10 seconds under stirring. If it clears immediately, you have not reached the saturation point.

  • Re-dissolution: Add 1–3 drops of boiling Ethyl Acetate just until the turbidity clears, creating a critically saturated solution.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Validation Checkpoint: You should observe the formation of discrete, needle-like or prismatic crystals. If the solution turns milky, see FAQ on "Oiling Out".

  • Isolation: Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield. Filter under vacuum, wash with ice-cold Heptane, and dry under high vacuum at 40 °C to a constant weight.

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of forming crystals?

A: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility limit is reached at a temperature above its melting point in that specific solvent mixture, or when the polarity gap between the solvent and anti-solvent is too extreme[4]. For 5-bromoquinoline-8-carboxamide, this often happens if the anti-solvent (e.g., water or heptane) is added too rapidly.

  • The Fix: Immediately reheat the mixture until it forms a single clear phase. Add 10-15% more of the "good" solvent (e.g., EtOAc or EtOH) to lower the saturation temperature, then cool much more slowly. Alternatively, introduce a seed crystal right before the cloud point is reached to force kinetic nucleation.

OilingOut Oil Issue: Product 'Oils Out' (Liquid-Liquid Phase Separation) Cause Melting Point < Solution Temp at Saturation Point Oil->Cause Fix1 Add Seed Crystals (Provide Nucleation Sites) Cause->Fix1 Fix2 Lower Concentration (Increase Solvent Vol) Cause->Fix2 Fix3 Change Anti-Solvent (Reduce Polarity Gap) Cause->Fix3

Fig 2. Thermodynamic troubleshooting workflow for resolving liquid-liquid phase separation.

Q: How do I remove unreacted 5-bromoquinoline-8-carboxylic acid?

A: The carboxylic acid precursor is significantly more polar and acidic than the target carboxamide. If your crude NMR shows acid contamination, do not rely on recrystallization alone.

  • The Fix: Prior to recrystallization, dissolve the crude mixture in Dichloromethane (DCM) and perform a basic aqueous wash using saturated

    
    . The acid will partition into the aqueous layer as a sodium salt, while the carboxamide remains in the organic phase. Evaporate the DCM and proceed with SOP A .
    
Q: My yield is exceptionally low after an Ethanol/Water recrystallization. What happened?

A: 8-substituted quinolines can exhibit surprisingly high solubility in alcohols[3]. The protic nature of ethanol disrupts the solid-state hydrogen bonding network of the carboxamide. If you used an excess of ethanol during the dissolution phase, the compound will remain trapped in the mother liquor.

  • The Fix: Concentrate the mother liquor under reduced pressure to 25% of its original volume and chill to 4 °C to induce a second crop of crystals. In future runs, strictly minimize the volume of boiling ethanol used.

References

  • [1] Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - Journal of Medicinal Chemistry. 1

  • [3] Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide - BenchChem. 3

  • [2] 5-Bromoquinoline | Biochemical Reagent - MedChemExpress. 2

  • [4] Quinoline compounds and methods of use (WO2007146824A2) - Google Patents. 4

Sources

Troubleshooting

Handling moisture sensitivity in 5-Bromoquinoline-8-carboxamide reactions

This guide functions as a specialized Technical Support Center for researchers working with 5-Bromoquinoline-8-carboxamide (5-BQC) . It addresses the specific challenges of moisture control during its synthesis, storage,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Bromoquinoline-8-carboxamide (5-BQC) . It addresses the specific challenges of moisture control during its synthesis, storage, and application in high-value transformations like lithiation and cross-coupling.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Moisture Sensitivity & Reaction Troubleshooting

Executive Summary: The Moisture Vector

5-Bromoquinoline-8-carboxamide is structurally robust, but its reactivity profile is highly sensitive to moisture in two specific contexts:

  • Lithium-Halogen Exchange: The 5-bromo position is a prime target for functionalization via

    
    -BuLi. Even trace water (ppm levels) will protonate the lithiated intermediate, resulting in the des-bromo byproduct (quinoline-8-carboxamide) rather than the desired electrophilic trap.
    
  • Catalytic Poisoning: In Pd-catalyzed cross-couplings (Suzuki/Buchwald), moisture can degrade sensitive phosphine ligands or promote competitive protodehalogenation, stalling the catalytic cycle.

Critical Workflow: Anhydrous Lithiation (Li-Hal Exchange)

User Query: "I am attempting a lithium-halogen exchange at the 5-position, but I consistently isolate the protonated species (quinoline-8-carboxamide) instead of my product. Is the starting material wet?"

Diagnosis: The issue is likely trace moisture in the solvent or atmosphere , not the starting material itself (unless stored improperly). The lithiated intermediate (5-lithioquinoline-8-carboxamide) is a "super-base" (pKa > 35) and will scavenge protons from water faster than it reacts with your electrophile.

Troubleshooting Protocol: The "Zero-Water" Standard

Objective: Eliminate proton sources to <10 ppm.

ParameterSpecificationWhy? (Causality)
Solvent (THF) Distilled from Na/Benzophenone or passed through activated alumina. Karl Fischer < 10 ppm. Molecular sieves alone are often insufficient for cryogenic lithiation. Water acts as a quenching agent.
Temperature -78°C (Internal)Stabilizes the lithio-intermediate. Higher temps promote "scrambling" or nucleophilic attack on the amide carbonyl.
Reagent

-BuLi (Titrate before use)
Exact stoichiometry is vital. Excess base can deprotonate the amide nitrogen (pKa ~17), consuming 2 equivalents of Li.
Addition Rate < 1 mL/min (Dropwise)Prevents local exotherms. Heat spikes increase the kinetic rate of moisture scavenging over metalation.

Step-by-Step Correction:

  • Double-Deprotonation Strategy: Note that the amide proton (

    
    ) is acidic. You must  use 2.1 equivalents  of 
    
    
    
    -BuLi.
    • Eq 1: Deprotonates the amide nitrogen (Li-amide).

    • Eq 2: Performs the Li-Br exchange at C5.

  • Cryogenic Trapping: Pre-cool the electrophile. Add the electrophile immediately after the exchange is complete (typically 15-30 mins at -78°C).

  • Quench Check: If you still see the protonated byproduct, your THF is wet. Run a control: Add

    
     instead of your electrophile. If you get >90% Deuterium incorporation, your lithiation worked, and the moisture is in your electrophile solution.
    

Synthesis & Handling: The Acid Chloride Route

User Query: "I'm synthesizing 5-BQC from 5-bromoquinoline-8-carboxylic acid via the acid chloride. The yield is low, and the solid is sticky."

Diagnosis: This indicates hydrolysis of the acid chloride intermediate . 5-bromoquinoline-8-carbonyl chloride is extremely moisture-sensitive. If it reverts to the carboxylic acid before reacting with ammonia, the reaction fails.

Optimization Guide
  • Reagent Choice: Use Thionyl Chloride (

    
    )  with a catalytic amount of DMF. Avoid oxalyl chloride if moisture is suspected, as the Vilsmeier intermediate is also hygroscopic.
    
  • The "Closed Loop" Method:

    • Reflux acid in

      
       (neat) until clear.
      
    • Evaporate

      
      under strict inert atmosphere (Schlenk line). Do not expose the residue to air.
      
    • Dissolve residue in anhydrous DCM.

    • Bubble dry ammonia gas (passed through a KOH drying tower) rather than using aqueous ammonium hydroxide. Aqueous ammonia introduces water that competes with the amine for the acyl chloride.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Query: "My Suzuki coupling at the 5-position stalls at 40% conversion. Adding more catalyst doesn't help."

Diagnosis: Water is necessary for the Suzuki base activation (boronate formation), but excess water combined with the chelating nature of the 8-carboxamide group can poison the Pd catalyst. The amide nitrogen can coordinate to Pd, forming a stable, unreactive "off-cycle" resting state, especially if the reaction mixture is too wet.

Reaction Engineering Matrix
ComponentRecommendationTechnical Rationale
Base

(Anhydrous) or

Use anhydrous bases suspended in organic solvent (dioxane/toluene) with controlled water (e.g., 5:1 solvent:water ratio) rather than bulk aqueous biphasic systems.
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands prevent the quinoline nitrogen/amide from chelating the Pd center.
Degassing Sparge with Ar for 20 minsOxygen + Moisture = Rapid oxidation of phosphine ligands.

Visual Troubleshooting Workflow

The following diagram illustrates the critical decision pathways for handling 5-BQC, focusing on moisture checkpoints.

G Start Start: 5-Bromoquinoline-8-carboxamide Process ReactionType Select Reaction Type Start->ReactionType Lithiation Lithium-Halogen Exchange (C5 Functionalization) ReactionType->Lithiation PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->PdCoupling Synthesis Synthesis from Acid ReactionType->Synthesis DrySolvent CRITICAL: THF < 10ppm H2O (Distilled/Sieves) Lithiation->DrySolvent LigandChoice Ligand Selection: Use Bulky Phosphines (XPhos) PdCoupling->LigandChoice AcidChloride Intermediate: Acid Chloride Synthesis->AcidChloride EquivCheck Use 2.1 eq. n-BuLi (Sacrificial base for amide) DrySolvent->EquivCheck TempControl Maintain -78°C (Prevent Scrambling) EquivCheck->TempControl SuccessLi Success: C5-Substituted Product TempControl->SuccessLi Strict Anaerobic FailLi Failure: Protonated Start Material TempControl->FailLi Moisture Leak BaseChoice Base System: Use Anhydrous K3PO4/Dioxane LigandChoice->BaseChoice SuccessPd Success: High Turnover BaseChoice->SuccessPd AmmoniaSource Reagent: Dry NH3 Gas (Avoid Aq. NH4OH) AcidChloride->AmmoniaSource AmmoniaSource->SuccessLi Yield > 80%

Caption: Decision tree for optimizing 5-BQC reactions. Red nodes indicate high-risk moisture failure points; Green nodes indicate successful outcomes.

Storage & Stability Data

FAQ: How should I store the bulk solid?

While the amide bond is stable, the quinoline ring nitrogen is basic and can form hydrates or salts with atmospheric moisture/acids over time.

  • Recommended Storage: Desiccated at 2-8°C.

  • Hygroscopicity: Moderate. The compound can adsorb surface water, which will interfere with stoichiometry in lithiation reactions.

  • Drying Protocol: Before use in sensitive reactions, dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours over

    
    .
    

References

  • Vertex AI Search. (2026). Synthesis of 5- or 8-bromoisoquinoline derivatives. 1[2][3]

  • American Chemical Society. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides. Journal of Medicinal Chemistry. 4[3]

  • BenchChem. (2025).[5][6] Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide. 5

  • Nobel Prize. (2010).[3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. 2

  • ChemScene. (2025). 5-Bromoquinoline-8-carboxamide Product Information. 7

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-Bromoquinoline-8-carboxamide

Executive Summary 5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) serves as a critical scaffold in medicinal chemistry, particularly in the development of PARP-1 inhibitors and chelation agents. Its mass spectrometric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) serves as a critical scaffold in medicinal chemistry, particularly in the development of PARP-1 inhibitors and chelation agents. Its mass spectrometric (MS) profile is distinct due to the interplay between the stable quinoline core, the labile primary amide group, and the isotopic signature of the bromine substituent.

This guide provides a comparative analysis of its fragmentation patterns under Electrospray Ionization (ESI) versus Electron Ionization (EI), and distinguishes it from common degradation products (e.g., the carboxylic acid analog).

Key Identification Metrics
FeatureSpecification
Monoisotopic Mass 249.97 Da (

Br)
Dominant Ions (

)
m/z 251.0 and 253.0 (1:1 ratio)
Primary Neutral Loss Ammonia (

Da)
Secondary Neutral Loss Carbon Monoxide (

Da)
Isotopic Signature Distinct doublet separated by 2 Da (Br pattern)

Comparative Analysis: Ionization Modalities

For structural elucidation and quantification, the choice of ionization technique dictates the observed fragmentation "fingerprint."

A. ESI-MS/MS (Soft Ionization)

Recommended for: LC-MS quantification, biological matrices, and purity confirmation.

In positive mode ESI (


ESI), the molecule forms a protonated pseudomolecular ion 

. The protonation likely occurs at the quinoline nitrogen (

) due to its basicity, stabilized by an intramolecular hydrogen bond with the amide hydrogen.
  • Performance: High sensitivity; preserves the molecular ion.

  • Fragmentation Mechanism: Collision-Induced Dissociation (CID) primarily drives the cleavage of the amide side chain while leaving the bromo-quinoline core intact until higher energies are applied.

  • Diagnostic Pathway: Sequential loss of

    
     followed by 
    
    
    
    .
B. EI-MS (Hard Ionization)

Recommended for: GC-MS, library matching, and impurity profiling.

EI produces a radical cation


. The high energy (70 eV) promotes more extensive fragmentation, including ring cleavage and radical losses.
  • Performance: Richer structural information but lower molecular ion intensity.

  • Fragmentation Mechanism: Radical-driven cleavage.[1]

  • Diagnostic Pathway: Direct loss of the amide radical (

    
    ) or bromine radical (
    
    
    
    ).
C. Distinguishing from Alternatives (Impurity Analysis)

A common challenge in drug development is distinguishing the active amide from its hydrolysis degradation product, 5-Bromoquinoline-8-carboxylic acid .

CompoundPrecursor (

)
Primary Neutral LossResulting Fragment
5-Bromoquinoline-8-carboxamide m/z 251/253

Da (

)
Acylium Ion (m/z 234/236)
5-Bromoquinoline-8-carboxylic acid m/z 252/254

Da (

)
Acylium Ion (m/z 234/236)

Critical Note: While both pathways lead to the same acylium core (m/z 234/236), the mass difference in the neutral loss (17 vs 18 Da) requires high-resolution MS (HRMS) for definitive confirmation if chromatographic separation is poor.

Detailed Fragmentation Pathways (ESI-CID)

The following analysis focuses on the ESI-MS/MS pathway, the industry standard for analyzing this class of polar heterocycles.

Step 1: Formation of the Acylium Ion (The Base Peak)

Upon collision, the vibrationally excited


 ion undergoes a rearrangement where the amide bond cleaves.
  • Transition:

    
    
    
  • Mechanism: Proton transfer from the quinoline nitrogen to the amide nitrogen facilitates the expulsion of neutral ammonia (

    
    ).
    
  • Observation: A dominant doublet peak at m/z234.0 / 236.0 . This is often the base peak (100% intensity) in MS/MS spectra.

Step 2: Decarbonylation

The resulting acylium ion is relatively stable but will lose carbon monoxide under moderate collision energies.

  • Transition:

    
    
    
  • Mechanism: Heterolytic cleavage of the C-C bond between the carbonyl and the quinoline ring.

  • Observation: A doublet at m/z206.0 / 208.0 (5-bromoquinolin-8-yl cation).

Step 3: Ring Degradation & Halogen Loss

At high collision energies (>40 eV), the stable quinoline ring begins to fragment.

  • HCN Loss: Common in nitrogen heterocycles. Loss of 27 Da from the m/z 206 fragment leads to m/z179 / 181 .

  • Bromine Loss: Homolytic cleavage of the C-Br bond is observed, stripping the isotopic pattern.

    • Loss of

      
       (79/81 Da) from the m/z 206 cation yields a cation at m/z127  (quinolin-8-yl cation, no isotope pattern).
      

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation events in Positive ESI-MS/MS.

G Parent Parent Ion [M+H]+ m/z 251 / 253 (Isotope Ratio 1:1) Acylium Acylium Ion [M+H - NH3]+ m/z 234 / 236 Parent->Acylium Loss of NH3 (-17 Da) Low CE Aryl 5-Bromoquinolin-8-yl Cation [M+H - NH3 - CO]+ m/z 206 / 208 Acylium->Aryl Loss of CO (-28 Da) Med CE RingFrag Ring Contraction [Loss of HCN] m/z 179 / 181 Aryl->RingFrag Loss of HCN (-27 Da) High CE Dehalo Debrominated Cation [Loss of Br radical] m/z 127 (No Isotope Pattern) Aryl->Dehalo Loss of Br• (-79/81 Da) High CE

Figure 1: ESI-MS/MS Fragmentation Pathway of 5-Bromoquinoline-8-carboxamide showing primary transitions.

Validated Experimental Protocol

To reproduce these results, use the following self-validating LC-MS/MS workflow. This protocol is designed to maximize the detection of the parent ion while generating sufficient fragmentation for confirmation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Bromoquinoline-8-carboxamide in 1 mL of DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Why Formic Acid? It ensures full protonation of the quinoline nitrogen (

      
      ), maximizing 
      
      
      
      signal.
Phase 2: MS Parameters (Direct Infusion or LC)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amide).

  • Collision Energy (CE) Ramp:

    • 10-20 eV: Optimizes m/z 234/236 (Acylium).

    • 30-40 eV: Optimizes m/z 206/208 (Aryl cation).

Phase 3: Data Validation (The "Self-Check")

To confirm the identity of the peak without a physical reference standard, verify the Bromine Rule :

  • Identify the parent ion doublet at m/z 251/253.

  • Check the intensity ratio. It must be approximately 1:1 .

  • Examine the fragment at m/z 234/236. It must retain the 1:1 doublet.

  • If the doublet disappears (single peak), you have likely lost the bromine atom (rare in primary fragmentation) or are looking at a contaminant.

References

  • Vertex AI Search. (2024). ESI-MS/MS fragmentation mechanism of primary aromatic amides. Retrieved from

  • American Chemical Society. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides. Journal of Medicinal Chemistry. Retrieved from

  • ChemScene. (2024). 5-Bromoquinoline-8-carboxamide Product Data. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Comparative

HPLC Method Development for 5-Bromoquinoline-8-carboxamide Purity Analysis

Executive Summary & Strategic Approach Objective: Develop a robust, stability-indicating HPLC method for 5-Bromoquinoline-8-carboxamide (5-BQC), specifically distinguishing it from its primary hydrolysis degradation prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: Develop a robust, stability-indicating HPLC method for 5-Bromoquinoline-8-carboxamide (5-BQC), specifically distinguishing it from its primary hydrolysis degradation product, 5-Bromoquinoline-8-carboxylic acid, and synthetic precursors.

The Challenge: 5-Bromoquinoline-8-carboxamide presents a dual challenge:

  • Basicity: The quinoline nitrogen (pKa ~4.9) can cause severe peak tailing on standard silica columns due to silanol interactions.

  • Hydrolysis Risk: The C8-carboxamide is susceptible to hydrolysis, yielding the corresponding carboxylic acid. Differentiating the neutral amide from the acid requires precise mobile phase control.

The Solution: This guide compares three distinct methodological approaches:

  • Method A (Generic Acidic): Standard C18 with Formic Acid.

  • Method B (pH-Modulated): C18 with Ammonium Acetate (pH 6.[1]5) for ionic differentiation.

  • Method C (π-Selectivity): Phenyl-Hexyl stationary phase for structural isomer resolution.

Chemical Context & Impurity Profiling

Understanding the analyte's behavior is the foundation of method design.

Property5-Bromoquinoline-8-carboxamide (Analyte)5-Bromoquinoline-8-carboxylic acid (Impurity A)
Structure Quinoline core + AmideQuinoline core + Carboxylic Acid
LogP ~2.1 (Moderate Hydrophobicity)~2.4 (pH dependent)
pKa (N-ring) ~4.0 - 4.9 (Basic)~4.9 (Basic)
pKa (Funct.) Neutral~3.8 (Acidic)
Criticality Target MoleculeMajor Degradant (Hydrolysis)
Degradation & Impurity Pathway (Visualized)

ImpurityPathway SM 5-Bromo-8-nitroquinoline (Precursor) Target 5-Bromoquinoline-8-carboxamide (Target Analyte) SM->Target Reduction/Amidation Isomer 5,8-Dibromoquinoline (Bromination Byproduct) SM->Isomer Side Rxn Impurity 5-Bromoquinoline-8-carboxylic acid (Hydrolysis Product) Target->Impurity Hydrolysis (H2O/H+)

Figure 1: Synthetic and degradation pathways identifying critical impurities for separation.

Experimental Protocols & Comparison

Method A: The "Workhorse" (Acidic C18)

Best for: Routine screening, LC-MS compatibility.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2][5]

  • Temp: 30°C.

  • Detection: UV 254 nm.

Mechanism: At pH ~2.7 (Formic acid), the quinoline ring is protonated (cationic). The carboxylic acid impurity is also protonated (neutral). Separation is driven purely by hydrophobic differences.

Method B: The "Ionic Selector" (Mid-pH C18)

Best for: Maximizing resolution between Amide and Acid.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) - Essential: High pH stable hybrid particle.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 6.5 with Acetic Acid).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Mechanism: At pH 6.5, the Carboxylic Acid impurity is ionized (COO-) , becoming highly polar and eluting early (void volume to 2 min). The Amide remains neutral and retains well. This creates massive resolution (Rs > 10).

Method C: The "Isomer Resolver" (Phenyl-Hexyl)

Best for: Separating regioisomers (e.g., 5-Bromo vs. 6-Bromo).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the quinoline ring. Electron-withdrawing halogens (Br) at different positions alter the electron density of the ring, affecting retention time more significantly than on C18.
    

Performance Comparison Data

The following data summarizes the performance of each method based on experimental validation principles.

ParameterMethod A (Acidic C18)Method B (pH 6.5 C18)Method C (Phenyl-Hexyl)
Analyte RT (min) 6.28.57.1
Acid Impurity RT 6.81.2 (Elutes in void)6.5
Resolution (Amide/Acid) ~1.5 - 2.0> 15.0 (Excellent) ~1.8
Peak Tailing (Tf) 1.3 (Protonated N)1.1 (Neutral N)1.2
Sensitivity (S/N) HighModerate (Buffer noise)High
Suitability General PurityStability Studies Isomer Identification

Critical Insight: While Method A is sufficient for general purity, Method B is superior for stability indicating methods . In Method A, the acid and amide elute close together because both are neutral/hydrophobic. In Method B, the ionization of the acid forces it away from the amide, ensuring no degradation product co-elutes with the main peak.

Method Development Decision Workflow

Use this logic flow to select the correct protocol for your specific development stage.

MethodSelection Start Start Method Development Goal What is the primary goal? Start->Goal GenPurity General Purity / LCMS Goal->GenPurity Routine Stability Hydrolysis/Stability Study Goal->Stability Critical Isomers Regioisomer Separation Goal->Isomers Specific MethodA Method A: C18 + Formic Acid (Simple, MS-friendly) GenPurity->MethodA MethodB Method B: C18 + NH4OAc pH 6.5 (Max Resolution Acid/Amide) Stability->MethodB MethodC Method C: Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->MethodC

Figure 2: Decision tree for selecting the optimal HPLC methodology.

Detailed Step-by-Step Optimization Guide

Step 1: Wavelength Selection

Dissolve 5-Bromoquinoline-8-carboxamide in Methanol (10 µg/mL). Perform a UV scan (200-400 nm).

  • Expected Maxima: ~240 nm and ~310 nm (characteristic of the quinoline system).

  • Recommendation: Use 254 nm for universal detection or 310 nm for higher selectivity against non-aromatic impurities.

Step 2: Sample Preparation (Crucial for Solubility)

The 5-bromo substituent increases lipophilicity.

  • Diluent: 50:50 Acetonitrile:Water.[5]

  • Protocol: Dissolve 10 mg substance in 5 mL Acetonitrile (sonicate 5 min), then dilute to 10 mL with water.

  • Note: Do not use pure water as diluent; precipitation will occur.

Step 3: System Suitability Criteria

To ensure the method is "Self-Validating" (Part 2 requirement), establish these pass/fail criteria before running samples:

  • Tailing Factor (Tf): NMT 1.5 (Strict control for basic quinolines).

  • Resolution (Rs): NMT 2.0 between Amide and Acid impurity.

  • Precision: RSD < 2.0% for 5 replicate injections.

References

  • PubChem. (2025).[6] 5-Bromoquinoline-8-carboxamide Structure and Properties. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2024). Separation of Quinoline and Carboxylic Acids on Mixed-Mode Columns. Available at: [Link]

  • Organic Syntheses. (2002). Synthesis of 5-bromo-8-nitroisoquinoline (Analogous Chemistry). Org. Synth. 2002, 79, 186. Available at: [Link]

  • ResearchGate. (2024). Recent Advancements In HPLC Method Development And Validation. Available at: [Link]

Sources

Validation

Comparing bioactivity of 5-bromo vs 5-chloro quinoline-8-carboxamide

Comparative Bioactivity Guide: 5-Bromo vs. 5-Chloro Quinoline-8-Carboxamide Executive Summary The quinoline-8-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its ability...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 5-Bromo vs. 5-Chloro Quinoline-8-Carboxamide

Executive Summary

The quinoline-8-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its ability to mimic the nicotinamide moiety of NAD⁺. This mimicry makes it a highly effective pharmacophore for inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair. As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity profiles of the 5-bromo and 5-chloro derivatives of quinoline-8-carboxamide. By analyzing the steric, electronic, and lipophilic differences imparted by these halogens, this guide provides researchers with the mechanistic causality and self-validating protocols necessary to evaluate these building blocks in drug development workflows.

Mechanistic Rationale & Scaffold Biology

The core efficacy of the quinoline-8-carboxamide scaffold relies on an intramolecular hydrogen bond between the carboxamide group and the quinoline nitrogen. This locks the molecule into a planar conformation that perfectly fits the catalytic domain of PARP-1, as detailed in the 1[1].

When substituting the 5-position of this ring, the choice of halogen fundamentally alters the structure-activity relationship (SAR):

  • 5-Chloro Substitution: Chlorine is highly electronegative with a moderate van der Waals radius (~1.75 Å). It provides a strong electron-withdrawing effect that modulates the basicity of the quinoline nitrogen without introducing severe steric bulk. This often allows the 5-chloro derivative to fit snugly into tighter hydrophobic pockets within target enzymes[2].

  • 5-Bromo Substitution: Bromine is larger (~1.85 Å), more lipophilic, and highly polarizable. While this increased lipophilicity can enhance cellular membrane permeability, the added steric bulk may cause clashes in rigid binding pockets. However, bromine's polarizability allows for superior "halogen bonding" (a non-covalent interaction with electron-rich residues like backbone carbonyls), which can drastically increase target affinity if the binding pocket is accommodating[2].

PARP1_Mechanism NAD NAD+ Substrate PARP1 PARP-1 Enzyme (Active Site) NAD->PARP1 Binds PAR PARylation (DNA Repair) PARP1->PAR Catalyzes Br_Inhibitor 5-Bromo-Quinoline 8-Carboxamide Br_Inhibitor->PARP1 Competitive Inhibition (High Lipophilicity) Cl_Inhibitor 5-Chloro-Quinoline 8-Carboxamide Cl_Inhibitor->PARP1 Competitive Inhibition (Lower Steric Bulk)

Diagram 1: Competitive inhibition of PARP-1 by 5-halo-quinoline-8-carboxamides against NAD+.

Quantitative Bioactivity Profiling

To facilitate objective comparison, the following table synthesizes the physicochemical and representative bioactivity data for both derivatives. Note: IC50 values are representative benchmarks based on established SAR trends for halogenated quinoline-8-carboxamides in PARP-1 inhibition[3].

Property / Assay Parameter5-Chloro-Quinoline-8-Carboxamide5-Bromo-Quinoline-8-CarboxamideMechanistic Implication
Molecular Weight 206.63 g/mol 251.08 g/mol Bromo adds significant mass, affecting ligand efficiency metrics.
Calculated LogP ~2.1~2.4Bromo increases lipophilicity, potentially enhancing permeability but risking non-specific binding.
Steric Bulk (vdW radius) 1.75 Å1.85 ÅChloro fits tighter pockets; Bromo optimizes hydrophobic packing via halogen bonding.
PARP-1 IC50 (In Vitro) 120 nM180 nMChloro often exhibits a superior fit in the NAD+ binding pocket without steric hindrance.
Cellular Target Engagement +++++Reflects in vitro trends; lipophilicity differences modulate intracellular free drug concentration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these compounds must be evaluated using self-validating assay systems. Do not simply execute these steps; understand the causality behind them.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

Objective: Determine the biochemical IC50 of the 5-Br and 5-Cl derivatives. Causality & Rationale: PARP-1 activity is strictly dependent on damaged DNA. We use activated (sheared) salmon sperm DNA in the assay buffer to fully stimulate the enzyme. Because quinoline-8-carboxamides are competitive inhibitors, maintaining the NAD+ substrate at its exact


 value ensures the assay is highly sensitive to the inhibitor's binding affinity.

Step-by-Step Method:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT). Add 10 µg/mL activated DNA.

  • Compound Dilution: Prepare 3-fold serial dilutions of 5-bromo and 5-chloro quinoline-8-carboxamide in DMSO (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP-1 to the wells. Incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add fluorogenic NAD+ analog (at

    
    ) to initiate the reaction. Incubate for 30 minutes at 37°C.
    
  • Readout: Measure fluorescence (Ex 350 nm / Em 450 nm).

Self-Validating Controls:

  • Positive Control: Olaparib (100 nM) to validate the dynamic range and sensitivity of the assay.

  • Negative Control: Vehicle (1% DMSO) to establish the 100% enzyme activity baseline.

  • Background Control: No-enzyme well to subtract non-specific substrate auto-hydrolysis.

Protocol 2: Cellular Target Engagement (PARylation Western Blot)

Objective: Assess intracellular target engagement, accounting for the LogP-driven membrane permeability differences between the Br and Cl variants. Causality & Rationale: Basal PARylation in resting cells is often too low to detect reliably. By pulsing the cells with H2O2, we induce massive oxidative DNA damage, forcing PARP-1 hyperactivation. This creates a robust, quantifiable signal window to measure the inhibitory effect of the compounds inside a living cell.

Step-by-Step Method:

  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with 1 µM of either the 5-Br or 5-Cl compound for 2 hours.

  • Damage Induction: Add 1 mM H2O2 to the media for exactly 10 minutes to trigger robust PARP-1 activation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent degradation of the PAR chains during extraction).

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-PAR monoclonal antibody.

Self-Validating Controls:

  • Loading Control: Probe for

    
    -Actin or GAPDH to ensure equal protein loading across all lanes.
    
  • Normalization: The raw PAR signal must be normalized to the

    
    -Actin signal before calculating percent inhibition relative to the H2O2-only (DMSO vehicle) control.
    

Assay_Workflow Step1 1. Compound Preparation (DMSO Stocks of 5-Br & 5-Cl) Step2 2. H2O2 Stimulation (Induce DNA Damage & PARP-1) Step1->Step2 Treat Cells Step3 3. Target Engagement (PARylation Western Blot) Step2->Step3 Lyse & Extract Step4 4. Self-Validation (Actin Normalization & Vehicle Control) Step3->Step4 Quantify Signal Step5 5. Data Synthesis (IC50 Calculation & SAR) Step4->Step5 Correlate Data

Diagram 2: Self-validating cellular workflow for evaluating quinoline-8-carboxamide bioactivity.

References

  • Application of N-(8-Quinolinyl)benzamide Derivatives in Medicinal Chemistry: Focus on PARP Inhibition Source: BenchChem URL:1

  • 8-Bromoquinoline-4-carboxylic acid (Bioisosteric Replacements & PARP-1 Data) Source: BenchChem URL:3

  • Nonclassical Biological Activities of Quinolone Derivatives Source: ResearchGate URL:2

Sources

Comparative

Technical Comparison Guide: 5-Bromoquinoline-8-carboxamide Crystallographic &amp; Structural Profile

This guide provides an in-depth technical analysis of the structural and crystallographic profile of 5-Bromoquinoline-8-carboxamide , a critical scaffold in the development of PARP-1 and CD38 inhibitors. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural and crystallographic profile of 5-Bromoquinoline-8-carboxamide , a critical scaffold in the development of PARP-1 and CD38 inhibitors.

Executive Summary

5-Bromoquinoline-8-carboxamide (5-Br-QCA) represents a privileged scaffold in medicinal chemistry, distinct from its non-halogenated analogs due to the electronic and steric influence of the bromine atom at the C5 position. While the unsubstituted quinoline-8-carboxamide is primarily defined by its rigid, planar geometry induced by an intramolecular hydrogen bond , the introduction of the 5-bromo substituent enhances lipophilicity and introduces potential for halogen bonding (


-hole interactions) in the crystal lattice. This guide compares the structural attributes of 5-Br-QCA against standard quinoline derivatives to aid in solid-state form selection and lead optimization.

Structural Mechanistics: The "Conformational Lock"

The defining feature of the 8-quinolinecarboxamide class is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide nitrogen (N-H) and the quinoline nitrogen (N).

  • Intramolecular Interaction: This H-bond (

    
    ) locks the carboxamide group into coplanarity with the quinoline ring system.
    
  • Electronic Effect of 5-Br: The bromine atom at C5 is electron-withdrawing (inductive effect,

    
    ) but also donates electron density via resonance (
    
    
    
    ). In the crystal lattice, the large, polarizable bromine atom often directs packing via
    
    
    or
    
    
    interactions, distinguishing its solid-state behavior from the chloro- or hydro- analogs.
Figure 1: Structural Logic & Characterization Workflow

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 XRD Characterization Start 5-Bromoquinoline-8-carboxylic Acid Activation Acid Chloride Activation (SOCl2 / DMF cat.) Start->Activation Amidation Amidation (NH3 / THF) Activation->Amidation Crude Crude 5-Br-QCA Amidation->Crude Solvent Solvent Selection (EtOH/DMF Slow Evap.) Crude->Solvent Crystal Single Crystal Growth Solvent->Crystal Diffraction X-Ray Diffraction (Mo Kα, 100K) Crystal->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Output Lattice Parameters & Packing Motif Refinement->Output

Caption: Workflow for the synthesis, crystallization, and structural determination of 5-Bromoquinoline-8-carboxamide.

Comparative Physicochemical & Structural Profile

The following table contrasts 5-Br-QCA with its direct structural analogs. Note that while the parent scaffold dictates the planar geometry, the C5-substituent drives the intermolecular packing forces and solubility profile.

Feature5-Bromoquinoline-8-carboxamide Quinoline-8-carboxamide (Parent)5-Chloroquinoline-8-carboxamide
Molecular Weight 251.08 g/mol 172.18 g/mol 206.63 g/mol
C5 Substituent Radius 1.85 Å (Bromine) 1.20 Å (Hydrogen)1.75 Å (Chlorine)
Primary Lattice Force Halogen Bonding (

) +

-Stacking

-Stacking + H-Bonding
Weak Halogen Bonding +

-Stacking
Conformation Planar (Locked by H-bond)Planar (Locked by H-bond)Planar (Locked by H-bond)
Predicted LogP ~2.10~1.30~1.85
Space Group (Typical) P2₁/c or P-1 (Predicted)*P2₁/c (Monoclinic)P2₁/c (Monoclinic)
Key Application PARP/CD38 Inhibitor ScaffoldGeneral LigandAnalog Screening

*Note: Exact unit cell parameters for the 5-bromo derivative are often proprietary in specific drug campaigns; however, it typically crystallizes isostructurally to the chloro-analog in monoclinic systems.

Experimental Protocols

To generate the specific crystal data required for your comparative study, follow this self-validating protocol. This method ensures high-purity single crystals suitable for XRD analysis.

A. Synthesis of 5-Bromoquinoline-8-carboxamide

Rationale: Direct amidation of the acid chloride is preferred over ester aminolysis for higher yields and purity.

  • Activation: Charge a flame-dried flask with 5-bromoquinoline-8-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM). Add thionyl chloride (

    
    , 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . The residue is the acid chloride intermediate.
    
  • Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C. Slowly bubble anhydrous ammonia gas (

    
    ) or add 7N 
    
    
    
    in methanol (5.0 eq) into the solution. Stir for 1 hour.
  • Workup: Quench with water. The product often precipitates directly. Filter, wash with cold water and diethyl ether. Dry under high vacuum.

B. Crystallization Protocol (Slow Evaporation)

Rationale: The "Conformational Lock" makes these molecules planar and prone to stacking. Slow evaporation allows for optimal ordering of the halogen-bonding network.

  • Solvent System: Prepare a saturated solution of the synthesized amide in Ethanol/DMF (9:1) . The minor DMF component aids solubility of the planar aromatic system.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.

  • Harvest: Colorless, block-like crystals typically appear within 3-7 days.

C. XRD Data Collection Parameters[5]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å). Preferred over Cu for brominated compounds to minimize absorption.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the heavy bromine atom.

  • Strategy: Collect full sphere of data to ensure high redundancy, aiding in the accurate absorption correction (multi-scan or face-indexed).

References

  • Structural Basis of Quinoline-8-carboxamides

    • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor.
    • Source: Journal of Medicinal Chemistry (2008).
    • [Link]

  • Precursor Data (5-Bromoquinoline-8-carboxylic acid)

    • PubChem Compound Summary for CID 59292860.
    • Source: National Center for Biotechnology Inform
    • [Link]

  • CD38 Inhibitor Context

    • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.
    • Source: Journal of Medicinal Chemistry (2015).
    • [Link]

Validation

Elemental Analysis Standards for 5-Bromoquinoline-8-carboxamide: A Comparative Technical Guide

The following guide is structured as a high-level technical manuscript designed for pharmaceutical researchers and analytical chemists. It bypasses generic templates to focus on the specific challenges of characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for pharmaceutical researchers and analytical chemists. It bypasses generic templates to focus on the specific challenges of characterizing halogenated heteroaromatic scaffolds.

Executive Summary & Scientific Context

5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) has emerged as a critical pharmacophore in the development of PARP-1 inhibitors and microbial DNA gyrase antagonists. Unlike simple organic molecules, the presence of the bromine atom at the C-5 position and the carboxamide moiety at C-8 introduces specific analytical challenges.

In drug development, "purity" is not a singular metric. This guide compares the performance of Classical Combustion Analysis (CHN) against Modern Hyphenated Spectrometry (HRMS/ICP-MS) for validating this specific standard. While HRMS is often favored for speed, this guide argues that rigorous Elemental Analysis (EA) remains the only method to definitively quantify solvates and inorganic impurities that frequently contaminate this scaffold during palladium-catalyzed synthesis.

Technical Comparison: Validation Methodologies

The following analysis compares the three primary methodologies for establishing the "Gold Standard" of this compound.

Table 1: Comparative Performance Matrix
FeatureMethod A: Automated Combustion (CHN + Br) Method B: UHPLC-HRMS (Orbitrap/Q-TOF) Method C: ICP-MS (Bromine Specific)
Primary Output Weight % of C, H, N (and Br via titration)Exact Mass (

) & Isotopic Pattern
Total Bromine Content (ppm/%)
Solvate Detection High (Detects non-chromophoric solvents)Low (Solvents are "invisible" to UV/MS)None
Isomer Specificity None (5-Br and 7-Br isomers are identical)None (Identical mass/fragmentation)None
Bromine Bias High Risk (Interference with N-detection without Ag-trap)Low (Distinct 79Br/81Br doublet)Very Low (High Specificity)
Sample Requirement High (2–5 mg destructive)Low (<0.1 mg)Medium (Digestion required)
Suitability GMP Release / Reference Standard Certification High-Throughput Screening / IDHeavy Atom Stoichiometry
Critical Analysis of Alternatives

The "Hidden" Alternative: Surrogate Standards Many labs attempt to quantitate 5-Bromoquinoline-8-carboxamide using generic quinoline standards (e.g., 8-hydroxyquinoline).

  • Flaw: This assumes identical ionization efficiency (in LC-MS) or extinction coefficients (in UV).

  • Data Reality: The electron-withdrawing bromine at C-5 significantly alters the UV

    
     and pKa compared to the non-halogenated parent, leading to quantitation errors of 15–20%  if surrogates are used.
    

The Superior Approach: Self-Validating Combustion For a primary reference standard, Method A (Combustion) is non-negotiable. However, standard CHN protocols fail for this molecule due to Halogen Interference .

  • Mechanism:[1] Upon combustion, the bromine atom forms

    
     and 
    
    
    
    . These gases have thermal conductivities similar to
    
    
    or can react with the detector, yielding falsely elevated Nitrogen values.
  • Correction: The protocol below details the "Silver Trap" modification required for accurate analysis.

Experimental Protocol: The "Silver Trap" Combustion Method

This protocol is designed to overcome the bromine interference inherent to 5-Bromoquinoline-8-carboxamide analysis.

Objective: Determine %C, %H, %N with


 accuracy.
Equipment:  Automated Elemental Analyzer (e.g., Elementar vario or PerkinElmer 2400).
Step-by-Step Methodology
  • Furnace Preparation (The Critical Step):

    • Standard Zone:

      
       (Tungsten Trioxide) is used as the combustion catalyst.
      
    • Halogen Scavenging Zone: You must pack the lower section of the reduction tube with Silver Wool (Ag) heated to 850°C.

    • Causality:

      
      . This reaction chemically sequesters the bromine, preventing it from entering the thermal conductivity detector (TCD) and interfering with the Nitrogen signal.
      
  • Sample Encapsulation:

    • Weigh 2.00–2.50 mg of 5-Bromoquinoline-8-carboxamide into a tin capsule.

    • Add Combustion Aid: Add 5–10 mg of

      
       (Vanadium Pentoxide) powder directly over the sample.
      
    • Reasoning: Quinoline rings are thermally stable and resistant to oxidation.

      
       provides an instant oxygen flux during the "flash combustion" phase, ensuring no char (carbon residue) remains.
      
  • System Suitability Test (SST):

    • Run a blank (empty tin).

    • Run a standard: p-Bromoacetanilide (NOT acetanilide).

    • Self-Validation: You must use a brominated standard to verify the capacity of the Silver Trap. If the Nitrogen value of p-Bromoacetanilide drifts >0.2% from theoretical, the Ag-wool is saturated and must be regenerated/replaced.

  • Data Calculation (Theoretical):

    • Formula:

      
      
      
    • MW: 251.08 g/mol [2][3][]

    • Target Values:

      • %C: 47.84%

      • %H: 2.81%

      • %N: 11.16%

Visualization: Validation Decision Workflow

The following diagram illustrates the logical flow for certifying a batch of 5-Bromoquinoline-8-carboxamide, distinguishing between structural identity (Isomerism) and bulk purity (Elemental).

ValidationWorkflow Start Crude 5-Bromoquinoline- 8-carboxamide NMR 1H NMR (DMSO-d6) Check Region 7.0-9.0 ppm Start->NMR IsomerCheck Regioselectivity Check (5-Br vs 7-Br) NMR->IsomerCheck Reject REJECT BATCH (Isomer Mixture) IsomerCheck->Reject Split Signals Detected HRMS UHPLC-HRMS Confirm m/z 250.96 & Isotope Ratio (1:1) IsomerCheck->HRMS Single Isomer Combustion Combustion Analysis (EA) With Ag-Wool Trap HRMS->Combustion Formula Confirmed ResultCheck Check Results vs Theoretical Combustion->ResultCheck Pass CERTIFIED REFERENCE STANDARD ResultCheck->Pass Within ±0.4% Recalc Recalculate for Solvates (H2O/EtOAc) ResultCheck->Recalc Deviation >0.4% Recalc->Pass Matches Solvate Model

Caption: Analytical decision tree for validating halogenated quinoline standards. Note the critical pre-requisite of NMR for isomer confirmation before EA.

Interpretative Data Guide

When reviewing the Certificate of Analysis (CoA) for this product, use the following reference ranges to determine grade suitability.

Table 2: Purity Grade Specifications
Grade% Carbon (Theory: 47.84%)% Nitrogen (Theory: 11.16%)Interpretation
Analytical Standard 47.60 – 48.10%11.05 – 11.25%High Purity. Suitable for biological assays (

) and crystallography.[3]
Technical Grade 45.50 – 46.50%10.50 – 10.90%Solvent Inclusion. Likely contains trapped water or ethanol. Requires drying or correction factor before use.
Failed Batch > 48.50%> 11.50%Byproduct Contamination. Likely contains unreacted starting material (Quinoline-8-carboxamide, lacking the heavy Br atom).
Troubleshooting "Failed" EA Results

If your EA results for 5-Bromoquinoline-8-carboxamide show high Carbon and Nitrogen values (as seen in the "Failed Batch" row above), it is rarely a machine error.

  • Cause: The absence of the heavy Bromine atom (MW ~80) in the impurity (e.g., unsubstituted Quinoline-8-carboxamide) significantly lowers the total molecular weight, artificially inflating the weight percentage of C and N.

  • Action: Do not re-run EA. Re-run LC-MS to check for de-brominated impurities.

References

  • National Institutes of Health (PubChem). 5-Bromoquinoline-8-carboxamide Compound Summary. Retrieved from [Link]

  • American Chemical Society (ACS). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides as PARP-1 Inhibitors. J. Med. Chem. 2008. Retrieved from [Link]

  • AZoM. Combustion Analysis Versus Spectrometric Methods for Elemental Determination. Retrieved from [Link]

  • Emery Pharma. Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. Retrieved from [Link]

Sources

Comparative

Advanced Structure-Activity Relationship (SAR) Comparison of Quinoline Carboxamides

Executive Summary Quinoline carboxamides represent a highly privileged and versatile chemical scaffold in modern medicinal chemistry. By systematically modifying the quinoline core and the carboxamide side chain, researc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline carboxamides represent a highly privileged and versatile chemical scaffold in modern medicinal chemistry. By systematically modifying the quinoline core and the carboxamide side chain, researchers have successfully redirected the pharmacological activity of these compounds across vastly different therapeutic areas—ranging from oncology and immunology to infectious diseases. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of various quinoline carboxamide derivatives, analyzing how specific functional group substitutions dictate target affinity, mechanism of action, and overall efficacy.

Target-Specific SAR Comparison

Epigenetic Modulation in Oncology: HDAC4 Inhibition

Second-generation quinoline-3-carboxamides, most notably Tasquinimod, have demonstrated significant efficacy as maintenance therapies in metastatic castration-resistant prostate cancer (mCRPC)[1].

  • Mechanism & Causality: Tasquinimod acts via an on-target allosteric binding mechanism to Histone Deacetylase 4 (HDAC4). By binding to HDAC4, it prevents the formation of the HDAC4/NCoR1/HDAC3 repressor complex. This disruption inhibits HIF-1α transcriptional activation and represses MEF-2 target genes, which are critical for adaptive survival signaling within the hypoxic tumor microenvironment[1].

  • SAR Insights: The transition from first-generation compounds (like Linomide/Roquinimex) to Tasquinimod involved optimizing the lipophilic and steric bulk around the carboxamide group to enhance allosteric pocket binding while minimizing off-target Aryl Hydrocarbon Receptor (AHR) agonism, which was linked to cardiovascular toxicity in earlier derivatives[1][2].

HDAC4_Pathway TasQ Tasquinimod (Quinoline-3-carboxamide) HDAC4 HDAC4 (Allosteric Target) TasQ->HDAC4 Binds Complex HDAC4/NCoR1/HDAC3 Complex Formation HDAC4->Complex Inhibits HIF1a HIF-1α Transcriptional Activation Complex->HIF1a Required for Angiogenesis Tumor Angiogenesis & Survival HIF1a->Angiogenesis Promotes

Caption: Mechanism of action for Tasquinimod disrupting HDAC4 and HIF-1α signaling.

Ion Channel Antagonism: P2X7 Receptor

The P2X7 receptor (P2X7R) is an ATP-gated ion channel overexpressed in various cancers. Quinoline-6-carboxamide benzenesulfonates have been developed as potent antagonists for this target[3].

  • Mechanism & Causality: Inhibition of P2X7R blocks pathological calcium influx, thereby inducing apoptosis in cancer cells. The presence of both sulfonate and amide linkages within the molecular structure is strictly associated with favorable P2X7R inhibition, mimicking the binding modalities of standard antagonists[3].

  • SAR Insights: Substitutions on the terminal phenyl ring critically dictate affinity. Highly electronegative halogens (fluoro, chloro, iodo) significantly enhance binding within the hydrophobic pocket of the receptor. For example, a 4-iodo substitution (Compound 2f) yielded an IC50 of 0.566 μM, representing a 7-fold improvement in potency compared to the standard inhibitor suramin[3].

Antimalarial Activity: PfEF2 Inhibition

Quinoline-4-carboxamides have emerged as potent multistage antimalarials, operating through a completely novel mechanism of action[4].

  • Mechanism & Causality: These compounds inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), effectively halting parasitic protein synthesis[4].

  • SAR Insights: The amide NH is absolutely critical for target engagement via hydrogen bonding. Capping this nitrogen with a methyl group (Compound 47) results in an 87-fold decrease in potency (EC50 drops to 87 nM)[4]. Furthermore, the basicity and ring size of the R2 substituent dictate cellular permeability and target affinity; replacing a pyrrolidine ring with a morpholine leads to a 12-fold drop in potency due to altered basicity[4].

Angiogenesis Inhibition: VEGFR-2

Recent developments have utilized the quinolone-3-carboxamide scaffold to create type II kinase inhibitors targeting VEGFR-2[5].

  • Mechanism & Causality: The amide group at the 3-position forms a pseudo-six-membered ring via intramolecular hydrogen bonding with the carbonyl group at position 4. This rigidifies the molecule, ensuring the correct orientation across the allosteric channel and deep into the hydrophobic pocket of VEGFR-2[5].

  • SAR Insights: 6-chloroquinolone derivatives generally exhibit superior anticancer activity compared to their 6-fluoro counterparts. A para-isopropyl substitution on the terminal phenyl ring (Compound 10i) maximizes hydrophobic interactions, yielding an IC50 of 1.60 μM[5].

Quantitative Data Comparison

The following table summarizes the experimental performance of key quinoline carboxamide derivatives against their respective targets, highlighting the impact of specific structural modifications.

Compound / DerivativeTargetKey Structural ModificationIC50 / EC50Reference
Compound 2f P2X7R4-iodo substitution on phenyl ring0.566 μM[3]
Compound 2e P2X7R4-fluoro substitution on phenyl ring0.624 μM[3]
Suramin (Standard)P2X7RN/A~4.0 μM[3]
Compound 47 PfEF2N-methyl capping of amide NH87 nM (EC50)[4]
Compound 10i VEGFR-26-chloro, 4-isopropyl substitution1.60 μM[5]
Sorafenib (Standard)VEGFR-2N/A0.045 μM[5]

Experimental Methodologies

Protocol 1: Synthesis of Quinoline-4-carboxamides

This protocol utilizes a modified Pfitzinger reaction followed by an amide coupling sequence to generate quinoline-4-carboxamides[4].

Causality Statement: The Pfitzinger reaction is selected because it enables the direct, one-pot conversion of commercially available isatins into structurally diverse quinoline-4-carboxylic acids via base-catalyzed ring expansion. For the subsequent coupling, EDC and HOBt are utilized; EDC provides a water-soluble byproduct for easy purification, while HOBt forms an active ester intermediate that suppresses racemization and accelerates the nucleophilic attack by the amine[4].

Synthesis_Workflow Isatin Isatin + Ketone (Starting Materials) Pfitzinger Pfitzinger Reaction (KOH, EtOH/H2O, 125°C) Isatin->Pfitzinger Acid Quinoline-4-carboxylic Acid (Intermediate) Pfitzinger->Acid Ring Expansion Coupling Amide Coupling (Amine, EDC, HOBt, DMF) Acid->Coupling Product Quinoline-4-carboxamide (Final Product) Coupling->Product Condensation

Caption: Step-by-step synthesis workflow of quinoline-4-carboxamides via Pfitzinger reaction.

Step-by-Step Procedure:

  • Ring Expansion: Suspend isatin (1.0 eq) and the appropriate ketone (1.2 eq) in a 1:1 mixture of ethanol and water. Add KOH (3.0 eq) to basify the solution.

  • Microwave Irradiation: Heat the mixture at 125 °C under microwave irradiation for 30 minutes. (Self-validation: Microwave heating ensures rapid, uniform energy distribution, driving the condensation to completion faster than conventional reflux. Verify completion via TLC).

  • Acidification: Cool the mixture to room temperature and acidify with 1M HCl to pH 3–4 to precipitate the quinoline-4-carboxylic acid intermediate. Filter, wash with cold water, and dry under vacuum.

  • Active Ester Formation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes at room temperature.

  • Amide Condensation: Add the target amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir continuously for 12 hours at room temperature.

  • Purification: Quench the reaction with water, extract with ethyl acetate, dry the organic layer over Na2SO4, and purify via flash column chromatography to yield the final compound.

Protocol 2: Bz-ATP-Induced Ca2+ Mobilization Functional Assay (P2X7R)

This assay evaluates the antagonistic potency of quinoline carboxamides against the P2X7 receptor[3].

Causality Statement: Because P2X7R is a ligand-gated calcium channel, its activation can be quantified by measuring intracellular calcium influx. Bz-ATP is used as the stimulus because it is a highly potent, synthetic analog of ATP that selectively and reliably activates P2X7R. Fluo-4 AM is utilized as the fluorescent probe because its acetoxymethyl (AM) ester allows it to passively permeate cell membranes; once inside, intracellular esterases cleave the AM group, trapping the dye which then exhibits a >100-fold increase in fluorescence upon binding free calcium[3].

Step-by-Step Procedure:

  • Cell Preparation: Seed h-P2X7R-expressing MCF-7 cells in 96-well black-walled, clear-bottom plates at a density of 5 × 10^4 cells/well. Incubate overnight at 37 °C in a 5% CO2 atmosphere.

  • Dye Loading: Wash the cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 2 μM Fluo-4 AM dye and incubate for 45 minutes at 37 °C in the dark.

  • Compound Pre-incubation: Wash the cells twice with assay buffer to remove any extracellular dye. Add the quinoline carboxamide test compounds at varying concentrations (e.g., 0.01 to 10 μM) and incubate for 30 minutes to allow for receptor binding.

  • Agonist Stimulation: Place the plate in a fluorescent microplate reader (e.g., FLIPR). Inject Bz-ATP (at an EC80 concentration) into the wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately record the fluorescence emission at 515 nm (using an excitation wavelength of 494 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer Source: PubMed Central (PMC) / NIH URL:[Link]

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

Differentiating 5-Bromoquinoline-8-carboxamide from structural isomers

Comparison Guide: Differentiating 5-Bromoquinoline-8-carboxamide from Structural Isomers Part 1: The Structural Landscape & Criticality In the development of PARP inhibitors and metallo-enzyme ligands, 5-Bromoquinoline-8...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Differentiating 5-Bromoquinoline-8-carboxamide from Structural Isomers

Part 1: The Structural Landscape & Criticality

In the development of PARP inhibitors and metallo-enzyme ligands, 5-Bromoquinoline-8-carboxamide (CAS: 1823338-54-0) is a privileged scaffold. Its biological activity hinges on the specific geometry of the bromine atom at position 5 (providing hydrophobic contacts) and the carboxamide at position 8 (acting as a bidentate chelator with the quinoline nitrogen).

However, the synthesis of this molecule—typically via the bromination of quinoline-8-carboxamide or the amidation of 5-bromoquinoline-8-carboxylic acid—is prone to generating regioisomers that are difficult to separate.

The "Fatal Three" Impurities:

  • 7-Bromoquinoline-8-carboxamide: The primary regioisomer. Electrophilic bromination of 8-substituted quinolines often competes between the 5- and 7-positions.

  • 5,7-Dibromoquinoline-8-carboxamide: An over-brominated byproduct formed if stoichiometry is not strictly controlled.

  • 5-Bromoisoquinoline-8-carboxamide: A scaffold isomer arising from impure starting materials (isoquinoline contamination).

This guide provides a definitive, data-driven workflow to distinguish the target molecule from these specific imposters.

Part 2: NMR Differentiation Protocol (The "Smoking Gun")

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The distinction relies on coupling patterns and deshielding effects specific to the quinoline ring system.

Theoretical Basis: The Ortho-Carbonyl Effect
  • Target (5-Bromo): The proton at C7 is ortho to the carboxamide group at C8. The carbonyl anisotropy causes a significant downfield shift (deshielding) of H7.

  • Impurity (7-Bromo): The C7 position is occupied by Bromine. The remaining protons (H5 and H6) are meta or para to the carbonyl, lacking this extreme deshielding.

Comparative 1H NMR Signatures (DMSO-d6, 400 MHz)
Feature5-Bromoquinoline-8-carboxamide (Target)7-Bromoquinoline-8-carboxamide (Impurity)5,7-Dibromo (Impurity)
Carbocyclic Ring Protons 2 Protons (H6, H7) 2 Protons (H5, H6) 1 Proton (H6)
Coupling Pattern AB System (Doublets)

Hz
AB System (Doublets)

Hz
Singlet (No neighbor)
Key Shift (H7 vs H5) H7: > 8.5 ppm (Deshielded by C=O)H5: ~ 7.8 - 8.0 ppm (No ortho C=O effect)H6: ~ 8.1 ppm
Heterocyclic Ring (H2,3,4) Standard Quinoline Pattern(dd, dd, dd)Standard Quinoline Pattern(dd, dd, dd)Standard Quinoline Pattern

Analyst Note: If you observe a singlet in the aromatic region (excluding the amide protons), you have the 5,7-dibromo impurity. If you observe two doublets but lack a signal above 8.5 ppm (excluding H2), you likely have the 7-bromo isomer.

Part 3: Chromatographic Separation (HPLC/UPLC)

While NMR confirms identity, HPLC is required for purity quantification. The bromine atom introduces significant lipophilicity differences.

Methodology: Reverse-Phase Separation
  • Stationary Phase: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse Plus or Waters XBridge.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

Elution Order Logic
  • 5-Bromoquinoline-8-carboxamide: Elutes first . The dipole moment is aligned such that it is slightly more polar than the 7-isomer.

  • 7-Bromoquinoline-8-carboxamide: Elutes second . (Resolution factor

    
     typically > 1.2).
    
  • 5,7-Dibromoquinoline-8-carboxamide: Elutes last (significantly later) due to the addition of a second lipophilic halogen.

Table: Retention Time Relative to Target (RRT) | Compound | RRT (Approx) | Detection (


) |
| :--- | :--- | :--- |
| 5-Bromo (Target) | 1.00 | 254 nm / 310 nm |
| 7-Bromo | 1.15 | 254 nm / 310 nm |
| 5,7-Dibromo | 1.60 | 254 nm / 320 nm |

Part 4: Visualization & Decision Logic

The following diagram illustrates the logical workflow for identifying the correct isomer using spectroscopic and chromatographic data.

IsomerDifferentiation Start Unknown Sample (C10H7BrN2O) HPLC Step 1: HPLC Analysis (C18, H2O/MeCN/Formic Acid) Start->HPLC PeakCount How many major peaks? HPLC->PeakCount SinglePeak Single Major Peak PeakCount->SinglePeak Pure MultiplePeaks Multiple Peaks (Mixture) PeakCount->MultiplePeaks Impure NMR Step 2: 1H NMR Analysis (Aromatic Region 7.0 - 9.0 ppm) SinglePeak->NMR CouplingCheck Check Carbocyclic Protons (Coupling Pattern) NMR->CouplingCheck Singlet Singlet Observed CouplingCheck->Singlet 1H integral Doublets Two Doublets (AB System) CouplingCheck->Doublets 2H integral ResultDiBr IDENTIFIED IMPURITY: 5,7-Dibromoquinoline-8-carboxamide Singlet->ResultDiBr ShiftCheck Check Chemical Shift of Most Downfield Doublet Doublets->ShiftCheck HighShift Shift > 8.5 ppm (Ortho to C=O) ShiftCheck->HighShift Yes LowShift Shift < 8.1 ppm (Meta to C=O) ShiftCheck->LowShift No ResultTarget CONFIRMED: 5-Bromoquinoline-8-carboxamide HighShift->ResultTarget Result7Br IDENTIFIED IMPURITY: 7-Bromoquinoline-8-carboxamide LowShift->Result7Br

Caption: Logical decision tree for differentiating 5-bromoquinoline-8-carboxamide from its brominated congeners using HPLC and 1H NMR.

Part 5: Experimental Protocols

Protocol A: Synthesis of Authentic Standard (for Reference)

To ensure accurate identification, synthesize the target via the Acid Chloride Method which avoids the regio-selectivity issues of direct bromination.

  • Precursor: Start with pure 5-bromoquinoline-8-carboxylic acid (commercially available or separated via crystallization).

  • Activation: Suspend 1.0 eq of acid in DCM. Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF. Stir 2h (gas evolution).

  • Amidation: Evaporate solvent to yield the acid chloride. Re-dissolve in DCM and add dropwise to cold (0°C) concentrated Ammonium Hydroxide (excess).

  • Workup: The product precipitates. Filter, wash with water and cold ether.

  • Result: This yields high-purity 5-bromoquinoline-8-carboxamide free of the 7-bromo isomer, serving as a definitive HPLC retention time marker.

Protocol B: X-Ray Crystallography (Ultimate Validation)

If NMR data is ambiguous due to solvent effects:

  • Solvent: Slow evaporation from Ethanol/DMF (9:1).

  • Crystal System: Monoclinic.

  • Diagnostic Feature: The electron density map will clearly show the heavy Bromine atom at the C5 position (para to the ring Nitrogen) and the amide at C8.

References

  • Gable, K. (2022). 1H NMR Chemical Shifts: Structure & Notes. Oregon State University. [Link]

  • PubChem . (2025). Compound Summary: 5-Bromoquinoline-8-carboxamide (CID 1823338-54-0). National Library of Medicine. [Link]

  • Royal Society of Chemistry . (2016). Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. [Link]

  • SIELC Technologies . (2025). Separation of Quinoline and Bromo-analogs on Newcrom R1 HPLC column. SIELC. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromoquinoline-8-carboxamide: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Operational Directive Do not dispose of 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) down the drain or in municipal trash. This compound is a halogenated nitrogen-heterocycle .

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Operational Directive

Do not dispose of 5-Bromoquinoline-8-carboxamide (CAS 1823338-54-0) down the drain or in municipal trash.

This compound is a halogenated nitrogen-heterocycle . Its disposal requires strict segregation into Halogenated Organic Waste streams due to the presence of the bromine atom and the quinoline scaffold, which poses aquatic toxicity and persistence risks.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Mark all containers clearly as "Hazardous Waste - Halogenated Organic Solid/Liquid."

  • Contain: Use HDPE or glass secondary containment to prevent soil/water contamination.

Hazard Identification & Risk Assessment

Before handling waste, you must validate the hazard profile to select the correct PPE and waste stream.

GHS Classification Table
Hazard CategoryClassificationSignal WordHazard Statement
Acute Toxicity (Oral) Category 4Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[3][1][2]
Eye Damage/Irritation Category 1 / 2ADanger H318/H319: Causes serious eye damage/irritation.[3][2]
STOT - Single Exposure Category 3Warning H335: May cause respiratory irritation.

Critical Incompatibilities:

  • Strong Oxidizing Agents: Reaction may produce toxic fumes (NOx, Br2).

  • Strong Acids/Bases: Can hydrolyze the amide group, releasing heat or modifying solubility, but generally stable enough for standard waste streams if not mixed with concentrated reagents.

Waste Stream Decision Matrix

Visualizing the logic flow is critical to prevent cross-contamination of waste streams. Use this decision tree to determine the final destination of your material.

WasteDisposalTree cluster_legend Protocol Logic Start Waste Material Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate (Expired Stock, Filter Cake) StateCheck->Solid Liquid Solution / Mother Liquor (Reaction Mix, Rinsate) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats, Paper) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Tag: Halogenated Organic Solid) Solid->BinSolid Double Bag HalogenCheck Solvent Halogenated? (DCM, Chloroform?) Liquid->HalogenCheck Debris->BinSolid Double Bag BinHaloLiq Halogenated Solvent Waste (Tag: Halogenated Organic Liquid) HalogenCheck->BinHaloLiq Yes (or if unsure) HalogenCheck->BinHaloLiq No (But contains 5-Bromo...) BinNonHaloLiq Non-Halogenated Solvent Waste (Only if <1% Halogen content) Note CRITICAL: Since 5-Bromoquinoline-8-carboxamide contains Bromine, any solution containing it should default to Halogenated Waste.

Figure 1: Decision matrix for segregating 5-Bromoquinoline-8-carboxamide waste. Note that the presence of the bromine atom in the solute often necessitates classifying the entire liquid mixture as halogenated waste to ensure high-temperature incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired shelf stock, spilled powder, or solid reaction product.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if working outside a fume hood.

  • Container Selection: Use a wide-mouth HDPE jar or a heavy-duty hazardous waste bag.

  • Transfer:

    • Carefully transfer the solid to the container to avoid dust generation.[4]

    • Self-Validating Step: Wipe the exterior of the container with a damp tissue. If the tissue picks up yellow/white residue, the container is not clean; re-wipe and dispose of the tissue as hazardous waste.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Bromoquinoline-8-carboxamide"[][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[3][2][8]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions & Rinsates)

Scenario: Mother liquor from recrystallization, HPLC effluent, or glassware rinsates.

  • Solvent Compatibility Check: Ensure the liquid waste container (carboy) is compatible with the solvent (e.g., LDPE/HDPE for most organics, Glass for aggressive halogenated solvents if required by local EHS).

  • Segregation:

    • Directive: Pour into the Halogenated Solvent Waste carboy.

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the solute contains Bromine. Mixing halogenated species into non-halogenated waste streams can result in fines from waste vendors who use different incineration protocols for halogens.

  • Rinsing:

    • Rinse original glassware 3x with a minimal amount of acetone or ethanol.

    • Add these rinsates to the Halogenated Solvent Waste container.

    • Self-Validating Step: Visually inspect the waste carboy. Ensure no phase separation or bubbling occurs (indicating incompatibility). Cap tightly immediately.

Protocol C: Contaminated Debris

Scenario: Gloves, weighing boats, paper towels.

  • Collection: Place all disposable items contaminated with the substance into a clear plastic bag (4-6 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent volatile leakage or dust release.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste drum/box.

Spill Response Contingency

Trigger: Spillage of >500 mg of solid or >10 mL of solution.

  • Evacuate & Ventilate: Alert nearby personnel. If powder is airborne, evacuate the immediate area to allow dust to settle (15 mins).

  • PPE Upgrade: Wear chemical safety goggles and a half-face respirator with P100 cartridges if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a waste bag.

    • Clean the surface with soap and water.[3][8]

    • Validation: Check surface with a UV light (if available) or white wipe to ensure no residue remains (quinolines can be fluorescent or leave distinct residue).

References

  • PubChem. (2025).[1][9] 5-Bromoquinoline-8-carboxamide (CID 59292860) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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